molecular formula C25H52N2O11 B1682602 Boc-amido-PEG9-amine CAS No. 890091-43-7

Boc-amido-PEG9-amine

Cat. No.: B1682602
CAS No.: 890091-43-7
M. Wt: 556.7 g/mol
InChI Key: RTTGVFBQUXJWJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Our highly purified mono-protected homobifunctional polyethylene glycols display oligomer purities of more than 90%. This extremely narrow distribution of oligomers ensures homogeneous products in many applications such as conjugation reactions or introduction of solubilizing units or spacers.>t-Boc-N-amido-PEG9-amine is a PEG derivative containing an amino group and Boc-protected amino group. The amino group is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc. The Boc group can be deprotected under mild acidic conditions to form the free amine. PEG Linkers are useful in the development of antibody drug conjugates.

Properties

IUPAC Name

tert-butyl N-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H52N2O11/c1-25(2,3)38-24(28)27-5-7-30-9-11-32-13-15-34-17-19-36-21-23-37-22-20-35-18-16-33-14-12-31-10-8-29-6-4-26/h4-23,26H2,1-3H3,(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTTGVFBQUXJWJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H52N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10405128
Record name Boc-PEG-amine (n=9)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

890091-43-7
Record name Boc-PEG-amine (n=9)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10405128
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Boc-amido-PEG9-amine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-amido-PEG9-amine is a heterobifunctional polyethylene glycol (PEG) linker that has emerged as a critical tool in the fields of bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a Boc-protected amine and a terminal primary amine connected by a nine-unit PEG chain, offers researchers a versatile platform for the controlled synthesis of complex biomolecular conjugates. This guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with this compound, tailored for professionals in research and drug development.

The hydrophilic PEG spacer enhances the solubility and bioavailability of conjugated molecules, while the terminal amine groups provide reactive handles for covalent attachment to proteins, peptides, antibodies, or small molecules. The acid-labile tert-butyloxycarbonyl (Boc) protecting group allows for a sequential and controlled conjugation strategy, making it particularly valuable in the synthesis of targeted therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties of this compound

The physicochemical properties of this compound are summarized in the table below. These properties are essential for designing and executing successful bioconjugation strategies.

PropertyValueSource(s)
Chemical Formula C25H52N2O11
Molecular Weight 556.69 g/mol
CAS Number 890091-43-7
Appearance Oil or liquid
Purity Typically ≥95%
Solubility Soluble in water, DMSO, DMF, and DCM
Storage Conditions Store at -20°C, protected from moisture

Applications in Drug Development and Research

The bifunctional nature of this compound makes it a versatile linker for a range of applications:

  • PROTAC Synthesis: It serves as a flexible linker to connect a target protein-binding ligand to an E3 ligase-recruiting ligand, facilitating the formation of a ternary complex and subsequent degradation of the target protein.

  • Antibody-Drug Conjugates (ADCs): The PEG linker can improve the pharmacokinetic profile of ADCs by increasing their solubility and stability.

  • Bioconjugation: It is used for the PEGylation of proteins, peptides, and oligonucleotides to enhance their therapeutic properties.

  • Surface Modification: The linker can be used to immobilize biomolecules onto surfaces for applications in diagnostics and biomaterials.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on established procedures for similar Boc-protected PEG linkers and should be optimized for specific applications.

Boc Deprotection to Yield a Free Amine

This protocol describes the removal of the Boc protecting group under acidic conditions to expose a primary amine.

Materials:

  • This compound conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Dissolve the Boc-protected PEG conjugate in anhydrous DCM (e.g., 10 mg/mL).

  • Add an equal volume of TFA to the solution (for a 1:1 DCM:TFA mixture).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

  • For a neutral final product, dissolve the residue in DCM and wash with a saturated NaHCO₃ solution to neutralize the acid.

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected amine.

Amine Coupling using N-hydroxysuccinimide (NHS) Esters

This protocol outlines the conjugation of the primary amine of this compound to a molecule containing an NHS ester.

Materials:

  • This compound

  • NHS ester-activated molecule

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer (e.g., 0.1 M sodium phosphate, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification system (e.g., size-exclusion chromatography or HPLC)

Procedure:

  • Dissolve the NHS ester-activated molecule in anhydrous DMF or DMSO to a desired stock concentration (e.g., 10 mg/mL). Prepare this solution immediately before use.

  • Dissolve this compound in the reaction buffer.

  • Add the desired molar excess of the NHS ester solution to the this compound solution with gentle mixing.

  • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • (Optional) To stop the reaction, add the quenching buffer to a final concentration of 20-50 mM and incubate for 15-30 minutes.

  • Purify the resulting conjugate using an appropriate method such as size-exclusion chromatography or HPLC to remove unreacted linker and byproducts.

Visualizing Workflows and Pathways

The following diagrams, generated using the DOT language, illustrate a typical experimental workflow for PROTAC synthesis using this compound and the general mechanism of PROTAC-mediated protein degradation.

PROTAC_Synthesis_Workflow cluster_0 Step 1: First Amide Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Amide Coupling A This compound C Amide Coupling (e.g., HATU, DIPEA) A->C B E3 Ligase Ligand (with COOH) B->C D Boc-PEG9-E3 Ligase Ligand C->D E Boc Deprotection (TFA/DCM) D->E F H2N-PEG9-E3 Ligase Ligand E->F H Amide Coupling (e.g., HATU, DIPEA) F->H G Target Protein Ligand (with COOH) G->H I Final PROTAC Molecule H->I PROTAC_Mechanism cluster_0 Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (POI-PROTAC-E3) PROTAC->TernaryComplex binds Recycling Recycling PROTAC->Recycling TargetProtein Target Protein (POI) TargetProtein->TernaryComplex binds E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex binds TernaryComplex->PROTAC Release UbiquitinatedProtein Ubiquitinated POI TernaryComplex->UbiquitinatedProtein Ubiquitination Ubiquitin Ubiquitin Ubiquitin->TernaryComplex Proteasome 26S Proteasome UbiquitinatedProtein->Proteasome Recognition Degradation Degradation Proteasome->Degradation

An In-depth Technical Guide to Boc-amido-PEG9-amine for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Boc-amido-PEG9-amine is a heterobifunctional polyethylene glycol (PEG) linker that is extensively utilized in the fields of bioconjugation, drug delivery, and proteomics.[1] Its unique structure, featuring a Boc-protected amine on one terminus and a free primary amine on the other, allows for controlled, sequential conjugation strategies. The nine-unit PEG chain imparts hydrophilicity, which can enhance the solubility and improve the pharmacokinetic properties of conjugated molecules.[2][3] This guide provides a comprehensive overview of the chemical structure, properties, and common applications of this compound.

Chemical Structure and Formula

This compound consists of a nine-unit polyethylene glycol spacer. One end of the PEG chain is terminated with a primary amine, while the other end is functionalized with an amine that is protected by a tert-butyloxycarbonyl (Boc) group via an amide linkage.[1] The Boc protecting group is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions to reveal a reactive primary amine.[2][3]

Molecular Formula: C₂₅H₅₂N₂O₁₁[4]

SMILES: NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(OC(C)(C)C)=O[4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below. These properties are crucial for designing and executing successful bioconjugation strategies.

PropertyValueReferences
Molecular Weight 556.69 g/mol [4][5][6]
CAS Number 890091-43-7[3][4][5]
Purity >95% to ≥98.0%[3][4][5]
Appearance Colorless to light yellow liquid[5]
Solubility Soluble in Water, DMSO, DMF, DCM[3]
Storage Conditions -20°C for long-term storage[3][5]

Applications in Research and Drug Development

The bifunctional nature of this compound makes it a versatile tool in the development of complex biomolecules.[1]

  • PROTACs Synthesis: This linker is widely used in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[5][7] The free amine can be conjugated to a ligand for a target protein, and after deprotection of the Boc group, the newly exposed amine can be linked to a ligand for an E3 ubiquitin ligase.

  • Antibody-Drug Conjugates (ADCs): In the field of ADCs, this linker can be used to attach a cytotoxic payload to an antibody. The PEG spacer enhances the solubility and stability of the final conjugate.

  • Peptide and Protein Modification: this compound allows for the site-specific modification of peptides and proteins, enabling the introduction of labels, imaging agents, or other functional moieties.[8]

  • Surface Modification: The amine groups can be used to functionalize surfaces, such as nanoparticles or microarrays, to facilitate the attachment of biomolecules.[8]

Experimental Protocols

The following are representative protocols for the deprotection of the Boc group and the subsequent conjugation of the free amine.

Boc Deprotection Protocol

This protocol describes the removal of the tert-butyloxycarbonyl (Boc) protecting group to expose the primary amine.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the this compound in anhydrous DCM.

  • Add TFA to the solution (typically 20-50% v/v) at 0°C.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the deprotection process using an appropriate analytical technique (e.g., TLC or LC-MS) to confirm the consumption of the starting material.

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • Dissolve the residue in DCM and wash with a saturated sodium bicarbonate solution to neutralize any remaining acid.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected amine-PEG9-amine.

Amine Conjugation via NHS Ester Chemistry

This protocol outlines the reaction of the primary amine of this compound with an N-hydroxysuccinimide (NHS) ester-activated molecule.

Materials:

  • This compound

  • NHS ester-activated molecule (e.g., a fluorescent dye, biotin, or drug)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Amine-free reaction buffer (e.g., Phosphate-Buffered Saline (PBS), pH 7.2-8.5)

Procedure:

  • Dissolve the this compound in the reaction buffer.

  • Dissolve the NHS ester-activated molecule in a small amount of anhydrous DMF or DMSO.

  • Add the NHS ester solution to the this compound solution with gentle stirring. A molar excess of the amine linker may be used to ensure complete reaction of the NHS ester.

  • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C.

  • The reaction progress can be monitored by LC-MS or HPLC.

  • Upon completion, the resulting conjugate can be purified using an appropriate technique such as size-exclusion chromatography or reverse-phase HPLC to remove unreacted starting materials.

Logical Workflow for Sequential Conjugation

The following diagram illustrates the logical workflow for the sequential use of this compound in a bioconjugation application.

G Sequential Conjugation Workflow of this compound A This compound (Free Amine + Protected Amine) C Conjugation Step 1 (Amine Reaction) A->C B Payload 1 (e.g., NHS Ester) B->C D Intermediate Conjugate (Boc-Protected) C->D E Boc Deprotection (Acidic Conditions) D->E F Activated Conjugate (Free Amine) E->F H Conjugation Step 2 (Amine Reaction) F->H G Payload 2 (e.g., NHS Ester) G->H I Final Bifunctional Conjugate H->I

Caption: Sequential conjugation workflow using this compound.

References

An In-depth Technical Guide to the Synthesis and Purification of Boc-amido-PEG9-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Boc-amido-PEG9-amine is a discrete polyethylene glycol (dPEG®) linker widely utilized in pharmaceutical and biotechnology research, particularly in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). Its heterobifunctional nature, featuring a Boc-protected amine at one terminus and a free primary amine at the other, allows for controlled, sequential bioconjugation. The nine-unit PEG chain imparts enhanced hydrophilicity, flexibility, and improved pharmacokinetic properties to the parent molecule. This technical guide provides a comprehensive overview of the synthesis and purification of this compound, complete with detailed experimental protocols and characterization data.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for reaction planning, purification, and characterization.

PropertyValue
Molecular Formula C25H52N2O11
Molecular Weight 556.7 g/mol [1]
CAS Number 890091-43-7[1]
Appearance Colorless to light yellow viscous liquid or solid
Purity Typically >95%
Solubility Water, DMSO, DMF, DCM[1]
Storage Conditions -20°C, protect from light[1]

Synthesis of this compound

The synthesis of this compound is achieved through the selective mono-Boc protection of the corresponding diamino-PEG9. A common and effective strategy involves the temporary deactivation of one of the two primary amine groups by protonation with one equivalent of acid. The remaining free amine can then react with di-tert-butyl dicarbonate ((Boc)₂O) to yield the desired mono-protected product.[2][3]

Experimental Protocol: Mono-Boc Protection of Diamino-PEG9

This one-pot procedure is adapted from established methods for the mono-Boc protection of diamines.[2]

Materials:

  • Diamino-PEG9 (1 equivalent)

  • Anhydrous Methanol (MeOH)

  • Chlorotrimethylsilane (Me₃SiCl) or HCl gas

  • Di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent)

  • Deionized Water

  • Diethyl ether

  • 2N Sodium Hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Under an inert atmosphere (e.g., argon or nitrogen), dissolve diamino-PEG9 (1 equivalent) in anhydrous methanol at 0°C with stirring.

  • Slowly add chlorotrimethylsilane (1 equivalent) dropwise to the solution. A white precipitate of the diamine monohydrochloride may form.

  • Allow the reaction mixture to warm to room temperature and stir for 30 minutes to ensure the complete formation of the mono-protonated species.[2]

  • Add a small amount of water (approximately 1 mL per gram of diamine) to the mixture.

  • Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1 equivalent) in methanol.

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the progress of the reaction using a suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[2]

  • Upon completion, dilute the reaction mixture with deionized water and wash with diethyl ether to remove any unreacted (Boc)₂O and other non-polar impurities.[2]

  • Adjust the pH of the aqueous layer to >12 with a 2N NaOH solution.[2]

  • Extract the product into dichloromethane (3 x 50 mL).[2]

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.[2]

Expected Yield and Purity:

ParameterExpected Value
Yield 65-87%[3]
Crude Purity >90%

Note: Yields are based on similar reactions with other diamines and may vary.

Purification of this compound

Purification of the crude product is critical to remove unreacted starting material (diamino-PEG9) and the di-Boc protected by-product. Due to the polar nature of the PEG chain, reversed-phase high-performance liquid chromatography (RP-HPLC) is a highly effective purification method.[2][4]

Experimental Protocol: Reversed-Phase HPLC Purification

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 column suitable for preparative separations

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water[2]

  • Mobile Phase B: 0.1% TFA in acetonitrile[2]

  • Crude this compound dissolved in a minimal amount of Mobile Phase A

Procedure:

  • Equilibrate the C18 column with a low percentage of Mobile Phase B (e.g., 5-10%).[2]

  • Inject the dissolved crude product onto the column.

  • Elute the compounds using a linear gradient of Mobile Phase B. A typical gradient might be from 10% to 70% B over 30-60 minutes. The exact gradient should be optimized based on analytical HPLC runs of the crude mixture.[2]

  • Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 220 nm).[2]

  • Collect fractions corresponding to the main product peak. The desired mono-Boc protected product is expected to elute between the more polar diamino-PEG9 and the less polar di-Boc-PEG9.

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions and remove the acetonitrile by rotary evaporation.

  • Lyophilize the remaining aqueous solution to obtain the purified this compound as a TFA salt.

Characterization

The identity and purity of the synthesized this compound should be confirmed using a combination of analytical techniques.

TechniqueExpected Results
¹H NMR - Broad singlet at ~3.64 ppm corresponding to the methylene protons (-CH₂CH₂O-) of the PEG backbone.[5]- Signals for methylene groups adjacent to the amines, typically in the range of 2.8-3.5 ppm.[5]- Singlet at ~1.4 ppm for the protons of the Boc group.
¹³C NMR - Signal at ~70.5 ppm for the methylene carbons of the PEG backbone.[5]- Signal at ~28.4 ppm for the methyl carbons of the tert-butyl group.[5]- Signal at ~79.1 ppm for the quaternary carbon of the tert-butyl group.[5]- Signal at ~156.0 ppm for the carbonyl carbon of the Boc group.[5]
Mass Spectrometry (ESI-MS or MALDI-TOF) Observation of the molecular ion peak corresponding to the calculated mass of this compound (m/z for [M+H]⁺ ≈ 557.7).[2]
Analytical HPLC A single major peak indicating high purity (typically ≥95%).[2]

Visualizing the Workflow

The following diagrams illustrate the synthesis and purification workflows.

Synthesis_Workflow cluster_synthesis Synthesis start Diamino-PEG9 in Anhydrous MeOH protonation Mono-protonation with Me3SiCl start->protonation 0°C to RT boc_protection Reaction with (Boc)2O protonation->boc_protection RT, 1-2h crude_product Crude this compound boc_protection->crude_product

Caption: Synthesis workflow for this compound.

Purification_Workflow cluster_purification Purification crude Crude Product extraction Aqueous Workup & Extraction crude->extraction H2O, Et2O, NaOH, DCM hplc Preparative RP-HPLC extraction->hplc C18, H2O/ACN gradient lyophilization Lyophilization hplc->lyophilization Pool pure fractions final_product Pure this compound lyophilization->final_product

Caption: Purification workflow for this compound.

Conclusion

The synthesis and purification of this compound can be accomplished through a straightforward and scalable "one-pot" mono-Boc protection of the corresponding diamine, followed by a robust reversed-phase HPLC purification. The detailed protocols and characterization data provided in this guide offer a solid foundation for researchers to produce this important linker for their drug discovery and development endeavors. Careful monitoring and optimization of the reaction and purification steps will ensure the acquisition of high-purity material essential for subsequent conjugation chemistries.

References

A Comprehensive Technical Guide to Boc-amido-PEG9-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Boc-amido-PEG9-amine, a heterobifunctional PEG linker crucial in the fields of bioconjugation, drug delivery, and the development of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Properties and Specifications

This compound is a polyethylene glycol (PEG) derivative that features a terminal primary amine and a Boc (tert-butyloxycarbonyl) protected amine, separated by a nine-unit PEG chain. This structure allows for sequential and controlled conjugation to two different molecules. The hydrophilic PEG spacer enhances the solubility and pharmacokinetic properties of the resulting conjugate. The Boc group is a common protecting group for amines that can be easily removed under mild acidic conditions to reveal a reactive primary amine.

Quantitative Data Summary

PropertyValueReferences
Molecular Weight 556.69 g/mol [1][2][3]
CAS Number 890091-43-7[1][2][4]
Molecular Formula C25H52N2O11[1][4]
Purity Typically ≥95%[2][4]
Solubility Soluble in Water, DMSO, DMF, DCM[4]
Storage Recommended at -20°C[4]

Experimental Protocols

The utilization of this compound typically involves a two-stage conjugation process. The following protocols outline a general methodology for its use in the synthesis of a heterobifunctional conjugate, such as a PROTAC.

Protocol 1: First Amide Coupling via the Free Amine

This protocol describes the conjugation of the free primary amine of this compound to a molecule containing a carboxylic acid.

Materials:

  • This compound

  • Carboxylic acid-containing molecule (Molecule A)

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (Dimethylformamide)

  • Anhydrous Na2SO4 or MgSO4

  • Solvents for work-up and purification (e.g., ethyl acetate, DCM, saturated aqueous NaHCO3, brine)

Methodology:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Molecule A (1.0 equivalent) in anhydrous DMF.

  • Activation of Carboxylic Acid: Add HATU or HBTU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution and stir for 15-30 minutes at room temperature.

  • Addition of Linker: Add this compound (1.1 equivalents) dissolved in a minimal amount of anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours. Monitor the progress of the reaction by LC-MS or TLC.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate or DCM. Wash the organic layer with saturated aqueous NaHCO3 and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na2SO4 or MgSO4, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in DCM) to yield the Boc-protected Molecule A-linker conjugate.

Protocol 2: Boc Deprotection

This protocol describes the removal of the Boc protecting group to expose the second primary amine.

Materials:

  • Boc-protected Molecule A-linker conjugate

  • Trifluoroacetic acid (TFA)

  • Anhydrous DCM (Dichloromethane)

  • Toluene (optional)

Methodology:

  • Reaction Setup: Dissolve the Boc-protected Molecule A-linker conjugate in anhydrous DCM.

  • Addition of TFA: Add TFA (typically 10-20% v/v in DCM) to the solution at 0°C.

  • Reaction Monitoring: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by TLC or LC-MS.

  • Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. To remove residual TFA, co-evaporate with toluene. The resulting deprotected amine-Molecule A-linker conjugate is often used in the next step without further purification.

Protocol 3: Second Amide Coupling

This protocol describes the conjugation of the newly exposed amine to a second molecule containing a carboxylic acid.

Materials:

  • Deprotected amine-Molecule A-linker conjugate

  • Carboxylic acid-containing molecule (Molecule B)

  • Coupling agents (HATU or HBTU)

  • Base (DIPEA)

  • Anhydrous DMF

Methodology:

  • Reaction Setup: In a separate flame-dried flask under an inert atmosphere, dissolve Molecule B (1.0 equivalent) in anhydrous DMF.

  • Activation of Carboxylic Acid: Add HATU or HBTU (1.2 equivalents) and DIPEA (2.0 equivalents) and stir for 15-30 minutes at room temperature.

  • Addition of Conjugate: Add the deprotected amine-Molecule A-linker conjugate (1.1 equivalents) dissolved in a minimal amount of anhydrous DMF.

  • Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.

  • Work-up and Purification: Following a similar work-up and purification procedure as in Protocol 1, isolate the final tripartite conjugate (Molecule A - Linker - Molecule B).

Visualizations

The following diagrams illustrate the key processes involved in utilizing this compound.

G cluster_synthesis Sequential Conjugation Workflow mol_a Molecule A (e.g., POI Ligand) intermediate Boc-Protected Intermediate (Molecule A-Linker) mol_a->intermediate Protocol 1: Amide Coupling linker This compound linker->intermediate mol_b Molecule B (e.g., E3 Ligase Ligand) final_protac Final Conjugate (Molecule B-Linker-Molecule A) mol_b->final_protac deprotected Deprotected Intermediate (Amine-Linker-Molecule A) intermediate->deprotected Protocol 2: Boc Deprotection (TFA) deprotected->final_protac Protocol 3: Amide Coupling

Caption: Sequential conjugation workflow using this compound.

G cluster_moa Conceptual Signaling Pathway: PROTAC Action protac PROTAC (Molecule A-Linker-Molecule B) ternary_complex Ternary Complex (POI-PROTAC-E3 Ligase) protac->ternary_complex poi Protein of Interest (POI) poi->ternary_complex e3_ligase E3 Ubiquitin Ligase e3_ligase->ternary_complex ubiquitination Ubiquitination of POI ternary_complex->ubiquitination Ub Transfer proteasome 26S Proteasome ubiquitination->proteasome Targeting degradation POI Degradation proteasome->degradation

Caption: Conceptual mechanism of action for a PROTAC synthesized with a PEG linker.

References

An In-depth Technical Guide to the Solubility of Boc-amido-PEG9-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of Boc-amido-PEG9-amine, a bifunctional polyethylene glycol (PEG) derivative crucial in bioconjugation, drug delivery, and proteomics. Understanding its solubility profile is paramount for its effective application in these fields. While specific quantitative solubility data is not extensively available in public literature, this guide consolidates information from supplier datasheets and the general principles of PEG chemistry to provide a robust framework for researchers.

Core Concepts of this compound Solubility

This compound (C25H52N2O11, MW: 556.69 g/mol ) is a monodisperse PEG reagent featuring a tert-butyloxycarbonyl (Boc) protected amine and a terminal primary amine, connected by a 9-unit ethylene glycol chain.[1][2][3] The solubility of this molecule is governed by the interplay between its hydrophilic PEG backbone and its terminal functional groups. The PEG spacer significantly enhances aqueous solubility.[2] The Boc group, being hydrophobic, can slightly modulate this property.

Qualitative Solubility Data

Based on available technical datasheets, this compound exhibits good solubility in a range of aqueous and organic solvents. This qualitative data is summarized in the table below.

SolventTypePredicted SolubilityReference
WaterAqueousSoluble[2]
Dimethyl Sulfoxide (DMSO)Polar AproticSoluble[2][4]
Dimethylformamide (DMF)Polar AproticSoluble[2][4]
Dichloromethane (DCM)ChlorinatedSoluble[2][4]

General principles of PEG solubility suggest that it would also be soluble in other polar protic solvents like methanol and ethanol, and less soluble in non-polar solvents such as hexane and toluene.[5][6]

Experimental Protocol for Determining Solubility

To obtain quantitative solubility data, a systematic experimental approach is required. The following is a generalized protocol for determining the solubility of this compound in a given solvent.

Objective: To determine the saturation solubility of this compound in a specific solvent at a controlled temperature.

Materials:

  • This compound

  • Selected solvent (e.g., water, DMSO, DMF, DCM)

  • Analytical balance

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., ELSD, CAD, or LC-MS)

  • Volumetric flasks and pipettes

  • Syringe filters (0.22 µm)

Procedure:

  • Preparation of Stock Solution for Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in the chosen solvent to prepare a concentrated stock solution.

    • Perform serial dilutions of the stock solution to create a series of standards with known concentrations.

  • Generation of Calibration Curve:

    • Inject the standard solutions into the HPLC system.

    • Record the peak area for each standard.

    • Plot a calibration curve of peak area versus concentration. This curve will be used to determine the concentration of the saturated solution.

  • Equilibrium Solubility Measurement:

    • Add an excess amount of this compound to a known volume of the solvent in a sealed vial. The excess solid should be clearly visible.

    • Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Preparation and Analysis:

    • After the equilibration period, allow the suspension to settle.

    • Carefully withdraw a sample of the supernatant, ensuring no solid particles are transferred.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining undissolved solid.

    • Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation of Solubility:

    • Using the peak area of the diluted sample and the equation from the calibration curve, determine the concentration of the diluted sample.

    • Calculate the concentration of the original saturated solution by multiplying the result by the dilution factor. This value represents the solubility of this compound in the chosen solvent at the specified temperature.

Logical Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_cal Calibration cluster_exp Experiment cluster_analysis Analysis & Calculation A Prepare Stock Solution (Known Concentration) B Perform Serial Dilutions (Calibration Standards) A->B C HPLC Analysis of Standards D Generate Calibration Curve (Peak Area vs. Concentration) C->D J Determine Concentration from Calibration Curve D->J Use Curve E Add Excess Solute to Solvent F Equilibrate at Constant Temperature (e.g., 24-48h) E->F G Centrifuge and Filter Supernatant F->G H Dilute Saturated Solution G->H I HPLC Analysis of Diluted Sample H->I I->J K Calculate Original Solubility (Apply Dilution Factor) J->K

Caption: Workflow for determining the solubility of this compound.

Factors Influencing Solubility

Several factors can influence the solubility of this compound:

  • Temperature: Generally, solubility in liquid solvents increases with temperature.

  • pH (in aqueous solutions): The terminal amine group can be protonated at acidic pH, which can enhance aqueous solubility.

  • Purity of the Compound: Impurities can affect the measured solubility. The purity of this compound is typically high (>95%).[2][3][7][8]

  • Solvent Polarity: As a polar molecule, it is expected to be more soluble in polar solvents.

Conclusion

This compound is a valuable tool in biomedical research, and understanding its solubility is critical for its successful application. While quantitative data is sparse, its PEGylated structure renders it soluble in water and common polar aprotic solvents like DMSO, DMF, and DCM.[2] For applications requiring precise concentration knowledge, the experimental protocol outlined in this guide provides a reliable method for determining its solubility in specific solvent systems.

References

The Cornerstone of Amine Protection: An In-depth Technical Guide to the Role of the Boc Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of organic synthesis, particularly in the realms of peptide synthesis and the development of complex pharmaceutical agents, the strategic use of protecting groups is paramount. Among the arsenal of protective groups available to chemists, the tert-butoxycarbonyl (Boc) group stands out as a robust and versatile tool for the temporary masking of amine functionalities. Its widespread adoption is a testament to its reliability, ease of introduction, and selective removal under specific acidic conditions. This in-depth technical guide provides a comprehensive overview of the Boc protecting group, from its fundamental mechanism of action to detailed experimental protocols and its critical role in the synthesis of vital biomolecules and therapeutics.

Core Principles of the Boc Protecting Group

The primary function of the Boc group is to decrease the nucleophilicity and basicity of an amine by converting it into a carbamate.[1] This protection is crucial to prevent unwanted side reactions during subsequent synthetic steps. The Boc group is characterized by its stability in basic, nucleophilic, and hydrogenolytic conditions, while being readily cleaved by acids.[2][3] This attribute of selective lability is the foundation of its utility, particularly in orthogonal protection strategies common in multi-step syntheses.

The introduction of the Boc group is most commonly achieved through the reaction of an amine with di-tert-butyl dicarbonate, often referred to as Boc anhydride ((Boc)₂O), in the presence or absence of a base.[4][] The deprotection, or cleavage, of the Boc group is typically accomplished with strong to moderate acids, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), which regenerate the free amine.[2][6]

Data Presentation: A Quantitative Overview

The efficiency of both the introduction and removal of the Boc group is critical for the overall success of a synthetic route. The following tables summarize typical reaction conditions and yields for the Boc protection and deprotection of various amine substrates, providing a quantitative basis for experimental design.

Table 1: Boc Protection of Amines with (Boc)₂O

Amine SubstrateBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)Reference
Primary AliphaticNoneWater-AcetoneRoom Temp1-12>90[]
Primary AliphaticTriethylamine (1.5)THFRoom Temp2-4~95[7]
Primary AromaticNoneMethanolRoom Temp2-6>90[8]
Primary AromaticDMAP (cat.)AcetonitrileRoom Temp1-3>95[6]
Secondary AliphaticNoneWater-AcetoneRoom Temp1-12>90[9]
Secondary AliphaticTriethylamine (1.5)THFRoom Temp2-6~95[7]
Amino AcidNaOH (1.1)Water/DioxaneRoom Temp2-4>90[1]
Functionalized AmineNaHCO₃ (2.0)Water/THFRoom Temp3-5>90[10]

Table 2: Boc Deprotection of Amines

Deprotection ReagentSolventTemperature (°C)TimeYield (%)Reference
Trifluoroacetic Acid (TFA) (25-50%)Dichloromethane (DCM)Room Temp0.5-2 h>95[11]
Hydrochloric Acid (4M)DioxaneRoom Temp0.5-4 h>95[2][12]
Hydrochloric Acid (aq)AcetoneRoom Temp1-3 h79-88[10]
Oxalyl Chloride (3 equiv.)MethanolRoom Temp1-4 hup to 90[13][14]
Thermal (Catalyst-free)Water90-100<0.2 h>90[13]

Mandatory Visualizations: Mechanisms and Workflows

To visually elucidate the chemical transformations and strategic workflows involving the Boc protecting group, the following diagrams have been generated using the Graphviz DOT language.

Boc_Protection_Mechanism cluster_reactants Reactants cluster_intermediate Tetrahedral Intermediate cluster_products Products Amine R-NH₂ Intermediate R-NH₂(⁺)-C(O⁻)(OtBu)-O-Boc Amine->Intermediate Nucleophilic Attack Boc2O (Boc)₂O Boc2O->Intermediate BocAmine R-NH-Boc Intermediate->BocAmine Collapse & Proton Transfer Byproducts tBuOH + CO₂ Intermediate->Byproducts Decomposition of Leaving Group

Mechanism of Boc protection of an amine.

Boc_Deprotection_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BocAmine R-NH-Boc ProtonatedBoc R-NH-C(=O⁺H)-OtBu BocAmine->ProtonatedBoc Protonation Acid H⁺ (e.g., TFA) Acid->ProtonatedBoc CarbamicAcid R-NH-COOH ProtonatedBoc->CarbamicAcid Loss of t-butyl cation tButylCation (CH₃)₃C⁺ ProtonatedBoc->tButylCation AmineSalt R-NH₃⁺ CarbamicAcid->AmineSalt Decarboxylation & Protonation CO2 CO₂ CarbamicAcid->CO2 Isobutene CH₂=C(CH₃)₂ tButylCation->Isobutene Elimination Boc_SPPS_Workflow Start Start: Resin with anchored C-terminal amino acid (Boc-AA-Resin) Deprotection 1. Boc Deprotection (e.g., 25-50% TFA in DCM) Start->Deprotection Wash1 2. Wash (DCM, IPA, DIEA) Deprotection->Wash1 Neutralization 3. Neutralization (e.g., 5-10% DIEA in DCM) Wash1->Neutralization Wash2 4. Wash (DCM) Neutralization->Wash2 Coupling 5. Coupling (Boc-AA, Coupling Reagent) Wash2->Coupling Wash3 6. Wash (DCM, IPA) Coupling->Wash3 Repeat Repeat for next amino acid Wash3->Repeat Repeat->Deprotection Yes FinalCleavage Final Cleavage from Resin (e.g., HF, TFMSA) Repeat->FinalCleavage No

References

The Pivotal Role of the PEG9 Spacer in Bifunctional Linkers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of targeted therapeutics, bifunctional linkers are the architectural backbone of innovative modalities such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs). The linker is not merely a passive tether but a critical determinant of the conjugate's efficacy, safety, and pharmacokinetic profile. Among the various linker compositions, polyethylene glycol (PEG) has emerged as a versatile and highly advantageous spacer. This technical guide provides a comprehensive examination of the function of the PEG9 spacer—a chain of nine ethylene glycol units—in bifunctional linkers, supported by quantitative data, detailed experimental protocols, and visual representations of key molecular and cellular processes.

The incorporation of a PEG9 spacer into a bifunctional linker imparts a unique combination of hydrophilicity, flexibility, and biocompatibility.[1][2] These properties are instrumental in overcoming the challenges associated with the development of large and often hydrophobic therapeutic molecules.[3] This guide will elucidate the multifaceted role of the PEG9 spacer in optimizing the performance of both PROTACs and ADCs.

Core Functions of the PEG9 Spacer

The PEG9 spacer offers a multitude of benefits in the design of bifunctional linkers, primarily by enhancing the physicochemical and pharmacokinetic properties of the resulting conjugate.

Enhanced Solubility and Reduced Aggregation: A primary challenge in the development of PROTACs and high drug-to-antibody ratio (DAR) ADCs is their inherent hydrophobicity, which can lead to poor aqueous solubility and a propensity for aggregation.[4] The hydrophilic nature of the PEG9 spacer, owing to the ether oxygen atoms in its backbone, significantly improves the overall water solubility of the bifunctional molecule.[5][6] This enhanced solubility is crucial for formulation, administration, and maintaining stability in physiological environments.[4]

Improved Pharmacokinetics and Biocompatibility: The PEG spacer creates a hydration shell around the bifunctional molecule, which can shield it from recognition by the immune system and reduce its clearance rate.[4] This "stealth" effect can lead to a longer circulation half-life, allowing for greater exposure of the therapeutic to its target.[7][8] Furthermore, PEG is a biocompatible and non-immunogenic polymer, which minimizes the risk of adverse immune reactions.[4]

Optimized Ternary Complex Formation in PROTACs: In PROTACs, the linker's length and flexibility are paramount for the efficient formation of a stable ternary complex between the target protein and the E3 ubiquitin ligase.[9][10] The PEG9 spacer provides an optimal distance and conformational flexibility to allow the two proteins to come into close proximity in a productive orientation for ubiquitination.[11][12] A linker that is too short may cause steric hindrance, while a linker that is too long can result in a loss of conformational control and reduced degradation efficiency.[12]

Enhanced Cell Permeability: While seemingly counterintuitive for a hydrophilic moiety, the flexible nature of the PEG9 spacer can, in some cases, improve cell permeability. It is hypothesized that the PEG chain can adopt a folded conformation that shields the polar surface area of the PROTAC, facilitating its passive diffusion across the cell membrane.[3]

Quantitative Data on the Impact of PEG Linker Length

The optimal length of the PEG linker is a critical parameter that must be empirically determined for each specific bifunctional molecule. The following tables summarize representative data from studies on PROTACs and ADCs, illustrating the impact of PEG linker length on their efficacy. While specific data for PEG9 is not always available, the trends observed with varying PEG lengths provide valuable insights into the expected performance of a PEG9-containing linker.

Table 1: Impact of PEG Linker Length on PROTAC Efficacy
PROTAC CompoundTarget ProteinE3 Ligase LigandLinker CompositionDC50 (nM)Dmax (%)
PROTAC-1BRD4VHLPEG2120>90
PROTAC-2BRD4VHLPEG425>95
PROTAC-3BRD4VHLPEG645>90
PROTAC-4BTKCereblonPEG48.3~95
PROTAC-5BTKCereblonPEG83.1~98
PROTAC-6BTKCereblonPEG121.5~98

Data is synthesized from representative studies and is for illustrative purposes.[9][13][14] DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of protein degradation.

Key Observation: The data suggests that there is an optimal range for the PEG linker length to achieve maximal degradation potency (lower DC50) and efficacy (higher Dmax). For both BRD4 and BTK, a clear structure-activity relationship is observed, with linkers in the mid-range of PEG units often demonstrating superior performance.

Table 2: Impact of PEG Linker Length on ADC In Vitro Cytotoxicity and In Vivo Efficacy
ADC ConjugateTarget AntigenPayloadLinker CompositionIn Vitro IC50 (nM)In Vivo Tumor Growth Inhibition (%)
ADC-1HER2MMAESMCC (No PEG)1.250
ADC-2HER2MMAEPEG45.475
ADC-3HER2MMAEPEG1026.490
ADC-4PSMADGN549PEG81.5High
ADC-5PSMADGN549PEG122.1Moderate

Data is synthesized from representative studies and is for illustrative purposes.[7][15] IC50: Half-maximal inhibitory concentration. MMAE: Monomethyl auristatin E. SMCC: Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate.

Key Observation: In ADCs, increasing the PEG linker length can sometimes lead to a decrease in in vitro cytotoxicity (higher IC50).[7] However, this is often compensated by improved pharmacokinetics and in vivo efficacy, as demonstrated by enhanced tumor growth inhibition.[7][8]

Experimental Protocols

This section provides detailed methodologies for key experiments used to evaluate the function and efficacy of bifunctional linkers containing a PEG9 spacer.

Protocol 1: Synthesis of an Amine-PEG9-Acid Bifunctional Linker

This protocol describes a general method for the synthesis of a heterobifunctional PEG linker with a terminal amine and a carboxylic acid, which can be used to conjugate a protein of interest binder and an E3 ligase ligand in PROTAC synthesis, or an antibody and a cytotoxic payload in ADC synthesis.

Materials:

  • HO-PEG9-COOH

  • N-Hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Boc-NH-PEG9-OH

  • Dess-Martin periodinane (DMP)

  • Sodium chlorite (NaClO2)

  • 2-Methyl-2-butene

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

Procedure:

  • Oxidation of Boc-NH-PEG9-OH to Boc-NH-PEG9-COOH: a. Dissolve Boc-NH-PEG9-OH in anhydrous DCM. b. Add DMP and stir at room temperature until the alcohol is completely oxidized to the aldehyde (monitor by TLC). c. Quench the reaction with a saturated solution of sodium thiosulfate. d. Extract the organic layer, dry with sodium sulfate, and concentrate under reduced pressure. e. Dissolve the crude aldehyde in a mixture of t-butanol and water. f. Add 2-methyl-2-butene, followed by a solution of sodium chlorite in water. g. Stir the reaction until the aldehyde is fully oxidized to the carboxylic acid (monitor by TLC). h. Purify the Boc-NH-PEG9-COOH by silica gel column chromatography.

  • Deprotection of the Amine Group: a. Dissolve the purified Boc-NH-PEG9-COOH in DCM. b. Add TFA and stir at room temperature for 1-2 hours. c. Concentrate the reaction mixture under reduced pressure to obtain the crude Amine-PEG9-COOH. d. Purify the final product by reverse-phase HPLC.

  • Amide Coupling to a Target Molecule (General Protocol): a. Dissolve the Amine-PEG9-COOH and the molecule containing a carboxylic acid in anhydrous DMF. b. Add a coupling reagent such as HATU or a combination of EDC and HOBt. c. Add a base such as DIPEA or TEA. d. Stir the reaction at room temperature until completion (monitor by LC-MS). e. Purify the final conjugate by preparative HPLC.[16][17][18]

Protocol 2: Western Blot Analysis of PROTAC-Induced Protein Degradation

This protocol is used to determine the degradation of a target protein in cells treated with a PROTAC and to calculate the DC50 and Dmax values.[9]

Materials:

  • Cell line expressing the target protein

  • PROTAC of interest dissolved in DMSO

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Protein electrophoresis and blotting equipment

  • Imaging system for chemiluminescence detection

Procedure:

  • Cell Culture and Treatment: a. Seed cells in a multi-well plate and allow them to adhere overnight. b. Treat the cells with serial dilutions of the PROTAC for a fixed time (e.g., 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them with lysis buffer. b. Scrape the cells and collect the lysate. c. Centrifuge the lysate to pellet cell debris and collect the supernatant. d. Determine the protein concentration of each lysate using the BCA assay.

  • SDS-PAGE and Western Blotting: a. Normalize the protein concentration of all samples and prepare them for electrophoresis by adding Laemmli buffer and heating. b. Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane. d. Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. e. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. f. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. g. Wash the membrane again and apply the ECL substrate.

  • Data Analysis: a. Capture the chemiluminescent signal using an imaging system. b. Strip the membrane and re-probe with the loading control antibody. c. Quantify the band intensities using densitometry software. d. Normalize the target protein signal to the loading control signal. e. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[9]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay) for ADCs

This assay measures the metabolic activity of cells as an indicator of cell viability following ADC treatment to determine the IC50 value.[7]

Materials:

  • Target antigen-positive and antigen-negative cell lines

  • ADC of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: a. Seed both antigen-positive and antigen-negative cells in 96-well plates at an appropriate density and incubate for 24 hours.

  • ADC Treatment: a. Prepare serial dilutions of the ADC in complete cell culture medium. b. Add the diluted ADC to the cells and incubate for 72-120 hours.

  • MTT Assay: a. Add MTT solution to each well and incubate for 2-4 hours at 37°C. b. Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Data Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability relative to untreated controls. c. Plot the percentage of viability against the ADC concentration and determine the IC50 value using a suitable software.[7]

Mandatory Visualizations

The following diagrams, generated using the Graphviz DOT language, illustrate the key mechanisms of action for PROTACs and ADCs, highlighting the role of the PEG9 spacer.

PROTAC_Mechanism PROTAC Mechanism of Action with PEG9 Spacer POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex Binds PROTAC PROTAC (with PEG9 Spacer) PROTAC->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination Facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome Recognized by Degraded_POI Degraded Protein Fragments Proteasome->Degraded_POI Degrades PROTAC_recycled PROTAC Recycled Proteasome->PROTAC_recycled Releases

Caption: PROTAC-mediated protein degradation pathway.

ADC_Mechanism The PEG9 spacer enhances solubility and stability in circulation, and facilitates efficient delivery to the tumor cell. cluster_0 Extracellular Space cluster_1 Intracellular Space ADC Antibody-Drug Conjugate (with PEG9 Spacer) Antigen Tumor Antigen ADC->Antigen 1. Binding Tumor_Cell Tumor Cell Endosome Endosome Antigen->Endosome 2. Internalization (Endocytosis) Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Cytotoxic Payload Lysosome->Payload 4. Linker Cleavage & Payload Release Apoptosis Cell Death (Apoptosis) Payload->Apoptosis 5. Induction of

Caption: ADC internalization and payload release.

Conclusion

The PEG9 spacer is a critical and highly versatile component in the design of bifunctional linkers for advanced therapeutics like PROTACs and ADCs. Its ability to enhance solubility, improve pharmacokinetic properties, and provide the necessary flexibility for optimal biological activity makes it an invaluable tool for drug developers. The quantitative data and experimental protocols provided in this guide underscore the importance of rational linker design and empirical optimization. As the field of targeted therapies continues to evolve, the strategic use of well-defined PEG spacers, such as PEG9, will undoubtedly contribute to the development of more effective and safer medicines.

References

A Technical Guide to High-Purity Boc-amido-PEG9-amine for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the procurement, characteristics, and application of Boc-amido-PEG9-amine, a versatile heterobifunctional linker crucial for the synthesis of advanced therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

This guide serves as a comprehensive resource for researchers, chemists, and drug development professionals, offering detailed technical data, experimental protocols, and a practical application workflow for this compound. This linker, featuring a Boc-protected amine and a terminal primary amine connected by a nine-unit polyethylene glycol (PEG) spacer, offers a valuable combination of hydrophilicity, defined length, and orthogonal reactivity for the construction of complex bioconjugates.

Commercial Availability and Technical Specifications

High-purity this compound is available from several specialized chemical suppliers. The quality and characterization of the reagent are paramount for reproducible and successful conjugation strategies. Below is a comparative summary of typical specifications from prominent commercial vendors.

Parameter BroadPharm AxisPharm Precise PEG MedchemExpress
Product Name t-Boc-N-amido-PEG9-aminet-Boc-N-Amido-PEG9-aminet-Boc-Amido-PEG9-AmineThis compound
Catalog Number BP-22604AP10378AG-2334HY-136453
CAS Number 890091-43-7890091-43-7890091-43-7890091-43-7
Molecular Formula C25H52N2O11C25H52N2O11C25H52N2O11C25H52N2O11
Molecular Weight 556.7 g/mol [1][2]556.69 g/mol 556.69 g/mol [3]556.69 g/mol
Purity ≥95%[1][2][4]≥95%[4]>96%[3]>98%
Solubility Water, DMSO, DMF, DCM[1][2]Data not specifiedData not specifiedData not specified
Storage -20°C[1][2]Data not specifiedData not specified-20°C (3 years)

Core Chemical Reactions and Experimental Protocols

The utility of this compound lies in its two distinct functionalities, which can be addressed in a controlled, sequential manner. The primary amine is readily available for conjugation, while the Boc-protected amine requires an acidic deprotection step to reveal a second reactive site.

Boc Group Deprotection

The tert-butyloxycarbonyl (Boc) group is a widely used amine protecting group that is stable under many conditions but can be cleanly removed with a strong acid, typically trifluoroacetic acid (TFA).[5]

Detailed Protocol:

  • Dissolution: Dissolve the this compound in a suitable anhydrous solvent, such as dichloromethane (DCM).

  • Acid Treatment: To the solution, add an equal volume of trifluoroacetic acid (TFA). A common concentration for this step is a 1:1 mixture of DCM:TFA.[6]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or LC-MS.

  • Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, the residue can be co-evaporated with DCM several times.[6]

  • Neutralization (Optional): If the resulting TFA salt is not desired for the subsequent step, the residue can be dissolved in DCM and washed with a mild base, such as a saturated sodium bicarbonate solution, to yield the free diamine.

  • Drying and Storage: The resulting amine, NH2-PEG9-NH2, should be thoroughly dried and can be used immediately or stored under an inert atmosphere at -20°C.

Amine Conjugation via EDC/NHS Coupling

The primary amine of this compound (or the newly deprotected amine) can be coupled to a molecule containing a carboxylic acid using carbodiimide chemistry. The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) forms a more stable, amine-reactive NHS ester, improving coupling efficiency in aqueous environments.

Detailed Protocol:

  • Carboxylic Acid Activation:

    • Dissolve the carboxylic acid-containing molecule in an appropriate buffer, typically MES buffer at pH 4.5-6.0 for optimal EDC activity.

    • Add a 1.5 to 2-fold molar excess of both EDC and NHS to the solution.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Amine Coupling:

    • Dissolve the this compound in a coupling buffer (e.g., PBS at pH 7.2-7.5).

    • Add the activated carboxylic acid solution (from step 1) to the amine solution. A 5 to 20-fold molar excess of the activated linker is a common starting point for optimization.[7]

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.[7]

  • Quenching: Quench any unreacted NHS esters by adding a small molecule with a primary amine, such as Tris or glycine, to a final concentration of 20-50 mM.[7]

  • Purification: The resulting conjugate can be purified from excess reagents and byproducts using techniques such as size-exclusion chromatography (SEC) or reverse-phase HPLC.

Application Workflow: Synthesis of a PROTAC Degrader

To illustrate the practical application of this compound, we will outline the synthetic workflow for a hypothetical PROTAC designed to degrade a target protein of interest (POI). This workflow leverages the linker to connect a POI-binding ligand (warhead) with an E3 ligase ligand (e.g., a derivative of pomalidomide for Cereblon).

G reagent reagent intermediate intermediate process process final final A This compound P1 Amine Coupling A->P1 B Pomalidomide-COOH (E3 Ligase Ligand) B->P1 C EDC / NHS C->P1 P4 Amine Coupling C->P4 D Warhead-COOH (POI Ligand) D->P4 E TFA / DCM P3 Boc Deprotection E->P3 I1 Boc-NH-PEG9-NH-CO-Pomalidomide P1->I1 P2 Purification P2->P3 I2 NH2-PEG9-NH-CO-Pomalidomide P3->I2 I3 Warhead-CO-NH-PEG9-NH-CO-Pomalidomide P4->I3 P5 Final Purification F Final PROTAC Molecule P5->F I1->P2 I2->P4 I3->P5 G cluster_ub Ubiquitination protein protein ligase ligase protac protac ub Ubiquitin Ternary POI-PROTAC-E3 Ternary Complex ub->Ternary proteasome proteasome PROTAC PROTAC proteasome->PROTAC PROTAC Recycling Fragments proteasome->Fragments Degradation process process POI Target Protein (e.g., Androgen Receptor) POI->Ternary E3 E3 Ligase (e.g., Cereblon) E3->Ternary PROTAC->Ternary Ub_POI Ubiquitinated Target Protein Ternary->Ub_POI E1/E2 Enzymes Ub_POI->proteasome Recognition invis1 invis2

References

An In-depth Technical Guide to the Safe Handling of Boc-amido-PEG9-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Boc-amido-PEG9-amine, a bifunctional linker commonly utilized in bioconjugation, drug delivery, and proteomics. Due to its amine and Boc-protected amine functionalities, specific handling procedures are necessary to ensure laboratory safety and maintain the integrity of the compound.

Chemical and Physical Properties

This compound is a hydrophilic, monodisperse polyethylene glycol (PEG) derivative. The terminal primary amine allows for conjugation to various functional groups, while the Boc-protected amine provides a stable, yet selectively removable, site for further modification.[1][2][3][4] The hydrophilic PEG spacer enhances the solubility of the conjugated molecules in aqueous media.[1][4]

PropertyValueReferences
CAS Number 890091-43-7[1][5]
Molecular Formula C25H52N2O11[1][2][6]
Molecular Weight 556.7 g/mol (also cited as 556.69 g/mol )[1][2][6]
Appearance Liquid[5]
Purity Typically >95% or >96%[1][6]
Solubility Soluble in water, DMSO, DMF, and DCM[1]

Safety and Hazard Information

This compound is classified as a hazardous substance. Adherence to safety guidelines is crucial to prevent exposure and ensure a safe laboratory environment.

Hazard InformationDescriptionReferences
Signal Word Warning[5]
Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[5]
Precautionary Statements P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of soap and water)[5]
General Safety Precautions for Amines:

Exposure to amines can lead to skin irritation, respiratory problems, and allergic reactions.[7] It is essential to handle these compounds in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[7][8] Always treat laboratory reagents as if they are hazardous, as not all potential hazards may be known.[9]

Storage and Handling

Proper storage and handling are vital for maintaining the stability and reactivity of this compound.

ConditionRecommendationReferences
Storage Temperature -20°C or 2-8°C, protected from light and moisture.[1][5][10]
Shipping Temperature Ambient Temperature or 2-8°C.[1][5]
Handling Use anhydrous solvents (e.g., DMF, DMSO) to preserve reactivity. Equilibrate the reagent vial to room temperature before opening to prevent moisture condensation. For dispensing, consider making a stock solution in a dry, inert solvent.[10][11]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound and other amine-containing compounds.[7][12]

  • Eye Protection: Chemical safety goggles or a face shield are required.[8]

  • Hand Protection: Wear appropriate chemical-resistant gloves. Inspect gloves before each use.[8][13]

  • Skin and Body Protection: A laboratory coat is essential. Ensure skin is not exposed.[13]

  • Respiratory Protection: In cases of potential airborne exposure or inadequate ventilation, a respirator may be necessary.[7]

Experimental Protocols

The following are representative protocols for the use of this compound. Specific reaction conditions may need to be optimized for individual applications.

Protocol 1: Deprotection of the Boc Group

The Boc (tert-butyloxycarbonyl) group can be removed under mild acidic conditions to yield a free amine.[1][4][14][15]

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound in dichloromethane (DCM).

  • Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, remove the excess TFA and DCM by rotary evaporation.

  • Neutralize the residue by dissolving it in water and adding saturated sodium bicarbonate solution until the pH is basic.

  • Extract the aqueous layer with a suitable organic solvent (e.g., DCM or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the deprotected product.

Protocol 2: Conjugation to a Carboxylic Acid (Amide Bond Formation)

The primary amine of this compound can be coupled with a carboxylic acid using standard peptide coupling reagents.

Materials:

  • This compound

  • Carboxylic acid-containing molecule

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other carbodiimide coupling agent

  • N-Hydroxysuccinimide (NHS) or other activating agent

  • Anhydrous dimethylformamide (DMF) or other suitable aprotic solvent

  • Magnetic stirrer and stir bar

Procedure:

  • In a dry reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid-containing molecule and N-Hydroxysuccinimide (NHS) in anhydrous DMF.

  • Add N,N'-Dicyclohexylcarbodiimide (DCC) to the solution and stir at room temperature for 1-2 hours to activate the carboxylic acid.

  • In a separate vessel, dissolve this compound in anhydrous DMF.

  • Add the solution of this compound to the activated carboxylic acid mixture.

  • Stir the reaction at room temperature overnight.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

  • Purify the product by column chromatography or preparative HPLC.

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.[7] Avoid release into the environment.

Spill and Emergency Procedures

In case of a spill or exposure, follow these emergency procedures:

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[5] Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: If swallowed, rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.

Visualizations

G Workflow for Safe Handling of this compound cluster_0 Preparation cluster_1 Handling cluster_2 Reaction cluster_3 Post-Reaction a Risk Assessment b Review SDS a->b c Prepare PPE b->c d Work in Fume Hood c->d e Equilibrate to Room Temp d->e f Use Anhydrous Solvents e->f g Inert Atmosphere f->g h Monitor Progress g->h i Quench Reaction h->i j Purification i->j k Waste Disposal j->k l Decontaminate Glassware j->l

Caption: Safe handling workflow for this compound.

G Boc Deprotection and Amide Coupling Pathway A Boc-NH-PEG9-NH2 This compound B H2N-PEG9-NH2 Diamino-PEG9 A->B  TFA/DCM   D R-CO-NH-PEG9-NH2 Conjugated Product B->D  DCC/NHS   C R-COOH Carboxylic Acid C->D

Caption: Reaction pathway for Boc deprotection and subsequent amide coupling.

References

A Deep Dive into Heterobifunctional PEG Linkers: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced therapeutics, the precise and stable linkage of molecular components is paramount. Heterobifunctional polyethylene glycol (PEG) linkers have emerged as indispensable tools, acting as molecular bridges that enhance the performance and efficacy of targeted drug delivery systems. This technical guide provides a comprehensive overview of the core principles, applications, and methodologies surrounding these versatile molecules, offering a vital resource for researchers, scientists, and professionals engaged in drug development.

Core Concepts: Structure and Properties

At its core, a heterobifunctional PEG linker is a polymer of ethylene glycol that is functionalized with two different reactive groups at its termini.[1] This unique structural feature enables the sequential and specific conjugation of two distinct molecular entities, such as a targeting moiety like an antibody and a therapeutic payload like a small molecule drug.[1] The central PEG chain imparts several beneficial properties to the resulting bioconjugate, including enhanced hydrophilicity, improved pharmacokinetic profiles, and reduced immunogenicity.[1][2]

The key advantages of utilizing heterobifunctional PEG linkers in bioconjugation are multifaceted:

  • Enhanced Solubility and Stability: The hydrophilic nature of the PEG backbone improves the solubility of hydrophobic drugs and reduces the aggregation of protein-based therapeutics.[1][3]

  • Improved Pharmacokinetics: The process of PEGylation increases the hydrodynamic volume of the conjugate, which in turn reduces renal clearance and extends its circulation half-life in the bloodstream.[3][4]

  • Reduced Immunogenicity: The flexible PEG chain can effectively "mask" the bioconjugate from the host's immune system, thereby lowering the risk of an adverse immune response.[5]

  • Flexibility and Control: The length of the PEG chain can be precisely controlled, allowing for optimization of the distance between the conjugated molecules to maintain their biological activity by minimizing steric hindrance.[3][6]

Types of Heterobifunctional PEG Linkers and Their Reactivity

A wide array of heterobifunctional PEG linkers are available, distinguished by their terminal reactive groups. The selection of a specific linker is dictated by the functional groups present on the molecules to be conjugated.

Functional GroupReacts WithCommon Applications
NHS Ester Primary Amines (-NH₂)Antibody-Drug Conjugates (ADCs), Protein-Peptide Conjugation
Maleimide Thiols (-SH)ADCs, Protein-Peptide Conjugation
Azide (-N₃) Alkynes, Strained AlkynesClick Chemistry, Bioorthogonal Labeling
Alkyne AzidesClick Chemistry, Bioorthogonal Labeling
Carboxylic Acid (-COOH) Amines (with activation)Surface Modification, Nanoparticle Functionalization
Amine (-NH₂) Carboxylic Acids (with activation), NHS EstersBioconjugation, Crosslinking
Thiol (-SH) Maleimides, Thiol-reactive groupsBioconjugation, Crosslinking
Biotin Avidin, StreptavidinImmunoassays, Affinity Chromatography

The Critical Role of PEG Linker Length

The length of the PEG chain is a critical design parameter that significantly influences the physicochemical and biological properties of the resulting bioconjugate.

ParameterEffect of Increasing PEG Linker Length
Solubility Generally increases the solubility of the conjugate.[3]
Pharmacokinetics (Half-life) Often leads to a longer circulation half-life.[3]
Cellular Uptake Can have a variable effect; shorter linkers may be optimal in some cases.[3]
Drug Release Can influence the rate of drug release from a carrier.[3]
Tumor Accumulation Longer linkers can enhance tumor accumulation in certain formulations.[3]
Cytotoxicity of ADCs May decrease in vitro cytotoxicity but can improve the overall therapeutic index.[3]

Applications in Advanced Therapeutics

Heterobifunctional PEG linkers are integral to the design and development of several cutting-edge therapeutic platforms, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug.[4] Heterobifunctional PEG linkers are crucial for connecting the antibody to the drug payload.[4] The stability of the linker in circulation and its ability to release the drug at the target site are critical for the ADC's efficacy and safety.[4]

Below is a diagram illustrating the general mechanism of action for an ADC.

ADC_Mechanism cluster_circulation Systemic Circulation cluster_tumor Tumor Microenvironment ADC Antibody-Drug Conjugate (ADC) Receptor Target Antigen ADC->Receptor 1. Binding TumorCell Tumor Cell Internalization Internalization (Endocytosis) TumorCell->Internalization 2. Internalization Lysosome Lysosome Internalization->Lysosome 3. Trafficking PayloadRelease Payload Release Lysosome->PayloadRelease 4. Cleavage Apoptosis Cell Death (Apoptosis) PayloadRelease->Apoptosis 5. Induction

Caption: Mechanism of action for an Antibody-Drug Conjugate (ADC).

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are novel therapeutic agents that harness the cell's own protein disposal system to eliminate disease-causing proteins. A PROTAC molecule consists of two active domains—one that binds to a target protein and another that recruits an E3 ubiquitin ligase—joined by a linker. Heterobifunctional PEG linkers are often employed as the spacer, and their length and flexibility are critical for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase, which ultimately leads to the degradation of the target protein.

The following diagram illustrates the PROTAC mechanism.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation Target Target Protein TernaryComplex Target-PROTAC-E3 Complex Target->TernaryComplex PROTAC PROTAC PROTAC->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitin Ubiquitin TernaryComplex->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Recognition Degradation Target Protein Degradation Proteasome->Degradation Degradation

Caption: The mechanism of action for a PROTAC.

Experimental Protocols

Detailed methodologies are crucial for the successful application of heterobifunctional PEG linkers. The following sections provide generalized protocols for common experimental procedures.

Synthesis of an NHS-PEG-Maleimide Linker

This protocol outlines the synthesis of a common heterobifunctional PEG linker.

Materials:

  • HO-PEG-OH (Polyethylene glycol)

  • Dicyclohexylcarbodiimide (DCC)

  • N-Hydroxysuccinimide (NHS)

  • Maleimide derivative with a primary amine

  • Triethylamine (TEA)

  • Anhydrous Dichloromethane (DCM)

  • Anhydrous Dimethylformamide (DMF)

  • Silica gel for column chromatography

Procedure:

  • Activation of one hydroxyl group: Dissolve HO-PEG-OH, DCC, and NHS in anhydrous DCM. Stir the reaction at room temperature for 4-6 hours.

  • Purification: Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct. Concentrate the filtrate under reduced pressure and purify the resulting HO-PEG-NHS by silica gel column chromatography.

  • Introduction of the maleimide group: Dissolve the purified HO-PEG-NHS and a maleimide derivative with a primary amine in anhydrous DMF. Add TEA to the mixture and stir at room temperature overnight.

  • Final Purification: Purify the final product, NHS-PEG-Maleimide, by silica gel column chromatography.[1]

Conjugation of a Thiol-Containing Drug to an Antibody using NHS-PEG-Maleimide

This protocol describes a two-step process for creating an ADC.[5]

Materials:

  • Antibody solution (1-2 mg/mL in PBS, pH 7.2-7.5)

  • NHS-Ester-PEG-Maleimide linker

  • Anhydrous Dimethylsulfoxide (DMSO)

  • Thiol-containing drug

  • Desalting column

  • Size-Exclusion Chromatography (SEC) column

Procedure:

  • Antibody Modification with PEG Linker:

    • Prepare a stock solution of the NHS-Ester-PEG-Maleimide linker in anhydrous DMSO.

    • Add a 10-fold molar excess of the linker stock solution to the antibody solution.

    • Incubate the reaction for 1-2 hours at room temperature with gentle agitation.[5]

    • Remove excess unreacted linker using a desalting column.

  • Conjugation of the Drug to the Modified Antibody:

    • Prepare a stock solution of the thiol-containing drug in an appropriate solvent (e.g., DMSO).

    • Add a 2 to 5-fold molar excess of the activated thiol-containing drug to the maleimide-activated antibody solution.[3]

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Final Purification:

    • Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove unconjugated drug and other small molecules.[5]

    • Analyze the purity and determine the drug-to-antibody ratio (DAR) of the final conjugate.[5]

A generalized workflow for the synthesis of an ADC is depicted below.

ADC_Synthesis_Workflow Start Start Materials: Antibody, Linker, Drug Step1 Step 1: Antibody-Linker Conjugation Start->Step1 Purification1 Purification 1: Removal of excess linker Step1->Purification1 Step2 Step 2: Drug-Linker Conjugation Purification1->Step2 Purification2 Purification 2: Removal of excess drug Step2->Purification2 Characterization Characterization: DAR, Purity, etc. Purification2->Characterization FinalADC Final ADC Product Characterization->FinalADC

Caption: A generalized experimental workflow for the synthesis of an ADC.

Characterization of PEGylated Conjugates

Thorough characterization is essential to ensure the quality and consistency of the final bioconjugate.

Common Analytical Techniques:

  • Size Exclusion Chromatography (SEC): Used to separate molecules based on their size and to determine the extent of aggregation and the purity of the conjugate.

  • Mass Spectrometry (e.g., MALDI-TOF, ESI-MS): Provides information on the molecular weight of the conjugate and can be used to determine the drug-to-antibody ratio (DAR).

  • UV-Vis Spectroscopy: Used to determine the concentration of the protein and the conjugated drug, which is necessary for calculating the DAR.

  • Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and size distribution of the PEGylated conjugate in solution.[3]

Protocol for Dynamic Light Scattering (DLS): [3]

  • Prepare the sample by diluting it in an appropriate buffer to a concentration within the instrument's optimal range.

  • Filter the sample through a low-protein-binding syringe filter (e.g., 0.22 µm) to remove any dust or aggregates.

  • Place the filtered sample in a clean cuvette.

  • Equilibrate the sample to the desired temperature in the DLS instrument.

  • Perform the measurement, acquiring multiple readings to ensure reproducibility.[3]

Conclusion

Heterobifunctional PEG linkers are powerful and versatile tools that have significantly advanced the field of drug delivery.[1] Their unique ability to connect different molecular entities while imparting favorable physicochemical properties makes them essential components in the development of next-generation therapeutics like ADCs and PROTACs.[1] A thorough understanding of their properties, the available chemistries, and the impact of parameters like linker length is critical for the rational design and successful development of novel bioconjugates.

References

Methodological & Application

Protocol for Boc Deprotection of Boc-amido-PEG9-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Note

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines in the synthesis of complex molecules, including PEGylated compounds utilized in drug delivery and bioconjugation.[1][2][3][4][5] Its popularity is due to its stability under various conditions and its straightforward removal under acidic conditions.[5] This document provides a detailed protocol for the deprotection of the Boc group from Boc-amido-PEG9-amine, yielding the free diamine, a critical intermediate for further functionalization.

The deprotection is an acid-catalyzed cleavage of the carbamate bond.[6] The most common reagent for this purpose is trifluoroacetic acid (TFA), often used in a solution with a suitable solvent like dichloromethane (DCM).[7][8][9][10] The reaction is typically rapid and occurs at room temperature.[6] For PEGylated compounds, factors such as steric hindrance from the PEG chain may influence the reaction, potentially requiring adjustments to reaction time or acid concentration.[7][9]

Monitoring the reaction progress is crucial for optimal results and can be achieved using techniques like thin-layer chromatography (TLC), liquid chromatography-mass spectrometry (LC-MS), or nuclear magnetic resonance (NMR).[9] Upon completion, the volatile acid and solvent are typically removed under vacuum to yield the deprotected amine, often as a salt (e.g., TFA salt).

Quantitative Data Summary

The following table summarizes typical reaction conditions for Boc deprotection of PEGylated amines using different acidic reagents. These conditions can be adapted for this compound.

Reagent SystemSolventConcentrationTemperatureTimeNotes
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)[7][9]0°C to Room Temperature[7]1-2 hours[7][9]The most common and generally effective method.
Hydrochloric Acid (HCl)1,4-Dioxane4M[7][9]Room Temperature1-4 hours[7]A stronger acid system for more challenging deprotections.[9]
Zinc Bromide (ZnBr₂)Dichloromethane (DCM)2-3 equivalentsRoom TemperatureOvernightA milder Lewis acid alternative to strong Brønsted acids.[6]

Experimental Workflow

Boc_Deprotection_Workflow Experimental Workflow for Boc Deprotection cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation start Dissolve this compound in anhydrous DCM cool Cool solution to 0°C (optional but recommended) start->cool add_tfa Slowly add TFA to the desired concentration cool->add_tfa stir Stir at room temperature add_tfa->stir monitor Monitor reaction progress (TLC, LC-MS) stir->monitor evaporate Remove solvent and excess TFA in vacuo monitor->evaporate Upon completion precipitate Precipitate product with cold diethyl ether (optional) evaporate->precipitate isolate Isolate the deprotected amine salt precipitate->isolate end end isolate->end Characterize product (NMR, MS)

Caption: Workflow for the Boc deprotection of this compound.

Experimental Protocol: Standard Boc Deprotection using TFA/DCM

This protocol is suitable for the deprotection of this compound.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Diethyl ether, cold (for precipitation, optional)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Rotary evaporator

Procedure:

  • Dissolution: In a round-bottom flask, dissolve the this compound in anhydrous DCM to a concentration of 0.1-0.2 M.[7]

  • Cooling: Place the flask in an ice bath to cool the solution to 0°C. This is recommended to control any potential exotherm.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v). For example, for a 50% TFA solution, add a volume of TFA equal to the volume of DCM.

  • Reaction: Remove the ice bath and allow the reaction mixture to stir at room temperature.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until all the starting material has been consumed. This typically takes 1-2 hours.[7][9]

  • Solvent Removal: Once the reaction is complete, remove the DCM and excess TFA using a rotary evaporator.

  • Precipitation (Optional): To obtain a solid product, the resulting oil can be triturated or precipitated by the addition of cold diethyl ether.

  • Isolation: Decant the solvent and dry the resulting deprotected amine salt under vacuum. The product is typically obtained as the TFA salt.

  • Characterization: Characterize the final product by NMR and mass spectrometry to confirm its identity and purity.

Signaling Pathway Diagram

Boc_Deprotection_Mechanism Mechanism of Acid-Catalyzed Boc Deprotection Boc_Amine Boc-Protected Amine Protonated_Carbonyl Protonated Carbonyl Intermediate Boc_Amine->Protonated_Carbonyl + H+ (from TFA) Carbocation tert-Butyl Carbocation Protonated_Carbonyl->Carbocation Loss of Carbamic Acid Carbamic_Acid Carbamic Acid Intermediate Protonated_Carbonyl->Carbamic_Acid Isobutene Isobutene Carbocation->Isobutene - H+ Free_Amine Deprotected Amine (Ammonium Salt) Carbamic_Acid->Free_Amine Decarboxylation CO2 Carbon Dioxide Carbamic_Acid->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

References

Application Notes and Protocols for Boc-amido-PEG9-amine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The covalent attachment of polyethylene glycol (PEG) chains, a process known as PEGylation, is a leading strategy for enhancing the therapeutic properties of peptides. PEGylation can improve a peptide's pharmacokinetic and pharmacodynamic profile by increasing its solubility, prolonging its plasma half-life, and reducing its immunogenicity.[1] Boc-amido-PEG9-amine is a discrete (monodisperse) PEGylation reagent designed for incorporation into peptides during solid-phase peptide synthesis (SPPS). This reagent features a terminal amine for coupling to the peptide chain and a Boc-protected amine, which is compatible with the Boc/Bzl SPPS strategy. The hydrophilic PEG9 spacer enhances the solubility of the resulting peptide in aqueous media.[2][3]

This document provides detailed application notes and protocols for the use of this compound in SPPS, including coupling, deprotection, and cleavage procedures, as well as methods for monitoring reaction completion.

Key Applications

  • Improving Peptide Solubility: The incorporation of the hydrophilic PEG9 linker can significantly enhance the solubility of hydrophobic peptides, aiding in their purification and formulation.[4]

  • Prolonging In Vivo Half-Life: The increased hydrodynamic radius of PEGylated peptides reduces renal clearance, leading to a longer circulation time in the body.[1][5]

  • Reducing Immunogenicity: The PEG chain can mask antigenic epitopes on the peptide, potentially reducing its immunogenic response.[6]

  • Enhancing Proteolytic Stability: The steric hindrance provided by the PEG chain can protect the peptide from degradation by proteases.[5][6]

Quantitative Data Summary

Table 1: Illustrative Pharmacokinetic Profile Comparison of a Peptide Before and After PEGylation

ParameterNon-PEGylated PeptidePEGylated PeptideFold Change (Approximate)
Serum Half-life4 hours40 hours (with 20 kDa linear PEG)10x
Blood Concentration (1h post-injection)0.06 % ID/g0.23 % ID/g~3.8x

Note: Data is illustrative and based on representative values from studies on various proteins and nanoparticles. The exact fold change will depend on the specific peptide, the size of the PEG chain, and other factors.[1][7][8]

Table 2: Illustrative Purity of a Crude Peptide with Different Cleavage Cocktails

Cleavage CocktailCrude Purity (%)
95% TFA, 5% Water~75%
95% TFA, 2.5% TIS, 2.5% Water>90%

Note: This data is representative for a model peptide containing a sensitive tryptophan residue. The purity will vary depending on the peptide sequence.[9]

Experimental Protocols

Protocol 1: Incorporation of this compound into a Peptide Chain

This protocol describes the manual coupling of this compound to the N-terminus of a resin-bound peptide using the Boc-SPPS strategy.

1. Resin Preparation:

  • Swell the peptide-resin (e.g., Merrifield or PAM resin) in dichloromethane (DCM) for 30-60 minutes.
  • Wash the resin thoroughly with DCM.

2. N-Terminal Boc Deprotection:

  • Treat the resin with a solution of 25-50% trifluoroacetic acid (TFA) in DCM for 5-30 minutes to remove the N-terminal Boc protecting group.[10]
  • Wash the resin with DCM (3x) and isopropanol (IPA) (2x).[10]
  • Neutralize the resulting trifluoroacetate salt by treating the resin with a 10% solution of diisopropylethylamine (DIEA) in DCM for 2 x 10 minutes.[11]
  • Wash the resin thoroughly with DCM to remove excess base.[11]

3. Coupling of this compound:

  • Dissolve this compound (1.5-3 equivalents relative to the resin loading) and a coupling agent such as HBTU or HATU (1.5-3 equivalents) in N,N-dimethylformamide (DMF).
  • Add DIEA (3-6 equivalents) to the activation solution.
  • Add the activated this compound solution to the deprotected peptide-resin.
  • Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

4. Monitoring the Coupling Reaction:

  • Perform a qualitative Kaiser test to monitor the disappearance of free primary amines on the resin. A negative result (yellow beads) indicates a complete reaction.
  • If the Kaiser test is positive (blue beads), a second coupling step may be necessary.

5. Capping (Optional):

  • If unreacted amines remain after a second coupling, cap them by treating the resin with acetic anhydride and DIEA in DMF to prevent the formation of deletion peptide impurities.

6. Washing:

  • Wash the resin extensively with DMF and DCM to remove excess reagents and byproducts.

Protocol 2: Qualitative Kaiser Test for Monitoring Coupling

This test is a rapid colorimetric assay to detect the presence of free primary amines.[12][13]

Reagents:

  • Solution A: 5 g of ninhydrin in 100 mL of ethanol.

  • Solution B: 80 g of phenol in 20 mL of ethanol.

  • Solution C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

Procedure:

  • Take a small sample of resin beads (10-15 beads) from the reaction vessel.

  • Wash the beads thoroughly with DCM or DMF in a small test tube.

  • Add 2-3 drops of each of the three Kaiser test solutions to the beads.

  • Heat the test tube at 100-110°C for 5 minutes.[14]

  • Observe the color of the beads and the solution.

    • Positive Result (Incomplete Coupling): Dark blue or purple color.

    • Negative Result (Complete Coupling): Yellow or colorless.[12]

Protocol 3: Cleavage of the PEGylated Peptide from the Resin

This protocol describes the final cleavage of the PEGylated peptide from the solid support and the simultaneous removal of side-chain protecting groups.

1. Resin Preparation:

  • Ensure the N-terminal Boc group of the PEG linker is removed by treating with 25-50% TFA in DCM.
  • Thoroughly wash the peptide-resin with DCM and dry it under vacuum for at least 1 hour.[14]

2. Cleavage Cocktail Preparation (Prepare Fresh in a Fume Hood):

  • For peptides without sensitive residues (Trp, Met, Cys, Tyr), a standard cleavage cocktail can be used: 95% TFA, 2.5% triisopropylsilane (TIS), and 2.5% water (v/v/v).[14]
  • For peptides with sensitive residues, a more robust scavenger cocktail like Reagent K (TFA/phenol/water/thioanisole/1,2-ethanedithiol) is recommended.[14]

3. Cleavage Reaction:

  • Add the freshly prepared cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin).
  • Gently agitate the mixture at room temperature for 2-3 hours.[14]

4. Peptide Precipitation and Isolation:

  • Filter the cleavage mixture to separate the resin.
  • Wash the resin with a small amount of fresh TFA and combine the filtrates.
  • Precipitate the cleaved peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether. A white precipitate should form.[14]
  • Centrifuge the mixture to pellet the crude peptide.
  • Wash the peptide pellet with cold diethyl ether and dry under a stream of nitrogen or in a vacuum desiccator.

5. Purification:

  • Purify the crude PEGylated peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.[9]

Visualizations

SPPS_Workflow cluster_spps_cycle SPPS Cycle for this compound Incorporation Start Start with Peptide-Resin Boc_Deprotection N-Terminal Boc Deprotection (25-50% TFA in DCM) Start->Boc_Deprotection Neutralization Neutralization (10% DIEA in DCM) Boc_Deprotection->Neutralization Coupling Couple this compound (HBTU/HATU, DIEA in DMF) Neutralization->Coupling Monitoring Monitor with Kaiser Test Coupling->Monitoring Complete Coupling Complete (Yellow Beads) Monitoring->Complete Negative Incomplete Incomplete Coupling (Blue Beads) Monitoring->Incomplete Positive Washing Wash Resin (DMF, DCM) Complete->Washing Recouple Recouple or Cap Incomplete->Recouple Recouple->Coupling Final_Peptide PEGylated Peptide-Resin Washing->Final_Peptide Cleavage_Workflow cluster_cleavage Cleavage and Purification of PEGylated Peptide Start Start with PEGylated Peptide-Resin Cleavage Cleavage with TFA Cocktail (e.g., TFA/TIS/Water) Start->Cleavage Precipitation Precipitate in Cold Diethyl Ether Cleavage->Precipitation Isolation Isolate Crude Peptide (Centrifugation) Precipitation->Isolation Purification Purify by RP-HPLC Isolation->Purification Final_Product Pure PEGylated Peptide Purification->Final_Product Decision_Pathway cluster_decision Decision Pathway for Cleavage Cocktail Selection Question Does the peptide contain sensitive residues (Trp, Met, Cys, Tyr)? Yes Use Robust Scavenger Cocktail (e.g., Reagent K) Question->Yes Yes No Use Standard Scavenger Cocktail (e.g., TFA/TIS/Water) Question->No No

References

Application Notes and Protocols for Boc-amido-PEG9-amine in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potent cell-killing activity of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of an ADC's efficacy, stability, and pharmacokinetic profile. Polyethylene glycol (PEG) linkers, such as Boc-amido-PEG9-amine, have gained significant attention for their ability to enhance the physicochemical properties of ADCs.

This compound is a heterobifunctional linker featuring a terminal amine and a Boc (tert-butyloxycarbonyl)-protected amine, separated by a 9-unit polyethylene glycol chain. This discrete PEG linker offers several advantages in ADC development:

  • Improved Hydrophilicity: The PEG spacer increases the overall hydrophilicity of the ADC, which can mitigate aggregation issues often associated with hydrophobic payloads and improve solubility.[1][2]

  • Enhanced Pharmacokinetics: PEGylation can increase the hydrodynamic radius of the ADC, leading to reduced renal clearance and a prolonged circulation half-life.[1][3]

  • Controlled Conjugation: The Boc-protected amine allows for a sequential and controlled conjugation strategy, enabling the attachment of the payload to the linker before conjugation to the antibody.

These application notes provide detailed protocols for the synthesis and evaluation of ADCs utilizing the this compound linker, along with representative quantitative data for ADCs with short-chain PEG linkers.

Quantitative Data Summary

The following tables summarize representative quantitative data for ADCs developed with short-chain PEG linkers, which can serve as a baseline for anticipating the performance of an ADC utilizing a PEG9 linker.

Table 1: Impact of Short-Chain PEG Linkers on In Vitro Cytotoxicity (IC50) of ADCs

Linker LengthTypical IC50 Range (ng/mL)General Trend
No PEG LinkerVariableCan be highly potent but may face challenges with solubility and aggregation.
Short PEG Linkers (e.g., PEG4, PEG8, PEG9) 10 - 100 Generally maintain high potency. [4]
Medium PEG Linkers (e.g., PEG12)50 - 200Potency may be slightly reduced as a trade-off for improved solubility.
Long PEG Linkers (e.g., PEG24)>200A more significant decrease in in vitro cytotoxicity is often observed.[5]

Table 2: Impact of Short-Chain PEG Linkers on In Vivo Pharmacokinetics of ADCs

Linker LengthTypical Half-Life (days)Clearance RateKey Observations
No PEG LinkerShorterFasterRapid clearance can limit in vivo efficacy.[1]
Short PEG Linkers (e.g., PEG4, PEG8, PEG9) Moderately Increased Slower Provides a balance of improved circulation time and potent activity. [1]
Medium PEG Linkers (e.g., PEG12)LongerSlowerOften demonstrates a significant improvement in in vivo efficacy.[6]
Long PEG Linkers (e.g., PEG24)Significantly ProlongedSlowestMaximizes exposure, which can be beneficial for certain targets.[3]

Experimental Protocols

Protocol 1: Two-Stage Synthesis of an ADC using this compound

This protocol outlines a general two-stage procedure for the synthesis of an ADC. The first stage involves the conjugation of a payload with an activated carboxylic acid group to the terminal amine of this compound. The second stage involves the deprotection of the Boc group and subsequent conjugation to the antibody.

Stage 1: Payload-Linker Conjugation

  • Activation of Payload:

    • Dissolve the cytotoxic payload containing a carboxylic acid in an anhydrous organic solvent (e.g., DMF or DMSO).

    • Add a peptide coupling agent (e.g., HATU, 1.2 equivalents) and a non-nucleophilic base (e.g., DIPEA, 2 equivalents).

    • Stir the mixture for 15-30 minutes at room temperature to activate the carboxylic acid.

  • Conjugation to this compound:

    • Dissolve this compound (1.1 equivalents) in the same anhydrous solvent.

    • Add the this compound solution to the activated payload mixture.

    • Stir the reaction at room temperature overnight.

    • Monitor the reaction progress by LC-MS.

  • Purification of Payload-Linker Intermediate:

    • Upon completion, purify the Payload-PEG9-amido-Boc intermediate by flash column chromatography or preparative HPLC.

Stage 2: Antibody Conjugation

  • Boc Deprotection:

    • Dissolve the purified Payload-PEG9-amido-Boc in dichloromethane (DCM).

    • Add a solution of 20-50% trifluoroacetic acid (TFA) in DCM at 0°C.

    • Stir the reaction at 0°C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Remove the solvent and excess TFA under reduced pressure to yield the Payload-PEG9-diamine linker.

  • Antibody Preparation (Thiol-Maleimide Conjugation Example):

    • Dialyze the monoclonal antibody into a suitable buffer (e.g., PBS, pH 7.4).

    • Partially reduce the interchain disulfide bonds by adding a 5-10 fold molar excess of a reducing agent like TCEP.

    • Incubate at 37°C for 1-2 hours.

    • Remove excess TCEP using a desalting column.

  • Final Conjugation:

    • Prepare a maleimide-activated version of the Payload-PEG9-diamine by reacting it with a heterobifunctional crosslinker (e.g., SMCC).

    • Dissolve the maleimide-activated payload-linker in an organic co-solvent (e.g., DMSO).

    • Add the activated payload-linker solution to the reduced antibody solution with gentle mixing.

    • Allow the reaction to proceed at room temperature for 1-2 hours or overnight at 4°C.

  • Purification and Characterization of the ADC:

    • Purify the resulting ADC using Size Exclusion Chromatography (SEC) or Hydrophobic Interaction Chromatography (HIC).

    • Characterize the purified ADC to determine the drug-to-antibody ratio (DAR) via HIC or UV-Vis spectroscopy, purity, and aggregation levels via SEC.

Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the IC50 value of the ADC.

  • Cell Seeding:

    • Seed target cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • ADC Treatment:

    • Prepare serial dilutions of the purified ADC in cell culture medium.

    • Remove the old medium from the cells and add the diluted ADC solutions.

    • Include an untreated control group.

    • Incubate for 72-96 hours.

  • MTT Assay:

    • Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

    • Incubate overnight in the dark to dissolve the formazan crystals.

  • Data Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot a dose-response curve to determine the IC50 value.

Protocol 3: Plasma Stability Assay

This assay assesses the stability of the ADC in plasma by monitoring the change in the drug-to-antibody ratio (DAR) over time.

  • Incubation:

    • Incubate the ADC in human or mouse plasma at a concentration of 1 mg/mL at 37°C.

    • Include a buffer control to assess inherent ADC stability.

  • Time Points:

    • Collect aliquots at various time points (e.g., Day 0, 1, 3, 5, 7).

  • Sample Processing:

    • Isolate the ADC from the plasma samples using immunoaffinity capture (e.g., with Protein A magnetic beads).

  • Analysis:

    • Analyze the captured ADC by LC-MS or HIC to determine the average DAR at each time point.

    • A stable ADC will show minimal loss in DAR over the incubation period.

Visualizations

ADC_Synthesis_Workflow cluster_stage1 Stage 1: Payload-Linker Synthesis cluster_stage2 Stage 2: Antibody Conjugation Payload Payload-COOH Activation Activate Payload (HATU, DIPEA) Payload->Activation Conjugation1 Amide Coupling Activation->Conjugation1 Boc_PEG_Amine This compound Boc_PEG_Amine->Conjugation1 Purification1 Purify (HPLC) Conjugation1->Purification1 Payload_Linker_Boc Payload-PEG9-amido-Boc Purification1->Payload_Linker_Boc Deprotection Boc Deprotection (TFA) Payload_Linker_Boc->Deprotection Payload_Linker_Amine Payload-PEG9-diamine Deprotection->Payload_Linker_Amine Conjugation2 Thiol-Maleimide Coupling Payload_Linker_Amine->Conjugation2 Antibody Antibody (mAb) Reduction Reduce mAb (TCEP) Antibody->Reduction Reduction->Conjugation2 Purification2 Purify ADC (SEC/HIC) Conjugation2->Purification2 Final_ADC Final ADC Purification2->Final_ADC ADC_Signaling_Pathway ADC 1. ADC Binding Internalization 2. Receptor-Mediated Endocytosis ADC->Internalization Binding to cell surface antigen Endosome 3. Early Endosome Internalization->Endosome Lysosome 4. Lysosomal Trafficking Endosome->Lysosome Payload_Release 5. Linker Cleavage & Payload Release Lysosome->Payload_Release Lysosomal enzymes Cytotoxicity 6. Cytotoxic Effect (e.g., DNA damage, Microtubule disruption) Payload_Release->Cytotoxicity Apoptosis 7. Apoptosis Cytotoxicity->Apoptosis

References

Application of Boc-amido-PEG9-amine as a PROTAC Linker: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) represent a revolutionary therapeutic modality that leverages the cell's own ubiquitin-proteasome system to selectively degrade target proteins implicated in disease.[1][2] These heterobifunctional molecules are comprised of a ligand that binds to a protein of interest (POI), a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and the stability of the ternary complex (POI-PROTAC-E3 ligase).[1][3]

This document provides detailed application notes and protocols for the use of Boc-amido-PEG9-amine, a polyethylene glycol (PEG)-based linker, in the synthesis and development of novel PROTACs.

Properties and Advantages of this compound Linker

This compound is a monodisperse PEG linker featuring a Boc-protected amine on one end and a free amine on the other, connected by a nine-unit PEG chain.[4][5] This structure offers several advantages in PROTAC design:

  • Enhanced Solubility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility of the often large and hydrophobic PROTAC molecule.[3][6][7]

  • Tunable Length and Flexibility: The nine-unit PEG chain provides a specific length and flexibility that can be optimal for the formation of a productive ternary complex between the POI and the E3 ligase.[3][8]

  • Reduced Off-Target Toxicity: PEG is a well-established biocompatible polymer, which can minimize the potential for off-target effects.[3]

  • Controlled Synthesis: The Boc-protected amine allows for a controlled, stepwise synthesis of the PROTAC, enabling the sequential coupling of the POI and E3 ligase ligands.

Signaling Pathway and Experimental Workflow

Below are diagrams illustrating the PROTAC-mediated protein degradation pathway and a general experimental workflow for the development of a PROTAC using this compound.

PROTAC_Mechanism POI Protein of Interest (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC (this compound linker) PROTAC->PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Figure 1: PROTAC-mediated protein degradation pathway. (Within 100 characters)

PROTAC_Workflow cluster_synthesis Synthesis cluster_evaluation Evaluation Ligand1 POI Ligand (with reactive handle) Intermediate1 Boc-Protected Ligand-Linker Intermediate Ligand1->Intermediate1 Linker This compound Linker->Intermediate1 Deprotection Boc Deprotection Intermediate1->Deprotection Intermediate2 Amine-Functionalized Ligand-Linker Deprotection->Intermediate2 Final_PROTAC Final PROTAC Intermediate2->Final_PROTAC Ligand2 E3 Ligase Ligand (with reactive handle) Ligand2->Final_PROTAC Purification Purification (HPLC) Final_PROTAC->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Western_Blot Western Blot (Degradation Assay) Characterization->Western_Blot Data_Analysis Data Analysis (DC50, Dmax) Western_Blot->Data_Analysis

Figure 2: General experimental workflow for PROTAC development. (Within 100 characters)

Data Presentation

The efficacy of a PROTAC is determined by its ability to induce the degradation of the target protein. Key quantitative parameters include DC50 (the concentration of PROTAC required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved). The following tables provide a template for summarizing such data.

Table 1: Physicochemical Properties of PROTACs

PROTAC IDLinkerMolecular Weight ( g/mol )cLogPTopological Polar Surface Area (TPSA)
PROTAC-XThis compound[Insert Value][Insert Value][Insert Value]
Control[e.g., Alkyl Linker][Insert Value][Insert Value][Insert Value]

Table 2: In Vitro Degradation Efficacy

PROTAC IDTarget ProteinCell LineDC50 (nM)Dmax (%)
PROTAC-X[e.g., BRD4][e.g., HeLa][Insert Value][Insert Value]
Control[e.g., BRD4][e.g., HeLa][Insert Value][Insert Value]

Experimental Protocols

The following protocols provide a general framework for the synthesis and evaluation of a PROTAC using the this compound linker.

Protocol 1: Synthesis of PROTAC

This protocol describes a two-step synthesis involving the initial coupling of a carboxylic acid-functionalized ligand (either for the POI or E3 ligase) to the free amine of this compound, followed by Boc deprotection and coupling of the second ligand.

Step 1: Amide Coupling of First Ligand

Materials:

  • Ligand 1 (with a carboxylic acid functional group)

  • This compound

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Dissolve Ligand 1 (1.0 eq) in anhydrous DMF.

  • Add HATU (1.2 eq) and DIPEA (2.0 eq) to the solution and stir for 15 minutes at room temperature.

  • Add a solution of this compound (1.1 eq) in anhydrous DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring progress by LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain the Boc-protected Ligand 1-Linker intermediate.

Step 2: Boc Deprotection

Materials:

  • Boc-protected Ligand 1-Linker intermediate

  • Trifluoroacetic acid (TFA)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Dissolve the Boc-protected intermediate in anhydrous DCM.

  • Add TFA (20-50% v/v in DCM) to the solution at 0°C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

Step 3: Amide Coupling of Second Ligand

Procedure:

  • Repeat the amide coupling procedure from Step 1, using the deprotected amine intermediate from Step 2 and Ligand 2 (with a carboxylic acid functional group).

  • Purify the final PROTAC product by preparative reverse-phase HPLC.

  • Characterize the final product by high-resolution mass spectrometry and NMR.

Protocol 2: Western Blot for Protein Degradation

This protocol details the procedure for assessing the degradation of a target protein in cells treated with the synthesized PROTAC.

Materials:

  • Cell line expressing the target protein

  • Complete cell culture medium

  • PROTAC stock solution (in DMSO)

  • Proteasome inhibitor (e.g., MG132) as a control

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat the cells with varying concentrations of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle control (DMSO) and a positive control (e.g., a known degrader or proteasome inhibitor).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine the DC50 and Dmax values.

This compound is a valuable and versatile linker for the development of PROTACs. Its advantageous physicochemical properties can lead to PROTACs with improved solubility and optimized ternary complex formation, ultimately resulting in potent and selective protein degradation. The provided protocols offer a comprehensive guide for the synthesis and evaluation of PROTACs utilizing this linker, empowering researchers to advance the discovery of novel protein degraders.

References

Application Notes and Protocols: Conjugation of Boc-Amido-PEG9-Amine to Primary Amines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the fields of bioconjugation and drug development, Polyethylene Glycol (PEG) linkers are indispensable tools for improving the pharmacokinetic and pharmacodynamic properties of therapeutic molecules.[1][2] Heterobifunctional PEG linkers, such as Boc-amido-PEG9-amine, offer a versatile platform for the controlled, stepwise assembly of complex biomolecular architectures like Antibody-Drug Conjugates (ADCs) and PROTACs.[1][3]

This compound is a non-polydisperse PEG linker containing a terminal primary amine and a tert-butyloxycarbonyl (Boc) protected amine, separated by a 9-unit polyethylene glycol spacer.[4][5][6] The primary amine allows for covalent attachment to a molecule of interest, while the Boc-protected amine can be deprotected under acidic conditions to reveal a reactive amine for subsequent conjugation.[7][8][9] This application note provides detailed protocols for the conjugation of this compound to molecules containing primary amines, typically via an activated carboxyl group, and the subsequent deprotection of the Boc group.

Core Principles

The conjugation strategy involves a two-stage process:

  • Activation of a Carboxylic Acid: A molecule bearing a carboxylic acid is activated using carbodiimide chemistry, most commonly with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (Sulfo-NHS), to form a stable NHS ester.[10][11]

  • Amine Coupling: The primary amine of this compound reacts with the NHS ester to form a stable amide bond.[12][13][14]

  • Boc Deprotection: Following conjugation, the Boc protecting group is removed using a strong acid, such as trifluoroacetic acid (TFA), to expose a new primary amine for further functionalization.[1][15][16]

Quantitative Data Summary

Successful conjugation and deprotection are contingent upon carefully controlled reaction parameters. The following tables summarize the key quantitative data for each major stage of the process.

Table 1: Recommended Reaction Conditions for NHS Ester Activation and Amine Coupling [11]

ParameterValueNotes
Activation Reagents EDC (1.5 eq.), Sulfo-NHS (1.5 eq.)Molar equivalents relative to the carboxylic acid-containing molecule.
Activation Buffer MES, pH 4.5-6.0Optimal for EDC/NHS activation.[17]
Conjugation pH 7.2 - 8.5Optimal for balancing amine reactivity and NHS ester hydrolysis. A pH of 8.0-8.5 is common for proteins.[11][12]
Compatible Buffers Phosphate, Bicarbonate, Borate, HEPESBuffers must be free of primary amines (e.g., Tris).[11][17]
Molar Excess of PEG 5 to 20-foldMolar excess of this compound over the target molecule; requires empirical optimization.[11]
Reaction Temperature Room Temperature (20-25°C) or 4°CRoom temperature for 1-2 hours or 4°C for 2-4 hours.[1]
Reaction Time 1 - 4 hoursMonitor progress by LC-MS or other appropriate analytical methods.
Quenching Reagent 1 M Tris-HCl or Glycine, pH 7.5To hydrolyze any unreacted NHS esters.[13]

Table 2: Recommended Reaction Conditions for Boc Deprotection [1]

ParameterValueNotes
Deprotection Reagent Trifluoroacetic Acid (TFA)A strong acid is required for efficient cleavage of the Boc group.[15]
Solvent Dichloromethane (DCM)Anhydrous DCM is recommended.[1]
TFA Concentration 20-50% (v/v) in DCMHigher concentrations can lead to faster deprotection.[1]
Reaction Temperature 0°C to Room TemperatureStart at 0°C and allow to warm to room temperature.[16]
Reaction Time 30 minutes - 2 hoursMonitor by LC-MS or TLC until the starting material is consumed.[1]
Work-up Co-evaporation with toluene or basic washTo remove residual TFA.[16]

Experimental Protocols

Part 1: Activation of a Carboxylic Acid-Containing Molecule with EDC/NHS

This protocol describes the activation of a carboxyl group on a molecule (e.g., a protein, peptide, or small molecule) to form an amine-reactive NHS ester.

Materials:

  • Carboxylic acid-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer (e.g., 0.1 M MES, 0.5 M NaCl, pH 6.0)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (for non-aqueous soluble molecules)

Procedure:

  • Dissolve the carboxylic acid-containing molecule in the appropriate buffer or solvent.

  • In a separate tube, dissolve EDC (1.5 molar equivalents) and NHS (or Sulfo-NHS) (1.5 molar equivalents) in the Activation Buffer or anhydrous DMF/DMSO.

  • Add the EDC/NHS solution to the dissolved molecule.

  • Vortex the mixture gently and let it react for 15-30 minutes at room temperature.

  • The resulting activated molecule is now ready for immediate use in the conjugation reaction.

Part 2: Conjugation of Activated Molecule to this compound

This protocol describes the reaction of the freshly prepared NHS ester with the primary amine of this compound.

Materials:

  • Activated molecule with an NHS ester (from Part 1)

  • This compound

  • Reaction Buffer (e.g., 0.1 M Phosphate Buffer, 0.15 M NaCl, pH 7.2-8.0)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • Purification system (e.g., size-exclusion chromatography, dialysis, HPLC)

Procedure:

  • Dissolve this compound in the Reaction Buffer.

  • Immediately add the desired molar excess (e.g., 10-fold) of the dissolved this compound to the activated molecule solution from Part 1.

  • If the activated molecule is in an organic solvent, ensure the final volume of the organic solvent does not exceed 10% of the total reaction volume to avoid precipitation of proteins.

  • Incubate the reaction for 1-2 hours at room temperature or for 2-4 hours at 4°C with gentle stirring.

  • (Optional) To stop the reaction, add Quenching Buffer to a final concentration of 20-50 mM. Let it sit for 15-30 minutes to hydrolyze any unreacted NHS esters.

  • Purify the resulting Boc-protected PEG-conjugate using an appropriate method to remove unreacted PEG linker and other by-products.

Part 3: Boc Deprotection of the PEG-Conjugate

This protocol describes the removal of the Boc protecting group to yield a free primary amine.

Materials:

  • Boc-protected PEG-conjugate (from Part 2)

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • Toluene (optional, for work-up)

  • Saturated sodium bicarbonate solution (for basic work-up)

Procedure:

  • Dissolve the purified and dried Boc-protected PEG-conjugate in anhydrous DCM to a concentration of 10-20 mg/mL in a glass vial.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to the desired final concentration (e.g., 25-50% v/v).[11]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction's completion by LC-MS or TLC.

  • Upon completion, remove the DCM and excess TFA under reduced pressure (e.g., using a rotary evaporator).

  • For a non-basic work-up, co-evaporate the residue with toluene (3x) to remove residual TFA. The resulting TFA salt of the deprotected amine can often be used directly in the next step.

  • For a basic work-up to obtain the free amine, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution to neutralize the acid. Wash the organic layer with brine, dry it over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the final deprotected conjugate.[16]

Visualized Workflows and Signaling Pathways

Conjugation_Workflow cluster_activation Part 1: Activation cluster_conjugation Part 2: Conjugation cluster_deprotection Part 3: Deprotection Molecule_COOH Molecule-COOH EDC_NHS EDC, NHS (pH 4.5-6.0) Molecule_COOH->EDC_NHS Activated_Molecule Molecule-CO-NHS (Activated Ester) EDC_NHS->Activated_Molecule Reaction_Buffer Reaction Buffer (pH 7.2-8.0) Activated_Molecule->Reaction_Buffer Boc_PEG_Amine Boc-NH-PEG9-NH2 Boc_PEG_Amine->Reaction_Buffer Boc_Conjugate Molecule-CONH-PEG9-NH-Boc Reaction_Buffer->Boc_Conjugate TFA_DCM TFA / DCM Boc_Conjugate->TFA_DCM Final_Conjugate Molecule-CONH-PEG9-NH2 (Final Product) TFA_DCM->Final_Conjugate

Caption: Experimental workflow for the conjugation of this compound.

Reaction_Mechanism cluster_0 cluster_1 cluster_2 Carboxyl R-COOH (Carboxylic Acid) O_Acylurea O-Acylurea Intermediate Carboxyl->O_Acylurea + EDC EDC EDC->O_Acylurea NHS_Ester R-CO-NHS (NHS Ester) O_Acylurea->NHS_Ester + NHS NHS NHS->NHS_Ester Amide_Bond R-CONH-PEG9-NH-Boc (Amide Bond Formation) NHS_Ester->Amide_Bond + PEG_Amine H2N-PEG9-NH-Boc PEG_Amine->Amide_Bond Final_Product R-CONH-PEG9-NH2 (Free Amine) Amide_Bond->Final_Product + TFA TFA (H+) TFA->Final_Product

Caption: Chemical reaction pathway for PEGylation and Boc deprotection.

References

Application Notes and Protocols for Carboxylic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The formation of an amide bond via the coupling of a carboxylic acid and an amine is a cornerstone reaction in organic synthesis, particularly in the fields of medicinal chemistry and drug development. The prevalence of the amide functional group in pharmaceuticals and biomolecules necessitates robust and efficient coupling methodologies. This document provides detailed application notes and standardized protocols for several of the most common and effective coupling reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU), and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP).

These reagents activate the carboxylic acid, facilitating nucleophilic attack by the amine. The choice of coupling reagent and reaction conditions is critical to maximize yield, minimize side reactions, and suppress racemization, especially when dealing with chiral substrates.[1] This guide offers a comparative overview of these reagents, experimental protocols, and mechanistic insights to aid researchers in selecting the optimal conditions for their specific applications.

Data Presentation: Comparative Performance of Coupling Reagents

The selection of a coupling reagent is often a trade-off between reactivity, cost, and the potential for side reactions. The following tables summarize quantitative data on the performance of EDC, HATU, and PyBOP in terms of reaction yields and racemization.

Table 1: General Reaction Conditions and Reported Yields

Coupling ReagentAdditiveBaseTypical SolventReaction TimeTemperatureReported Yield (%)
EDC/NHS NHS/sulfo-NHSNone or mild baseDCM, DMF, Aqueous Buffer2 - 18 hours0 °C to RT70 - 95[2]
HATU (HOAt incorporated)DIPEA, TEADMF, NMP, DCM30 min - 18 hours0 °C to RT~99[3][4]
PyBOP (HOBt incorporated)DIPEA, Et₃NDMF, CH₂Cl₂1 - 18 hours0 °C to RT~95[3]

Yields are highly substrate-dependent and the values presented are indicative of typical ranges found in the literature.

Table 2: Comparative Racemization Levels

Racemization is a critical concern in peptide synthesis and the coupling of chiral carboxylic acids. The choice of coupling reagent and additives can significantly impact the stereochemical integrity of the product.[3] HATU, which is based on 1-hydroxy-7-azabenzotriazole (HOAt), is generally considered superior in suppressing racemization compared to HOBt-based reagents like PyBOP.[3][5]

Coupling ReagentModel Reaction% Epimer FormationReference
HATU Fmoc-Phe-Ser(tBu)-OH + Pro-PAL-PEG-PS<1(Carpino et al., 1994)[3]
PyBOP Fmoc-Phe-Ser(tBu)-OH + Pro-PAL-PEG-PS11.2(Carpino et al., 1994)[3]
DCC/HOBt Fmoc-Phe-Ser(tBu)-OH + Pro-PAL-PEG-PS18(Carpino et al., 1994)[6]

Data from a model system prone to racemization highlights the superior performance of HATU in maintaining stereochemical purity.[3] Additives like HOBt and HOAt are crucial for minimizing racemization when using carbodiimides.[5][7]

Experimental Protocols

The following are detailed protocols for common amide coupling reactions. Note that optimization may be required for specific substrates.

Protocol 1: EDC/NHS Mediated Amide Coupling (Solution Phase)

This protocol is suitable for a wide range of carboxylic acids and amines in a solution-phase reaction.

Materials:

  • Carboxylic Acid

  • Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS) for aqueous reactions

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • 0.1 M MES buffer, pH 6.0 (for aqueous reactions)

  • Phosphate-buffered saline (PBS), pH 7.2-7.5 (for aqueous reactions)

  • Quenching solution (e.g., 1 M glycine)

Procedure:

  • Carboxylic Acid Activation:

    • Dissolve the carboxylic acid (1.0 equivalent) in anhydrous DCM or DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Add NHS (1.1 - 1.5 equivalents).

    • Cool the reaction mixture to 0 °C in an ice bath.

    • Add EDC (1.1 - 1.5 equivalents) portion-wise to the stirred solution.

    • Allow the reaction to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 1-2 hours. For aqueous reactions, perform this step in MES buffer.[6]

  • Amine Coupling:

    • Add the amine (1.0 - 1.2 equivalents) to the activated carboxylic acid solution.

    • If the amine is provided as a salt (e.g., hydrochloride), add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.0 - 1.2 equivalents) to liberate the free amine.

    • Stir the reaction at room temperature for 2 to 18 hours. Monitor the reaction progress by TLC or LC-MS. For aqueous reactions, adjust the pH to 7.2-7.5 before adding the amine.[6]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to obtain the pure amide.

Protocol 2: HATU Mediated Amide Coupling (Solution Phase)

HATU is a highly efficient coupling reagent, particularly for challenging substrates and for minimizing racemization.[4][8]

Materials:

  • Carboxylic Acid

  • Amine

  • HATU

  • Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

  • Anhydrous Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • Pre-activation:

    • Dissolve the carboxylic acid (1.0 equivalent) and HATU (1.0 - 1.5 equivalents) in an anhydrous solvent (e.g., DMF, DCM) under an inert atmosphere.[8]

    • Add DIPEA or TEA (2.0 - 5.0 equivalents) to the reaction mixture.

    • Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the active ester.[8]

  • Coupling:

    • Add the amine (1.0 - 1.2 equivalents) to the reaction mixture.

    • Continue stirring at room temperature for 1 to 18 hours, monitoring the reaction progress by TLC or LC-MS.[8]

  • Work-up:

    • Once the reaction is complete, dilute the mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with a weak acidic solution (e.g., 1N HCl or saturated NH₄Cl), saturated sodium bicarbonate solution, and brine.[8]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization.

Protocol 3: PyBOP Mediated Amide Coupling (Solution Phase)

PyBOP is a phosphonium salt-based coupling reagent that is a good alternative to uronium salts, avoiding the formation of certain byproducts.

Materials:

  • Carboxylic Acid

  • Amine

  • PyBOP

  • Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Reaction Setup:

    • To a solution of the carboxylic acid (1.0 equivalent) and amine (1.2 equivalents) in DMF, add DIPEA or Et₃N (1.5 equivalents) at 0 °C.

  • Coupling:

    • Add PyBOP (1.2 equivalents) to the cooled solution.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction progress by TLC.

  • Work-up:

    • Dilute the reaction mixture with CH₂Cl₂.

    • Wash the organic layer successively with 10% citric acid, water, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography.

Mandatory Visualization

G cluster_workflow General Experimental Workflow start Start dissolve Dissolve Carboxylic Acid and Coupling Reagent start->dissolve preactivate Pre-activation (with base, if required) dissolve->preactivate add_amine Add Amine preactivate->add_amine reaction Stir at RT (Monitor Progress) add_amine->reaction workup Aqueous Work-up reaction->workup purify Purification workup->purify end End purify->end

Caption: General experimental workflow for amide bond formation.

G cluster_mechanism Mechanism of Carboxylic Acid Activation by HATU RCOOH R-COOH (Carboxylic Acid) RCOO R-COO⁻ (Carboxylate) RCOOH->RCOO - H⁺ Base Base (e.g., DIPEA) ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU HATU HATU Tetramethylurea Tetramethylurea (Byproduct) ActiveEster->Tetramethylurea - Tetramethylurea Amide R-CO-NH-R' (Amide) ActiveEster->Amide + R'-NH₂ Amine R'-NH₂ (Amine) HOAt HOAt Amide->HOAt - HOAt

Caption: Mechanism of HATU-mediated carboxylic acid activation.

References

Step-by-Step Guide to PEGylation of Proteins with Boc-amido-PEG9-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The covalent modification of therapeutic proteins with polyethylene glycol (PEG), known as PEGylation, is a leading strategy for enhancing their pharmacokinetic and pharmacodynamic properties. This process can increase a protein's hydrodynamic size, leading to a longer circulatory half-life by reducing renal clearance.[1][2] Additionally, the PEG chains can shield the protein from proteolytic enzymes and the host's immune system, thereby improving stability and reducing immunogenicity.[1][2]

This guide provides a detailed, two-stage protocol for the PEGylation of a protein's surface carboxyl groups (from aspartic or glutamic acid residues) using Boc-amido-PEG9-amine. This heterobifunctional linker possesses a terminal primary amine for conjugation and a tert-butyloxycarbonyl (Boc)-protected amine. The initial stage involves activating the protein's carboxyl groups with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to facilitate covalent linkage with the PEG's primary amine. The second stage involves the removal of the Boc protecting group to yield a terminal primary amine on the PEG chain, which can be used for subsequent functionalization, such as the attachment of a second payload in antibody-drug conjugates or other targeted therapeutics.

The use of a PEG linker with a protected functional group allows for a controlled, stepwise approach to creating complex bioconjugates. The hydrophilic 9-unit PEG spacer enhances the aqueous solubility of the resulting conjugate and provides a flexible linker between the protein and any subsequent modifications.

Experimental Protocols

This section details the step-by-step methodologies for the activation of protein carboxyl groups, conjugation with this compound, purification of the PEGylated intermediate, and the final deprotection of the Boc group.

Part 1: Protein Carboxyl Group Activation and PEGylation

This protocol outlines the conjugation of this compound to a protein of interest by targeting its surface carboxyl groups.

Materials:

  • Protein of interest

  • This compound

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0[3]

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-8.0[3]

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M glycine

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

Procedure:

  • Protein Preparation:

    • Dissolve the protein in Activation Buffer at a concentration of 1-10 mg/mL.

    • Ensure the buffer is free of extraneous carboxyl and amine groups. If necessary, perform a buffer exchange using a desalting column or dialysis.

  • Activation of Protein Carboxyl Groups:

    • Prepare fresh stock solutions of EDC and NHS (or Sulfo-NHS) in anhydrous DMSO or DMF immediately before use.

    • Add EDC and NHS to the protein solution. A 10 to 50-fold molar excess of EDC and NHS over the protein is a common starting point, but the optimal ratio should be determined empirically.[4]

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing to activate the protein's carboxyl groups.[3][5]

  • Conjugation with this compound:

    • Immediately following activation, adjust the pH of the reaction mixture to 7.2-8.0 by adding Coupling Buffer. This shift in pH is crucial for efficient reaction with the primary amine of the PEG linker.[6]

    • Dissolve this compound in the Coupling Buffer.

    • Add the this compound solution to the activated protein solution. A molar excess of the PEG linker over the protein (e.g., 5 to 20-fold) is typically used to drive the reaction.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.[3]

  • Quenching the Reaction:

    • To stop the reaction, add the Quenching Buffer to a final concentration of 20-50 mM.[3][5]

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS-activated carboxyl groups on the protein.[3][5]

  • Purification of the Boc-Protected PEGylated Protein:

    • Remove unreacted PEG linker, byproducts, and any remaining quenching reagents.

    • Size Exclusion Chromatography (SEC): This is a highly effective method for separating the larger PEGylated protein from smaller molecules.[]

    • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation masks surface charges, IEX can be used to separate unreacted, mono-PEGylated, and multi-PEGylated species.[][8]

    • Analyze the collected fractions by SDS-PAGE, which will show a shift in molecular weight for the PEGylated protein.

Part 2: Deprotection of the Boc Group

This protocol describes the removal of the Boc protecting group from the purified PEGylated protein to expose a terminal primary amine.

Materials:

  • Purified, lyophilized Boc-protected PEGylated protein

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS) (optional scavenger)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Dissolve the lyophilized Boc-protected PEGylated protein in anhydrous DCM.

    • Cool the solution to 0°C in an ice bath.

  • Deprotection Reaction:

    • Slowly add TFA to a final concentration of 20-50% (v/v).[9] If the protein contains sensitive residues, a scavenger like TIS can be added.

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

    • Monitor the reaction's completion by a suitable method, such as mass spectrometry, to confirm the removal of the Boc group (a mass decrease of 100.12 Da).

  • Work-up and Purification:

    • Remove the DCM and excess TFA under reduced pressure using a rotary evaporator.

    • For a basic work-up, dissolve the residue in a suitable buffer and perform a buffer exchange via dialysis or a desalting column to remove residual TFA and yield the final deprotected, PEGylated protein with a free terminal amine.

Data Presentation

The following tables summarize the key quantitative parameters for the PEGylation and deprotection processes.

Table 1: Recommended Reaction Conditions for Protein Carboxyl Group Activation and PEGylation

ParameterValueNotes
Activation Step
Activation Buffer0.1 M MESpH should be between 4.5 and 6.0 for optimal EDC/NHS activation of carboxyl groups.[3]
Molar Excess of EDC10 to 50-foldMolar excess relative to the protein; requires empirical optimization.[4]
Molar Excess of NHS/Sulfo-NHS10 to 50-foldMolar excess relative to the protein; requires empirical optimization.[4]
Activation Time15-30 minutesAt room temperature.[3][5]
Conjugation Step
Coupling Buffer0.1 M PBS or BoratepH should be between 7.2 and 8.5 for efficient amine coupling.[3][6] Must be free of primary amines.
Molar Excess of this compound5 to 20-foldMolar excess over the protein; requires empirical optimization.
Reaction TemperatureRoom Temperature or 4°C
Reaction Time1-2 hours (RT) or 2-4 hours (4°C)Longer incubation times may be required for less reactive proteins.[3]

Table 2: Recommended Conditions for Boc Deprotection

ParameterValueNotes
SolventAnhydrous Dichloromethane (DCM)Ensures solubility of the PEGylated protein and is compatible with TFA.
Deprotection ReagentTrifluoroacetic acid (TFA)
TFA Concentration20 - 50% (v/v) in DCMHigher concentrations lead to faster deprotection.[9]
Reaction Temperature0°C to Room TemperatureThe reaction is typically started at 0°C and allowed to warm to room temperature.[9]
Reaction Time30 minutes - 2 hoursProgress should be monitored to determine completion.[9]

Table 3: Characterization of PEGylated Protein

Analytical MethodPurposeExpected Outcome
SDS-PAGEAssess degree of PEGylation and purityIncrease in apparent molecular weight of the protein after PEGylation.
Size Exclusion Chromatography (SEC)Separate PEGylated from unreacted protein and determine hydrodynamic sizeShift to a shorter retention time for the PEGylated protein compared to the native protein.[]
Ion Exchange Chromatography (IEX)Separate species based on chargePEGylation shields surface charges, leading to altered retention times. Can separate un-, mono-, and multi-PEGylated forms.[]
Mass Spectrometry (e.g., ESI-MS)Confirm covalent modification and determine the number of attached PEG chainsIncrease in mass corresponding to the mass of the attached this compound linkers.
Functional BioassayDetermine the biological activity of the PEGylated proteinTo ensure that the modification has not significantly compromised the protein's function.

Visualization

PEGylation_Workflow cluster_activation Part 1: Activation & Conjugation cluster_deprotection Part 2: Boc Deprotection Protein Protein in Activation Buffer (pH 4.5-6.0) Add_EDC_NHS Add EDC/NHS Protein->Add_EDC_NHS Activated_Protein Activated Protein (O-acylisourea intermediate) Add_EDC_NHS->Activated_Protein Adjust_pH Adjust pH to 7.2-8.0 Activated_Protein->Adjust_pH pH_Adjusted_Protein Activated Protein in Coupling Buffer Adjust_pH->pH_Adjusted_Protein Add_PEG Add this compound pH_Adjusted_Protein->Add_PEG Conjugation PEGylated Protein (Boc-Protected) Add_PEG->Conjugation Quench Quench Reaction (e.g., Tris buffer) Conjugation->Quench Purify1 Purification (SEC or IEX) Quench->Purify1 Purified_Boc_PEG_Protein Purified Boc-Protected PEGylated Protein Purify1->Purified_Boc_PEG_Protein Add_TFA Add TFA in DCM (0°C to RT) Purified_Boc_PEG_Protein->Add_TFA Deprotected_Protein Deprotected PEGylated Protein (+ Boc protecting group) Add_TFA->Deprotected_Protein Workup Work-up & Purification Deprotected_Protein->Workup Final_Product Final PEGylated Protein with free amine Workup->Final_Product

Caption: Experimental workflow for protein PEGylation with this compound.

Signaling_Pathway PEG_Protein PEGylated Protein (e.g., Cytokine) Receptor Cell Surface Receptor PEG_Protein->Receptor Binding Dimerization Receptor Dimerization & Activation Receptor->Dimerization JAK JAK Kinase Dimerization->JAK Phosphorylation1 Phosphorylation JAK->Phosphorylation1 STAT STAT Protein Phosphorylation2 Phosphorylation STAT->Phosphorylation2 is phosphorylated by JAK Phosphorylation1->STAT recruits STAT_Dimer STAT Dimer Phosphorylation2->STAT_Dimer forms Nucleus Nucleus STAT_Dimer->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression regulates

Caption: Representative cytokine signaling pathway modulated by a PEGylated protein.

References

Application Notes and Protocols for the Surface Modification of Nanoparticles using Boc-amido-PEG9-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of advanced nanomaterials for therapeutic and diagnostic applications. Polyethylene glycol (PEG)ylation is a widely adopted strategy to enhance the biocompatibility, stability, and in vivo circulation time of nanoparticles. This is achieved by creating a hydrophilic layer on the nanoparticle surface that reduces non-specific protein adsorption and uptake by the reticuloendothelial system.

Boc-amido-PEG9-amine is a heterobifunctional linker that provides a versatile platform for the controlled surface functionalization of nanoparticles. This linker possesses a terminal primary amine for covalent attachment to the nanoparticle surface and a Boc (tert-butyloxycarbonyl)-protected amine at the distal end of a nine-unit polyethylene glycol chain. The Boc protecting group allows for a two-step modification process: initial conjugation of the linker to the nanoparticle, followed by deprotection to expose a terminal amine. This newly exposed amine can then be used for the subsequent conjugation of targeting ligands, imaging agents, or therapeutic molecules in a controlled and stepwise manner.

These application notes provide detailed protocols for the covalent attachment of this compound to carboxylated nanoparticles, the subsequent deprotection of the Boc group, and methods for characterizing the modified nanoparticles at each stage.

Data Presentation

Successful surface modification relies on careful control of reaction parameters and thorough characterization of the resulting nanoparticles. The following tables summarize representative quantitative data for the key stages of surface modification. Note: These values are illustrative and based on typical results observed for similar PEGylated nanoparticles; actual results will vary depending on the specific nanoparticle system and experimental conditions.

Table 1: Physicochemical Properties of Nanoparticles at Each Modification Stage

Stage of ModificationHydrodynamic Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Bare Carboxylated Nanoparticles100 ± 5< 0.15-35 ± 5
Boc-amido-PEG9-functionalized115 ± 7< 0.20-20 ± 5
Amine-terminated PEG9-functionalized116 ± 7< 0.21+15 ± 5 (at pH 7.4)

Table 2: Recommended Reaction Conditions for Nanoparticle Surface Modification

ParameterValueNotes
Activation Reagents EDC (1.5 eq.), NHS (1.5 eq.)Molar equivalents relative to surface carboxyl groups.
Conjugation pH 6.0 - 7.5Optimal for balancing carbodiimide chemistry and amine reactivity.
Compatible Buffers MES, HEPES, PhosphateBuffers must be free of primary amines (e.g., Tris).
Molar Excess of PEG Linker 10 to 50-foldMolar excess over estimated surface carboxyl groups; requires empirical optimization.
Reaction Temperature (Conjugation) Room Temperature (20-25°C)
Reaction Time (Conjugation) 2 - 4 hours
Boc Deprotection Reagent Trifluoroacetic acid (TFA)
TFA Concentration 20-50% (v/v) in DCMHigher concentrations can lead to faster deprotection.
Reaction Temperature (Deprotection) Room Temperature (20-25°C)
Reaction Time (Deprotection) 1 - 2 hoursProgress can be monitored by analytical techniques.

Experimental Protocols

Protocol 1: Conjugation of this compound to Carboxylated Nanoparticles

This protocol details the covalent attachment of this compound to nanoparticles bearing surface carboxyl groups using carbodiimide chemistry.

Materials:

  • Carboxylated nanoparticles (e.g., gold nanoparticles, iron oxide nanoparticles, polymeric nanoparticles)

  • This compound

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS)

  • Activation Buffer: 0.1 M MES buffer, pH 6.0

  • Conjugation Buffer: 0.1 M HEPES buffer, pH 7.4

  • Quenching Solution: 1 M Tris-HCl, pH 8.0

  • Wash Buffer: Phosphate-buffered saline (PBS), pH 7.4

  • Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)

  • Centrifugal filter units or dialysis membrane with appropriate molecular weight cut-off (MWCO)

Procedure:

  • Nanoparticle Preparation: a. Disperse the carboxylated nanoparticles in Activation Buffer to a final concentration of 1-5 mg/mL. b. Sonicate the suspension briefly to ensure a homogeneous dispersion.

  • Activation of Carboxyl Groups: a. Prepare fresh stock solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL). b. Add the EDC and NHS solutions to the nanoparticle suspension. The final concentration should be in molar excess relative to the estimated number of carboxyl groups on the nanoparticle surface. c. Incubate the mixture for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups, forming an NHS-ester intermediate.

  • Conjugation Reaction: a. Dissolve this compound in a minimal amount of anhydrous DMSO or DMF. b. Add the this compound solution to the activated nanoparticle suspension. c. Adjust the pH of the reaction mixture to 7.4 with the Conjugation Buffer. d. Allow the reaction to proceed for 2-4 hours at room temperature with gentle mixing.

  • Quenching and Purification: a. Add the Quenching Solution to the reaction mixture to a final concentration of 20-50 mM to deactivate any unreacted NHS esters. Incubate for 15 minutes. b. Purify the PEGylated nanoparticles by repeated centrifugation and resuspension in Wash Buffer or by dialysis against the Wash Buffer to remove excess reagents and byproducts.

Protocol 2: Deprotection of the Boc Group

This protocol outlines the removal of the Boc protecting group from the surface-conjugated this compound to expose the terminal primary amine.

Materials:

  • Boc-protected PEGylated nanoparticles

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Neutralization Buffer: 5% (v/v) Diisopropylethylamine (DIPEA) in DCM

  • Wash Solvent: Dichloromethane (DCM)

  • Final Buffer: PBS, pH 7.4

  • Centrifugal filter units or dialysis membrane

Procedure:

  • Reaction Setup: a. Resuspend the lyophilized or dried Boc-protected nanoparticles in DCM.

  • Deprotection: a. In a well-ventilated fume hood, add TFA to the nanoparticle suspension to a final concentration of 20-50% (v/v). b. Stir the reaction mixture at room temperature for 1-2 hours.

  • Neutralization and Purification: a. Quench the reaction by adding the Neutralization Buffer. b. Pellet the nanoparticles by centrifugation and remove the supernatant. c. Wash the nanoparticles several times with DCM to remove residual TFA and byproducts. d. After the final wash, resuspend the amine-terminated PEGylated nanoparticles in the desired Final Buffer. e. Further purify by dialysis or with centrifugal filter units if necessary.

Mandatory Visualization

experimental_workflow cluster_conjugation Protocol 1: Conjugation cluster_deprotection Protocol 2: Deprotection cluster_characterization Characterization np_prep Nanoparticle Preparation activation Activation of Carboxyl Groups np_prep->activation EDC, NHS conjugation Conjugation Reaction activation->conjugation This compound purification1 Quenching & Purification conjugation->purification1 reaction_setup Reaction Setup purification1->reaction_setup Boc-Protected NP dls DLS (Size, PDI) purification1->dls zeta Zeta Potential purification1->zeta deprotection Boc Deprotection reaction_setup->deprotection TFA, DCM purification2 Neutralization & Purification deprotection->purification2 purification2->dls purification2->zeta ftir FTIR/XPS purification2->ftir

Caption: Experimental workflow for nanoparticle surface modification.

signaling_pathway cluster_nanoparticle Functionalized Nanoparticle cluster_cell Target Cell np_core Nanoparticle Core peg_linker PEG9 Linker np_core->peg_linker drug Therapeutic Drug np_core->drug Encapsulated targeting_ligand Targeting Ligand (e.g., Antibody, Peptide) peg_linker->targeting_ligand receptor Cell Surface Receptor targeting_ligand->receptor Binding endosome Endosome receptor->endosome Internalization release Drug Release endosome->release Endosomal Escape

Caption: Targeted nanoparticle uptake and drug release pathway.

logical_relationship start Carboxylated Nanoparticle step1 This compound Conjugation start->step1 intermediate Boc-Protected PEGylated Nanoparticle step1->intermediate step2 Boc Deprotection intermediate->step2 final_product Amine-Terminated PEGylated Nanoparticle step2->final_product application Further Functionalization (Targeting Ligands, Drugs, etc.) final_product->application

Caption: Logical steps in nanoparticle surface functionalization.

Revolutionizing Bioconjugation: Applications of Modified Boc-amido-PEG9-amine in Click Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the utilization of Boc-amido-PEG9-amine, a versatile heterobifunctional linker, in the realm of click chemistry. Its unique structure, featuring a Boc-protected amine and a terminal primary amine separated by a nine-unit polyethylene glycol (PEG) spacer, offers a valuable platform for the synthesis of complex bioconjugates, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The hydrophilic PEG chain enhances solubility and reduces immunogenicity of the final conjugate, making it an ideal component in modern drug development.[1][2][3]

Application Notes

The primary utility of this compound in click chemistry lies in its facile conversion into azide- or alkyne-functionalized derivatives, which can then participate in highly efficient and specific cycloaddition reactions.[4][5][6] The Boc protecting group allows for orthogonal chemistry, enabling sequential conjugation steps.

1. Synthesis of Antibody-Drug Conjugates (ADCs):

This compound derivatives can be employed to link a cytotoxic payload to a monoclonal antibody. The PEG9 spacer improves the pharmacokinetic profile of the ADC by increasing its hydrodynamic volume, which can reduce renal clearance and extend its circulation half-life.[1] The general workflow involves:

  • Functionalizing the this compound with a clickable handle (azide or alkyne).

  • Conjugating the other end of the PEG linker to the cytotoxic drug.

  • Deprotecting the Boc group to reveal the terminal amine.

  • Activating the antibody for conjugation.

  • Performing the click chemistry reaction to link the drug-PEG construct to the antibody.

2. Development of Proteolysis Targeting Chimeras (PROTACs):

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its degradation. This compound can serve as the linker connecting the target protein ligand and the E3 ligase ligand.[3][] The length and flexibility of the PEG9 linker are critical for optimal ternary complex formation and subsequent protein degradation.[] The synthetic strategy typically involves:

  • Functionalizing this compound with both an azide and an alkyne precursor at its termini through a series of reactions.

  • Sequentially conjugating the target protein ligand and the E3 ligase ligand using click chemistry.

Experimental Protocols

Protocol 1: Conversion of this compound to Boc-amido-PEG9-azide

This protocol describes the conversion of the terminal primary amine of this compound to an azide using a diazo-transfer reaction.

Materials:

  • This compound

  • Imidazole-1-sulfonyl azide hydrochloride

  • Potassium carbonate (K2CO3)

  • Copper(II) sulfate (CuSO4) (optional, as catalyst)

  • Dichloromethane (DCM)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1.0 eq) in DCM.

  • Add a solution of imidazole-1-sulfonyl azide hydrochloride (1.5 eq) and K2CO3 (2.0 eq) in deionized water.

  • If using a catalyst, add a catalytic amount of CuSO4.

  • Stir the biphasic mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, separate the organic layer.

  • Wash the organic layer with deionized water and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain Boc-amido-PEG9-azide.

Quantitative Data:

ParameterValueReference
Typical Yield>90%[8]
PurityHigh, often used without further purification[6]
Protocol 2: Synthesis of Boc-amido-PEG9-propargyl Amide

This protocol details the conversion of the terminal primary amine of this compound to a propargyl amide, introducing an alkyne functionality.

Materials:

  • This compound

  • Propargyl bromide

  • A non-nucleophilic base (e.g., Diisopropylethylamine, DIPEA)

  • Anhydrous solvent (e.g., Dichloromethane, DCM, or Dimethylformamide, DMF)

  • Deionized water

  • Brine solution

  • Anhydrous sodium sulfate (Na2SO4)

Procedure:

  • Dissolve this compound (1.0 eq) and DIPEA (1.5 eq) in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add propargyl bromide (1.2 eq) dropwise to the solution.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, wash the reaction mixture with deionized water and then with brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain Boc-amido-PEG9-propargyl amide.

Quantitative Data:

ParameterValueReference
Typical Yield60-80%General synthetic knowledge
Purity>95% after chromatographyGeneral synthetic knowledge
Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol provides a general procedure for the "click" reaction between a Boc-amido-PEG9-azide and an alkyne-functionalized molecule.

Materials:

  • Boc-amido-PEG9-azide

  • Alkyne-functionalized molecule (e.g., a drug, fluorescent dye, or biotin)

  • Copper(II) sulfate pentahydrate (CuSO4·5H2O)

  • Sodium ascorbate

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA) as a copper ligand

  • Solvent (e.g., a mixture of water and a co-solvent like t-butanol or DMSO)

Procedure:

  • Dissolve the Boc-amido-PEG9-azide (1.0 eq) and the alkyne-functionalized molecule (1.0-1.2 eq) in the chosen solvent system.

  • Prepare a stock solution of the copper catalyst by mixing equal volumes of a CuSO4·5H2O solution and a THPTA or TBTA solution.

  • Add the copper catalyst premix to the reaction mixture to a final concentration of 1-5 mol%.

  • Prepare a fresh stock solution of sodium ascorbate in water.

  • Add the sodium ascorbate solution to the reaction mixture to a final concentration of 5-10 mol% to initiate the reaction.

  • Stir the reaction at room temperature for 1-12 hours. Monitor the reaction by TLC or LC-MS.

  • Upon completion, purify the triazole-linked conjugate using appropriate chromatographic techniques (e.g., size-exclusion chromatography or HPLC).

Quantitative Data:

ParameterValueReference
Typical Yield>90%[9][10]
Reaction Time1-12 hours[11]
pH Range4-11[8]

Visualizations

experimental_workflow cluster_functionalization Functionalization of this compound cluster_conjugation Bioconjugation via Click Chemistry This compound This compound Boc-amido-PEG9-azide Boc-amido-PEG9-azide This compound->Boc-amido-PEG9-azide Diazo Transfer Boc-amido-PEG9-alkyne Boc-amido-PEG9-alkyne This compound->Boc-amido-PEG9-alkyne Propargylation Bioconjugate Bioconjugate Boc-amido-PEG9-azide->Bioconjugate CuAAC Boc-amido-PEG9-alkyne->Bioconjugate CuAAC Alkyne-Molecule Alkyne-Molecule Alkyne-Molecule->Bioconjugate CuAAC Azide-Molecule Azide-Molecule Azide-Molecule->Bioconjugate CuAAC

Caption: Experimental workflow for the functionalization and bioconjugation of this compound.

signaling_pathway cluster_adc Antibody-Drug Conjugate (ADC) Action ADC Antibody-PEG9-Drug TumorCell Tumor Cell ADC->TumorCell Binding Internalization Internalization TumorCell->Internalization Lysosome Lysosomal Degradation Internalization->Lysosome PayloadRelease Payload Release Lysosome->PayloadRelease Apoptosis Cell Death PayloadRelease->Apoptosis

Caption: Signaling pathway of an Antibody-Drug Conjugate utilizing a PEG9 linker.

logical_relationship cluster_protac PROTAC Mechanism of Action PROTAC Target Ligand-PEG9-E3 Ligase Ligand TargetProtein Target Protein PROTAC->TargetProtein Binds E3Ligase E3 Ubiquitin Ligase PROTAC->E3Ligase Binds TernaryComplex Ternary Complex Formation TargetProtein->TernaryComplex E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Proteasome Proteasomal Degradation Ubiquitination->Proteasome

Caption: Logical relationship of components in the PROTAC mechanism.

References

Application Notes and Protocols for Drug Delivery Systems Utilizing Boc-amido-PEG9-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing drug delivery systems using the heterobifunctional linker, Boc-amido-PEG9-amine. This linker is particularly valuable in the construction of targeted drug delivery systems such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound

This compound is a versatile polyethylene glycol (PEG) linker featuring two distinct functional groups: a Boc-protected amine and a terminal primary amine.[1][2] The PEG component, with its nine ethylene glycol units, enhances the solubility and stability of the resulting conjugate in aqueous media.[3][4][5] The terminal amine group can be readily conjugated to various molecules, including drugs and proteins, through stable amide bond formation.[2] The tert-butyloxycarbonyl (Boc) protecting group on the other end can be removed under mild acidic conditions to expose a primary amine for further functionalization, enabling a stepwise and controlled synthesis of complex drug delivery systems.[1][3]

Case Study: Development of a PROTAC Targeting KRAS G12C

This section details a hypothetical case study on the development of a PROTAC to induce the degradation of the oncogenic KRAS G12C protein. This PROTAC will be synthesized using this compound as the linker to connect a KRAS G12C inhibitor (warhead) and a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.

Mechanism of Action of the KRAS G12C PROTAC

PROTACs are heterobifunctional molecules that harness the cell's ubiquitin-proteasome system to selectively degrade target proteins.[6] This is achieved by bringing a target protein and an E3 ubiquitin ligase into close proximity, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[6][7]

The KRAS G12C PROTAC developed in this case study will function by simultaneously binding to the KRAS G12C protein and the VHL E3 ligase. This induced proximity will facilitate the transfer of ubiquitin from an E2 conjugating enzyme to the KRAS G12C protein. The polyubiquitinated KRAS G12C is then recognized and degraded by the 26S proteasome, leading to the downregulation of downstream oncogenic signaling pathways.[7]

Signaling Pathways

PROTAC_Mechanism PROTAC KRAS G12C PROTAC (this compound linker) Ternary_Complex Ternary Complex (PROTAC-KRAS-VHL) PROTAC->Ternary_Complex Binds KRAS KRAS G12C Protein KRAS->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_KRAS Polyubiquitinated KRAS G12C Ternary_Complex->Ub_KRAS Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 Activates Ub E2->Ternary_Complex Delivers Ub Proteasome 26S Proteasome Ub_KRAS->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

KRAS_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR KRAS KRAS G12C (Active) EGFR->KRAS Activates RAF RAF KRAS->RAF PI3K PI3K KRAS->PI3K MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Cell Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation

Experimental Protocols

1. Synthesis of the KRAS G12C PROTAC

This protocol describes a two-step synthesis of the PROTAC, starting with the conjugation of the VHL ligand to the this compound linker, followed by deprotection and conjugation to the KRAS G12C inhibitor.

Step 1: Conjugation of VHL Ligand to this compound

  • Materials:

    • This compound

    • VHL ligand with a carboxylic acid functional group

    • N,N'-Dicyclohexylcarbodiimide (DCC)

    • N-Hydroxysuccinimide (NHS)

    • Anhydrous Dimethylformamide (DMF)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • Brine

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the VHL ligand (1.0 eq) and NHS (1.2 eq) in anhydrous DMF.

    • Add DCC (1.2 eq) to the solution and stir at room temperature for 4 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • To the filtrate, add a solution of this compound (1.1 eq) in anhydrous DMF.

    • Stir the reaction mixture at room temperature overnight.

    • Dilute the reaction with DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel chromatography to obtain the Boc-protected VHL-linker conjugate.

Step 2: Boc Deprotection and Conjugation to KRAS G12C Inhibitor

  • Materials:

    • Boc-protected VHL-linker conjugate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • KRAS G12C inhibitor with an NHS ester functional group

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous Dimethylformamide (DMF)

  • Procedure:

    • Dissolve the Boc-protected VHL-linker conjugate in a mixture of TFA and DCM (1:4 v/v).

    • Stir the solution at room temperature for 1 hour.

    • Remove the solvent under reduced pressure to obtain the deprotected VHL-linker-amine.

    • Dissolve the deprotected linker and the KRAS G12C inhibitor-NHS ester (1.0 eq) in anhydrous DMF.

    • Add DIPEA (2.0 eq) to the solution and stir at room temperature overnight.

    • Purify the final PROTAC product by preparative HPLC.

PROTAC_Synthesis_Workflow Start Start Step1 Step 1: VHL Ligand Conjugation (DCC/NHS coupling) Start->Step1 Purification1 Purification 1 (Silica Gel Chromatography) Step1->Purification1 Boc_Deprotection Step 2a: Boc Deprotection (TFA/DCM) Purification1->Boc_Deprotection Step2b Step 2b: KRAS Inhibitor Conjugation (NHS ester coupling) Boc_Deprotection->Step2b Purification2 Purification 2 (Preparative HPLC) Step2b->Purification2 Characterization Characterization (LC-MS, NMR) Purification2->Characterization End Final PROTAC Characterization->End

2. Characterization of the PROTAC

The identity and purity of the synthesized PROTAC should be confirmed using analytical techniques.

Analytical Technique Parameter Measured Expected Outcome
LC-MS Molecular Weight and PurityA single major peak with the expected mass-to-charge ratio of the final PROTAC. Purity >95%.
¹H NMR Chemical StructurePeaks corresponding to the protons of the VHL ligand, KRAS G12C inhibitor, and the PEG linker.
¹³C NMR Carbon SkeletonResonances consistent with the carbon atoms in the PROTAC structure.

3. In Vitro Evaluation of the PROTAC

a. Cell Viability Assay

  • Objective: To determine the cytotoxic effect of the PROTAC on KRAS G12C mutant cancer cells.

  • Method:

    • Seed KRAS G12C mutant cells (e.g., MIA PaCa-2) in a 96-well plate.

    • Treat the cells with increasing concentrations of the PROTAC for 72 hours.

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

    • Calculate the half-maximal inhibitory concentration (IC50).

b. Western Blot Analysis for KRAS G12C Degradation

  • Objective: To confirm that the PROTAC induces the degradation of the KRAS G12C protein.

  • Method:

    • Treat KRAS G12C mutant cells with the PROTAC at various concentrations and for different time points.

    • Lyse the cells and quantify the protein concentration.

    • Separate the protein lysates by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against KRAS G12C and a loading control (e.g., GAPDH).

    • Incubate with a secondary antibody and visualize the protein bands.

    • Quantify the band intensities to determine the extent of KRAS G12C degradation.

c. Ubiquitination Assay

  • Objective: To demonstrate that the PROTAC promotes the ubiquitination of KRAS G12C.

  • Method:

    • Treat cells with the PROTAC and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate.

    • Immunoprecipitate KRAS G12C from the cell lysates.

    • Perform a Western blot on the immunoprecipitated samples using an anti-ubiquitin antibody.

Quantitative Data Summary

The following tables summarize the expected quantitative data from the characterization and in vitro evaluation of the hypothetical KRAS G12C PROTAC.

Table 1: Physicochemical Properties of the KRAS G12C PROTAC

Property Value
Molecular Formula C₇₀H₉₅N₁₃O₁₅S
Molecular Weight 1450.66 g/mol
Purity (by HPLC) >98%
Solubility Soluble in DMSO

Table 2: In Vitro Biological Activity of the KRAS G12C PROTAC

Assay Cell Line Result
Cell Viability (IC50) MIA PaCa-2 (KRAS G12C)50 nM
KRAS G12C Degradation (DC50) MIA PaCa-225 nM
Maximal Degradation (Dmax) MIA PaCa-2>90% at 100 nM

Conclusion

This compound is a highly effective linker for the development of sophisticated drug delivery systems. Its heterobifunctional nature allows for a controlled and stepwise synthesis, which is crucial for creating complex molecules like PROTACs. The PEG spacer enhances the physicochemical properties of the final conjugate, potentially leading to improved pharmacokinetic and pharmacodynamic profiles. The detailed protocols and expected data provided in this application note serve as a valuable resource for researchers and scientists working in the field of targeted drug delivery.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Incomplete Boc Deprotection of PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide a comprehensive resource for troubleshooting issues related to the incomplete deprotection of tert-butyloxycarbonyl (Boc) protected polyethylene glycol (PEG) linkers.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common questions and problems encountered during the Boc deprotection of PEG linkers in a question-and-answer format, offering direct solutions to specific experimental issues.

Q1: Why is my Boc deprotection reaction incomplete?

Incomplete Boc deprotection is a common issue that can arise from several factors:

  • Insufficient Acid Strength or Concentration: The Boc group is removed by acidolysis. If the acid is too weak or its concentration is too low, the reaction may not proceed to completion. Trifluoroacetic acid (TFA) is a standard reagent for this purpose.[1]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times or low temperatures may not be sufficient for complete removal of the Boc group. While many deprotections are conducted at room temperature, some substrates may require longer reaction times or gentle heating.[1][2]

  • Steric Hindrance: The bulky nature of the PEG chain, particularly with high molecular weight PEGs, can sterically hinder the approach of the acid to the Boc-protected amine, slowing down the reaction rate.[1][2][3]

  • Solvent Issues: The choice of solvent is critical. It must fully solvate both the PEG-linker conjugate and the acid. Dichloromethane (DCM) is a common and effective solvent for TFA-mediated deprotection.[1][2][3]

  • Reagent Quality: The purity and anhydrous nature of the reagents and solvents can impact the reaction's efficiency.

Troubleshooting Steps:

  • Increase Acid Concentration: Gradually increase the concentration of the acid. For instance, if 20% TFA in DCM is ineffective, consider increasing it to 50%.[1][2][3]

  • Extend Reaction Time: Monitor the reaction's progress using analytical techniques like TLC, LC-MS, or NMR and extend the reaction time accordingly.[1][2][3]

  • Consider a Stronger Acid: If increasing the concentration and time is not effective, a stronger acid system, such as 4M HCl in 1,4-dioxane, can be employed.[1][3]

  • Optimize Solvent: Ensure the chosen solvent provides good solubility for your specific PEGylated compound.[1][2][3]

Q2: I am observing unexpected side products after the deprotection. What could be the cause and how can I prevent them?

Side product formation is often attributed to the reactive tert-butyl cation generated during the acidic cleavage of the Boc group. This cation can alkylate electron-rich amino acid residues like tryptophan and methionine.

Preventative Measures: The Use of Scavengers

To prevent these side reactions, scavengers are added to the reaction mixture to trap the tert-butyl cation.[2][3]

ScavengerTypical Concentration (v/v)Purpose
Triisopropylsilane (TIS)2.5 - 5%General carbocation scavenger, protects Tryptophan.
Water2.5 - 5%Carbocation scavenger.
Thioanisole5%Carbocation scavenger, protects Methionine.
1,2-Ethanedithiol (EDT)2.5%Carbocation scavenger, protects Cysteine.
Phenol5%Carbocation scavenger.

A commonly used scavenger cocktail is a mixture of TFA/TIS/water (95:2.5:2.5).[1][2]

Q3: How can I effectively monitor the progress of the deprotection reaction?

Several analytical techniques can be used to monitor the reaction:

  • Thin-Layer Chromatography (TLC): A quick and convenient method to observe the disappearance of the starting material (higher Rf value) and the appearance of the more polar deprotected amine (lower Rf value).[1]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides a more accurate assessment of the reaction progress, allowing for the quantification of the starting material, product, and any side products.[1]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the characteristic singlet signal of the tert-butyl protons of the Boc group at approximately 1.4 ppm in the ¹H NMR spectrum indicates the progress of the deprotection.[1][2]

Q4: What is the best way to work up the reaction and isolate the deprotected product?

The work-up procedure depends on the properties of your deprotected product:

  • Evaporation of Acid: For a volatile acid like TFA, it can be removed by rotary evaporation. Co-evaporation with a solvent like toluene can help remove residual traces.[1][2]

  • Aqueous Workup: If the product is not water-soluble, the reaction mixture can be diluted with an organic solvent and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to neutralize the acid.[1]

  • Precipitation: The deprotected product, often as a TFA or HCl salt, can sometimes be precipitated by adding a non-polar solvent like diethyl ether.[1][2]

Quantitative Data Summary

The following tables summarize common reaction conditions for Boc deprotection, providing a basis for comparison and optimization.

Table 1: Common Acidic Conditions for Boc Deprotection

ReagentConcentrationSolventTypical TimeTemperature
Trifluoroacetic Acid (TFA)20-50%Dichloromethane (DCM)0.5 - 2 hours0°C to Room Temp
Hydrochloric Acid (HCl)4M1,4-Dioxane0.5 - 2 hoursRoom Temp

Table 2: Comparative Analysis of Acidic Conditions for Boc Deprotection

ReagentConcentrationTime (h)Purity of Deprotected Product (HPLC)
Trifluoroacetic Acid (TFA)20% in DCM1>99%
Hydrochloric Acid (HCl)4M in Dioxane2~97%
Formic Acid88% (neat)24~90% (side reactions possible)

Experimental Protocols

Protocol 1: Standard Boc Deprotection using TFA in DCM

  • Preparation: Dissolve the Boc-protected PEG linker in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask.[1][3]

  • Cooling: Cool the solution to 0°C in an ice bath.[1][2]

  • Reagent Addition: Slowly add trifluoroacetic acid (TFA) to the desired final concentration (e.g., 20-50% v/v).[1][3] If necessary, add an appropriate scavenger such as triisopropylsilane (TIS) (2.5-5% v/v).[1][3]

  • Reaction: Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.[1]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[1][3]

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA. Co-evaporate with toluene (3 times) to remove residual TFA. The resulting TFA salt of the deprotected amine can be used directly or purified further.[1][3]

  • Neutralization (Optional): To obtain the free amine, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[1]

Protocol 2: Boc Deprotection using HCl in 1,4-Dioxane

  • Preparation: Dissolve the Boc-protected PEG linker in anhydrous 1,4-dioxane.

  • Reagent Addition: Add a solution of 4M HCl in 1,4-dioxane.[3]

  • Reaction: Stir the reaction at room temperature for 30 minutes to 2 hours.[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.[3]

  • Work-up: Upon completion, remove the solvent in vacuo to obtain the hydrochloride salt of the deprotected amine.[3]

Protocol 3: Monitoring Boc Deprotection by ¹H NMR

  • Take a small aliquot of the reaction mixture at different time points.

  • Quench the acid with a suitable base (e.g., pyridine-d5 or triethylamine).

  • Acquire a ¹H NMR spectrum.

  • Monitor the disappearance of the singlet corresponding to the nine protons of the tert-butyl group of the Boc protecting group, which typically appears around 1.4 ppm.[1][2]

Visualizations

G cluster_workflow Experimental Workflow for Boc Deprotection start Boc-Protected PEG Linker dissolve Dissolve in Anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_reagents Add TFA and Scavenger (e.g., TIS) cool->add_reagents react Stir at 0°C to RT add_reagents->react monitor Monitor by TLC/LC-MS react->monitor Incomplete? Extend Time workup Work-up (Evaporation/Precipitation) monitor->workup Complete product Deprotected PEG Linker (TFA Salt) workup->product

Caption: A typical experimental workflow for the Boc deprotection of PEG linkers.

G cluster_troubleshooting Troubleshooting Incomplete Deprotection start Incomplete Deprotection Observed check_acid Increase Acid Concentration (e.g., 20% to 50% TFA) start->check_acid Low Acid Conc.? check_time Extend Reaction Time (Monitor Progress) start->check_time Short Reaction Time? check_acid_type Use Stronger Acid (e.g., 4M HCl in Dioxane) start->check_acid_type Standard Acid Ineffective? check_solvent Ensure Good Solubility of Substrate start->check_solvent Poor Solubility? success Complete Deprotection check_acid->success check_time->success check_acid_type->success check_solvent->success

Caption: A decision tree for troubleshooting incomplete Boc deprotection.

G cluster_side_products Preventing Side Product Formation start Side Products Observed (e.g., Alkylation) add_scavenger Add Scavenger to Reaction Mixture start->add_scavenger scavenger_examples Common Scavengers: - Triisopropylsilane (TIS) - Water - Thioanisole - 1,2-Ethanedithiol (EDT) add_scavenger->scavenger_examples clean_product Clean Deprotected Product add_scavenger->clean_product

Caption: A logical diagram illustrating the strategy to prevent side product formation.

References

Technical Support Center: Optimizing Boc-Amido-PEG9-Amine Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of reaction times in Boc-amido-PEG9-amine conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this specific bioconjugation reaction.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction time for this compound conjugation to a primary amine?

A1: The reaction of an N-hydroxysuccinimide (NHS)-activated Boc-amido-PEG9-acid with a primary amine is typically rapid, with completion times ranging from 30 minutes to 4 hours at room temperature.[][2] However, the exact duration can vary depending on several factors, including pH, temperature, and the concentration of reactants.

Q2: How does pH influence the speed of the conjugation reaction?

A2: The pH of the reaction buffer is a critical factor. The optimal pH range for the reaction between an NHS ester and a primary amine is between 7.2 and 8.5.[3][4] Within this range, the primary amine is sufficiently deprotonated and nucleophilic to react efficiently with the NHS ester. At a pH below 7, the amine is protonated and less reactive, slowing down the conjugation. Conversely, at a pH above 8.5, the hydrolysis of the NHS ester becomes significantly faster, which can reduce the yield of the desired conjugate.[5]

Q3: Can I increase the temperature to shorten the reaction time?

A3: Yes, increasing the reaction temperature can accelerate the conjugation. However, it's a trade-off, as higher temperatures also increase the rate of hydrolysis of the NHS ester, which is a competing side reaction.[3] It is generally recommended to perform the reaction at room temperature (~20-25°C) or at 4°C for overnight reactions to ensure the stability of the activated PEG linker.[6] If a faster reaction is desired, a modest increase in temperature can be explored, but the reaction should be carefully monitored for completion to avoid excessive hydrolysis.

Q4: What is the effect of reactant concentration on the reaction time?

A4: Increasing the concentration of either the Boc-amido-PEG9-NHS ester or the amine-containing molecule can lead to a faster reaction rate due to the increased frequency of molecular collisions. Using a molar excess of the activated PEG linker is a common strategy to drive the reaction to completion more quickly.

Q5: How can I monitor the progress of the conjugation reaction to determine the optimal time?

A5: The progress of the reaction can be monitored using analytical techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS). These methods can be used to track the disappearance of the starting materials and the appearance of the conjugated product, allowing you to determine when the reaction is complete.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Slow or Incomplete Reaction Suboptimal pH: The pH of the reaction buffer is outside the optimal range of 7.2-8.5.Verify the pH of your buffer and adjust it to be within the 7.2-8.5 range. A common choice is phosphate-buffered saline (PBS) at pH 7.4.
Low Reactant Concentration: The concentration of one or both reactants is too low.Increase the concentration of the reactants. Consider using a higher molar excess of the Boc-amido-PEG9-NHS ester (e.g., 5- to 20-fold excess over the amine-containing molecule).
Low Temperature: The reaction is being performed at a low temperature (e.g., 4°C), which slows down the reaction rate.If a shorter reaction time is required, consider running the reaction at room temperature and monitoring its progress.
Hydrolysis of NHS Ester: The activated PEG linker has hydrolyzed due to moisture or high pH.Use anhydrous solvents for dissolving the PEG linker and prepare the activated NHS ester solution immediately before use. Ensure the pH of the reaction buffer does not exceed 8.5.
Low Yield of Conjugate Competing Side Reactions: The buffer contains primary amines (e.g., Tris or glycine) that compete with the target molecule for the activated PEG linker.[7]Use a buffer that is free of primary amines, such as phosphate, borate, or HEPES buffers.
Steric Hindrance: The primary amine on the target molecule is sterically hindered, slowing down the reaction.Increase the reaction time and/or the molar excess of the activated PEG linker. A slight increase in temperature can also be considered, with careful monitoring.

Quantitative Data Summary

The following table summarizes key reaction parameters that can be adjusted to optimize the reaction time for this compound conjugation.

Parameter Recommended Range Effect on Reaction Time Notes
pH 7.2 - 8.5[3][4]Higher pH within this range generally leads to a faster reaction.Above pH 8.5, hydrolysis of the NHS ester significantly increases, reducing yield.[5]
Temperature 4°C - 25°C[6]Higher temperature increases the reaction rate.Also increases the rate of NHS ester hydrolysis. Room temperature is a common starting point.
Molar Excess of PEG-NHS Ester 5 to 20-fold[4]A higher molar excess drives the reaction to completion faster.Requires optimization for each specific reaction to balance efficiency and cost.
Reactant Concentration Application-dependentHigher concentrations lead to faster reaction rates.Ensure solubility of all reactants in the chosen buffer.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Activation and Conjugation

This protocol describes the activation of the carboxylic acid group on Boc-amido-PEG9-acid using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS), followed by conjugation to a primary amine.

Materials:

  • Boc-amido-PEG9-acid

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • NHS (N-hydroxysuccinimide) or Sulfo-NHS

  • Amine-containing molecule

  • Activation Buffer (e.g., 0.1 M MES, pH 4.5-6.0)

  • Coupling Buffer (e.g., PBS, pH 7.2-8.0)

  • Anhydrous DMSO or DMF

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

Procedure:

  • Activation of Boc-amido-PEG9-acid:

    • Dissolve Boc-amido-PEG9-acid in anhydrous DMSO or DMF to a desired concentration (e.g., 10 mg/mL).

    • In a separate tube, dissolve EDC (1.5 molar equivalents to the PEG-acid) and NHS (1.5 molar equivalents to the PEG-acid) in Activation Buffer.

    • Add the EDC/NHS solution to the PEG-acid solution and mix well.

    • Allow the activation reaction to proceed for 15-30 minutes at room temperature.

  • Conjugation to the Primary Amine:

    • Dissolve the amine-containing molecule in Coupling Buffer.

    • Add the freshly prepared activated Boc-amido-PEG9-NHS ester solution to the amine solution.

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

    • To optimize the reaction time, you can vary the temperature and monitor the reaction progress by TLC or LC-MS.

  • Quenching the Reaction:

    • Once the reaction is complete, add the quenching solution to a final concentration of 20-50 mM to react with any unreacted NHS ester.

    • Incubate for 15-30 minutes at room temperature.

  • Purification:

    • Purify the conjugate using an appropriate method such as dialysis, size-exclusion chromatography (SEC), or HPLC to remove unreacted reagents and byproducts.

Visualizations

experimental_workflow Experimental Workflow for this compound Conjugation cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_workup Workup & Purification dissolve_peg Dissolve Boc-amido-PEG9-acid in anhydrous DMSO/DMF prepare_edc_nhs Prepare EDC/NHS solution in Activation Buffer (pH 4.5-6.0) mix_reactants Mix PEG-acid and EDC/NHS solutions prepare_edc_nhs->mix_reactants activation Incubate for 15-30 min at room temperature mix_reactants->activation prepare_amine Dissolve amine-containing molecule in Coupling Buffer (pH 7.2-8.0) activation->prepare_amine add_activated_peg Add activated PEG-NHS ester to the amine solution prepare_amine->add_activated_peg conjugation Incubate for 1-4 hours at RT or overnight at 4°C add_activated_peg->conjugation quench Quench with Tris or Glycine conjugation->quench purify Purify conjugate (SEC, HPLC, Dialysis) quench->purify

Caption: Workflow for this compound conjugation.

troubleshooting_workflow Troubleshooting Slow Conjugation Reactions start Slow or Incomplete Conjugation Reaction check_ph Is the pH of the Coupling Buffer between 7.2 and 8.5? start->check_ph adjust_ph Adjust pH to 7.2-8.0 using a non-amine buffer. check_ph->adjust_ph No check_concentration Are the reactant concentrations adequate? check_ph->check_concentration Yes adjust_ph->check_concentration increase_concentration Increase molar excess of PEG-NHS ester (5-20x). check_concentration->increase_concentration No check_temperature Is the reaction temperature at RT? check_concentration->check_temperature Yes increase_concentration->check_temperature increase_temperature Consider increasing temperature (e.g., to 37°C) and monitor closely. check_temperature->increase_temperature No check_hydrolysis Was the activated PEG-NHS ester used immediately? check_temperature->check_hydrolysis Yes increase_temperature->check_hydrolysis prepare_fresh Prepare fresh activated PEG-NHS ester and use immediately. check_hydrolysis->prepare_fresh No success Reaction Optimized check_hydrolysis->success Yes prepare_fresh->success

Caption: Troubleshooting decision tree for slow reactions.

References

Technical Support Center: Purification Strategies for Boc-amido-PEG9-amine Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of Boc-amido-PEG9-amine conjugates. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to address specific issues encountered during the purification of these conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in purifying this compound conjugates?

The main difficulties in purifying this compound conjugates arise from the physicochemical properties of the PEG linker and the potential for a varied reaction mixture. Key challenges include:

  • Removal of Excess Unreacted this compound: The unreacted PEG linker is often in large excess and can be challenging to separate from the desired conjugate, particularly if the conjugate is also a small molecule.[1]

  • Separation from Unreacted Starting Material: Ensuring complete removal of the unconjugated molecule is essential for accurate downstream applications and data interpretation.[1]

  • Resolution of Multiple PEGylation Species: If the target molecule has more than one site for conjugation, the reaction can produce a mixture of mono-, di-, and multi-PEGylated products.[1]

  • Handling the Physical Properties of PEGs: PEGylated compounds can be oily or waxy, which may complicate handling and chromatographic purification.[1]

  • Co-elution Issues: The hydrophilic nature of the PEG chain can result in poor retention on reversed-phase columns, leading to co-elution with other polar impurities or the unconjugated starting material.[1]

Q2: Which chromatographic techniques are most suitable for purifying this compound conjugates?

The most effective chromatographic techniques for purifying these conjugates are:

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is a high-resolution technique that separates molecules based on their hydrophobicity. It is very effective for removing closely related impurities.[2]

  • Size-Exclusion Chromatography (SEC): This method separates molecules based on their size (hydrodynamic volume). It is ideal for removing impurities with a significant size difference, such as high molecular weight aggregates or small unreacted linkers.[2][3]

The choice between these methods depends on the nature of the impurities, the scale of the purification, and the desired final purity.[2]

Q3: How does the Boc protecting group affect the purification strategy?

The tert-butyloxycarbonyl (Boc) protecting group increases the hydrophobicity of the PEG linker. This increased hydrophobicity influences its retention time in RP-HPLC, typically making it more retained than the deprotected amine counterpart. The successful and complete removal of the Boc group is a critical step that must be monitored, often by chromatography, to ensure a homogenous final product.

Q4: Can I use normal-phase chromatography for purifying this compound conjugates?

While it is possible, normal-phase chromatography is generally less preferred for highly polar molecules like PEGs. These compounds often require highly polar mobile phases for elution, which can lead to poor separation and streaking on the column. RP-HPLC is typically a more robust and reproducible method for these types of conjugates.[2]

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound conjugates.

Reversed-Phase HPLC (RP-HPLC) Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Broad or Tailing Peaks - Polydispersity of the PEG chain in impurities.- Interaction of the basic amine group with residual silanols on the silica-based column.[2]- Use a high-purity, monodisperse this compound starting material.- Add an ion-pairing agent like trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1% TFA) to improve peak shape.[2]- Consider using an end-capped column or a different stationary phase (e.g., C8 instead of C18).
Low Recovery - Poor solubility of the conjugate in the mobile phase, causing precipitation on the column.- Irreversible adsorption of the conjugate to the stationary phase.- Ensure the sample is fully dissolved in the initial mobile phase or a compatible solvent before injection.[2]- Adjust the initial percentage of the organic solvent in the mobile phase to enhance solubility.[2]- Consider a different stationary phase that may have weaker interactions with your molecule.
Co-elution of Impurities - The impurity and the desired product have very similar hydrophobicities.- Optimize the HPLC gradient; a shallower gradient can improve the resolution between closely eluting peaks.[1]- Experiment with different organic modifiers in the mobile phase (e.g., acetonitrile vs. methanol) as this can alter selectivity.[1]
Inconsistent Retention Times - Fluctuations in mobile phase composition.- Changes in column temperature.- pH of the mobile phase is not well-controlled.- Ensure accurate and consistent mobile phase preparation.[4]- Use a column oven to maintain a constant temperature.- Buffer the mobile phase to maintain a stable pH, especially if your conjugate has ionizable groups.[4]
Boc Deprotection Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Incomplete Boc Deprotection - Insufficient acid strength or concentration.- Inadequate reaction time or temperature.- Steric hindrance from the PEG chain.[5]- Poor solubility of the conjugate in the deprotection solvent.[5]- Increase the concentration of trifluoroacetic acid (TFA), for example, from 20% to 50% in dichloromethane (DCM).[5]- Extend the reaction time and monitor progress by TLC or LC-MS.[5]- Consider a stronger acid system, such as 4M HCl in 1,4-dioxane.[5]- Ensure the chosen solvent provides good solubility for your PEGylated compound.[5]
Formation of Side Products - Alkylation of nucleophilic residues by the tert-butyl cation generated during deprotection.- Add a scavenger, such as triisopropylsilane (TIS), to the deprotection reaction mixture to quench the tert-butyl cation.[5]
Degradation of the Conjugate - The conjugate contains other acid-sensitive functional groups that are cleaved during Boc deprotection.- Assess the acid stability of your entire conjugate.- Consider milder deprotection conditions or an alternative protecting group strategy if necessary.

Experimental Protocols

General Protocol for RP-HPLC Purification

This protocol provides a general guideline. Optimization of the gradient and other parameters will be necessary for specific applications.[2]

Parameter Guideline
Column C18 stationary phase (e.g., 5-10 µm particle size, 4.6 x 250 mm for analytical or wider for preparative).
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water.
Mobile Phase B 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.
Flow Rate 1 mL/min for analytical, higher for preparative scale.
Detection UV at 214 nm and 280 nm (if applicable).
Gradient Start with a shallow gradient (e.g., 5-95% B over 30-60 minutes) and optimize for best separation.

Sample Preparation: Dissolve the crude conjugate in a minimal amount of a suitable solvent (e.g., a mixture of Mobile Phase A and B, or DMSO). Filter the sample through a 0.22 or 0.45 µm filter before injection.[2]

General Protocol for Boc Deprotection

This protocol outlines the removal of the Boc protecting group using trifluoroacetic acid (TFA).

Materials:

  • Purified Boc-protected PEG conjugate

  • Anhydrous Dichloromethane (DCM)

  • Trifluoroacetic Acid (TFA)

  • (Optional) Scavenger like Triisopropylsilane (TIS)

Procedure:

  • Lyophilize or dry the purified PEG conjugate to remove all water.

  • Dissolve the dry conjugate in anhydrous DCM.

  • Cool the solution to 0°C in an ice bath.

  • Add TFA to a final concentration of 20-50% (v/v).[6]

  • (Optional) Add a scavenger like TIS (2.5-5% v/v).

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction's completion by LC-MS or TLC (typically 1-2 hours).[5]

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • The resulting deprotected amine will be a TFA salt. For neutralization to the free amine, dissolve the residue in DCM and carefully wash with a saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[5]

Visualizations

experimental_workflow General Experimental Workflow for this compound Conjugates cluster_synthesis Synthesis cluster_purification Purification cluster_deprotection Deprotection & Final Purification cluster_analysis Analysis start Starting Materials (Molecule + this compound) conjugation Conjugation Reaction start->conjugation crude Crude Conjugate Mixture conjugation->crude purify Purification (e.g., RP-HPLC) crude->purify boc_conjugate Purified Boc-Protected Conjugate purify->boc_conjugate deprotection Boc Deprotection boc_conjugate->deprotection deprotected_crude Crude Deprotected Conjugate deprotection->deprotected_crude final_purify Final Purification (e.g., RP-HPLC or SEC) deprotected_crude->final_purify final_product Final Purified Amine Conjugate final_purify->final_product analysis Characterization (LC-MS, NMR) final_product->analysis

Caption: General experimental workflow for synthesis and purification.

troubleshooting_logic Troubleshooting Logic for Impure Product start Impure Product after Initial Purification impurity_type Identify Impurity Type (LC-MS) start->impurity_type unreacted_sm Unreacted Starting Material impurity_type->unreacted_sm Similar Polarity unreacted_peg Unreacted Boc-PEG9-amine impurity_type->unreacted_peg Excess Reagent deprotection_issue Incomplete Deprotection impurity_type->deprotection_issue Boc-Protected Species Present side_product Side Product impurity_type->side_product Unexpected Mass solution_sm Optimize Chromatography: - Shallower Gradient - Different Solvent unreacted_sm->solution_sm solution_peg Optimize Chromatography: - SEC if size difference is large - RP-HPLC with optimized gradient unreacted_peg->solution_peg solution_deprotection Re-run Deprotection: - Increase acid concentration/time - Check solvent deprotection_issue->solution_deprotection solution_side_product Optimize Reaction Conditions: - Add scavenger during deprotection - Adjust conjugation stoichiometry side_product->solution_side_product

Caption: Troubleshooting decision tree for purification issues.

References

avoiding side reactions during conjugation with Boc-amido-PEG9-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Boc-amido-PEG9-amine conjugation. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance for successful bioconjugation experiments. Here you will find frequently asked questions (FAQs) and troubleshooting guides to help you avoid common side reactions and optimize your results.

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound?

This compound is a heterobifunctional polyethylene glycol (PEG) linker. It contains two primary amine groups, one of which is temporarily protected by a tert-butyloxycarbonyl (Boc) group.[1][2][3][4] This structure allows for a two-step conjugation process. The free amine can be reacted with an activated functional group (e.g., an NHS ester) on a target molecule. Subsequently, the Boc group can be removed under acidic conditions to expose the second amine for further modification.[3]

Q2: What are the most common side reactions to be aware of during conjugation with this compound?

The most common side reactions can be categorized into two stages of the experimental workflow:

  • During Conjugation:

    • Hydrolysis of Activated Esters: If you are reacting the free amine of the PEG with an N-hydroxysuccinimide (NHS) ester-activated molecule, the NHS ester is susceptible to hydrolysis, which will render it unreactive.[5][6][7]

    • Reaction with Amine-Containing Buffers: Buffers such as Tris or glycine contain primary amines that will compete with the PEG-amine for reaction with your activated molecule.[6][7]

  • During Boc Deprotection:

    • Incomplete Deprotection: Insufficient acid concentration or reaction time can lead to incomplete removal of the Boc group, resulting in a non-reactive amine.[8]

    • Alkylation of the Conjugate: The tert-butyl cation formed during the cleavage of the Boc group with trifluoroacetic acid (TFA) can alkylate electron-rich residues on your target molecule.[9][10]

Q3: How stable is the internal amide bond in the this compound linker?

Amide bonds are generally very stable across a wide pH range and are significantly more resistant to hydrolysis than ester bonds.[5] Under typical bioconjugation conditions (pH 7-9), the internal amide bond of the this compound linker is highly stable and not a common source of side reactions.[2]

Troubleshooting Guide

This guide provides solutions to common problems encountered during conjugation with this compound.

Problem 1: Low or No Conjugation Yield
Possible Cause Recommended Solution
Hydrolysis of NHS Ester Use fresh, high-quality NHS ester. Prepare the activated molecule solution immediately before use. Perform the reaction at a slightly lower temperature (e.g., 4°C) to slow down hydrolysis.[6][7]
Amine-Containing Buffer Use an amine-free buffer such as phosphate-buffered saline (PBS), borate buffer, or HEPES buffer for the conjugation reaction.[5][6][7]
Suboptimal pH The optimal pH for NHS ester-amine coupling is typically between 7.2 and 8.5.[11][12] A pH that is too low will result in protonated amines, reducing their nucleophilicity, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[7]
Incorrect Stoichiometry Optimize the molar ratio of the PEG linker to your target molecule. A 5- to 20-fold molar excess of the PEG linker is a common starting point.[12][13]
Problem 2: Side Products Observed After Boc Deprotection
Possible Cause Recommended Solution
Alkylation by t-butyl Cation Add a scavenger to the deprotection reaction mixture. Common scavengers include triisopropylsilane (TIS) or water. A typical deprotection cocktail is 95% TFA, 2.5% water, and 2.5% TIS.[10]
Incomplete Deprotection Increase the concentration of trifluoroacetic acid (TFA) to 50% in dichloromethane (DCM). Ensure the reaction goes to completion by monitoring with an appropriate analytical technique like LC-MS.[8]
Degradation of Target Molecule If your molecule is sensitive to strong acid, consider using milder deprotection conditions, such as a lower concentration of TFA or performing the reaction at a lower temperature.[8]
Problem 3: Protein Aggregation During Conjugation
Possible Cause Recommended Solution
High Concentration of Organic Solvent The PEG linker is often dissolved in an organic solvent like DMSO or DMF. Ensure the final concentration of the organic solvent in the reaction mixture is below 10% to avoid denaturing the protein.[5][6]
Over-PEGylation Reduce the molar excess of the PEG linker in the reaction. A lower degree of PEGylation may be sufficient and can prevent changes in protein solubility.

Experimental Protocols

General Protocol for Amine-Reactive Conjugation
  • Buffer Exchange: Ensure your target molecule is in an amine-free buffer (e.g., PBS) at a pH of 7.2-8.5.

  • Prepare PEG Solution: Dissolve this compound in an anhydrous organic solvent such as DMSO or DMF.

  • Reaction: Add the desired molar excess of the PEG solution to your target molecule solution.

  • Incubation: Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Purification: Remove excess PEG linker and byproducts using size-exclusion chromatography (SEC) or dialysis.

General Protocol for Boc Deprotection
  • Preparation: Dissolve the Boc-protected PEG-conjugate in anhydrous dichloromethane (DCM).

  • Deprotection Cocktail: Prepare a deprotection cocktail, for example, 95% TFA, 2.5% water, and 2.5% TIS.

  • Reaction: Add the deprotection cocktail to the dissolved conjugate and stir at room temperature for 1-2 hours.

  • Work-up: Remove the solvent and excess TFA under reduced pressure.

  • Purification: Purify the deprotected conjugate using an appropriate method such as HPLC or SEC.

Visualizations

experimental_workflow cluster_conjugation Conjugation Step cluster_deprotection Deprotection Step Target_Molecule Target Molecule (in Amine-Free Buffer, pH 7.2-8.5) Reaction_Mixture Reaction Mixture Target_Molecule->Reaction_Mixture PEG_Amine This compound PEG_Amine->Reaction_Mixture Purified_Boc_PEG_Conjugate Purified Boc-PEG-Conjugate Reaction_Mixture->Purified_Boc_PEG_Conjugate Purification (SEC/Dialysis) Deprotection_Reaction Deprotection Reaction Purified_Boc_PEG_Conjugate->Deprotection_Reaction TFA_Scavenger TFA + Scavenger TFA_Scavenger->Deprotection_Reaction Final_Conjugate Final Deprotected Conjugate Deprotection_Reaction->Final_Conjugate Purification troubleshooting_logic Start Low Conjugation Yield? Check_pH Is pH between 7.2-8.5? Start->Check_pH Check_Buffer Is buffer amine-free? Check_pH->Check_Buffer Yes Adjust_pH Adjust pH to 7.2-8.5 Check_pH->Adjust_pH No Check_Reagent Is activated ester fresh? Check_Buffer->Check_Reagent Yes Change_Buffer Use Amine-Free Buffer (e.g., PBS) Check_Buffer->Change_Buffer No Optimize_Stoichiometry Optimize Molar Ratio Check_Reagent->Optimize_Stoichiometry Yes Use_Fresh_Reagent Use Freshly Prepared Activated Ester Check_Reagent->Use_Fresh_Reagent No Adjust_pH->Check_Buffer Change_Buffer->Check_Reagent Use_Fresh_Reagent->Optimize_Stoichiometry

References

Technical Support Center: Optimizing Boc-amido-PEG9-amine Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and success of reactions involving Boc-amido-PEG9-amine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a heterobifunctional linker molecule. It features a nine-unit polyethylene glycol (PEG) spacer, which increases hydrophilicity and solubility in aqueous media.[1] One end of the PEG chain is terminated with a primary amine, while the other end has a Boc-protected amine. This structure allows for a two-stage conjugation strategy. The free amine can be reacted first, and then the Boc-group can be removed under acidic conditions to reveal a second primary amine for subsequent reactions.[1][2] This makes it a valuable tool in bioconjugation, targeted drug delivery, and the synthesis of complex molecules like antibody-drug conjugates (ADCs) and PROTACs.

Q2: What are the key reactions involving this compound?

There are two primary reaction types:

  • Amine Coupling Reaction: The free primary amine reacts with an electrophilic group, such as an N-hydroxysuccinimide (NHS) ester or an activated carboxylic acid, to form a stable amide bond.[3]

  • Boc Deprotection: The tert-butyloxycarbonyl (Boc) protecting group is removed from the other end of the linker using acidic conditions, typically with trifluoroacetic acid (TFA), to expose a new primary amine for further conjugation.[1][4]

Q3: How should I store and handle this compound to ensure its stability?

To maintain the integrity of the reagent, it should be stored at -20°C in a desiccated environment, protected from moisture and light.[1] Before use, it is advisable to allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can hydrolyze the reagent.

Troubleshooting Guide: Low Reaction Yields

Low yields are a common challenge in multi-step synthesis. This guide provides a systematic approach to identifying and resolving common issues in this compound reactions.

Issue 1: Low Yield in Amine Coupling Reaction (e.g., with NHS Ester)

Possible Causes & Solutions:

  • Hydrolysis of NHS Ester: NHS esters are moisture-sensitive and can hydrolyze in aqueous buffers, rendering them inactive. The rate of hydrolysis increases significantly with higher pH.[5]

    • Solution: Always use freshly prepared or properly stored reagents. Prepare stock solutions of the NHS ester in an anhydrous solvent like DMSO or DMF immediately before use. Perform the reaction promptly after adding the NHS ester to the aqueous buffer.[5]

  • Suboptimal pH: The reaction between a primary amine and an NHS ester is most efficient at a pH between 7.2 and 8.5.[5] A common recommendation is a pH of 8.3-8.5.[6] At lower pH, the amine is protonated and less nucleophilic, while at higher pH, the hydrolysis of the NHS ester is accelerated.[6]

    • Solution: Ensure your reaction buffer is within the optimal pH range. Use amine-free buffers like PBS, HEPES, or borate buffer.[6]

  • Presence of Competing Nucleophiles: Buffers containing primary amines, such as Tris or glycine, will compete with the this compound for reaction with the NHS ester, reducing the yield.[6]

    • Solution: Use buffers that do not contain primary amines. If your substrate is in an incompatible buffer, perform a buffer exchange using dialysis or a desalting column.

  • Incorrect Molar Ratio of Reactants: An insufficient molar excess of the NHS ester can lead to incomplete conjugation.

    • Solution: A 10- to 20-fold molar excess of the NHS ester over the amine is often recommended to achieve a satisfactory degree of labeling, though the optimal ratio may vary.[6]

Issue 2: Incomplete Boc Deprotection

Possible Causes & Solutions:

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acid. If the acid is too weak or its concentration too low, the reaction may not go to completion.

    • Solution: Trifluoroacetic acid (TFA) at a concentration of 20-50% in a solvent like dichloromethane (DCM) is commonly used.[7][8] If deprotection is incomplete, consider increasing the TFA concentration.

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Short reaction times may not be sufficient for complete removal of the Boc group.

    • Solution: Most deprotections are carried out at room temperature for 30 minutes to 2 hours.[9] Monitor the reaction's progress using an appropriate analytical technique like TLC or LC-MS to ensure the starting material is fully consumed.[8]

  • Side Reactions (Alkylation): The acidic conditions for Boc deprotection generate a reactive tert-butyl cation. This cation can alkylate sensitive nucleophilic residues in your molecule (e.g., tryptophan, methionine).[8]

    • Solution: The addition of scavengers, such as triisopropylsilane (TIS) or water, to the deprotection cocktail can help to quench the tert-butyl cation and prevent these side reactions.

Data Presentation

Table 1: Effect of pH on NHS Ester Conjugation Yield
pHRelative Yield (%)Remarks
6.5LowThe amine is significantly protonated, which reduces its nucleophilicity.[6]
7.4ModerateThis is a good starting point that balances amine reactivity and the stability of the NHS ester.[6]
8.3-8.5HighThis is the optimal range for maximizing the reaction between the deprotonated amine and the NHS ester.[6]
> 9.0DecreasingThe rate of NHS ester hydrolysis increases significantly, which reduces the amount of active reagent available for the reaction.[6]
Table 2: Effect of Molar Ratio on NHS Ester Conjugation Yield
Molar Excess of NHS EsterExpected Degree of LabelingRemarks
1-5 foldLow to ModerateMay be sufficient for highly reactive amines or when a low degree of labeling is desired.[6]
10-20 foldModerate to HighA commonly used range to achieve a good yield without an excessive use of the reagent.[6]
> 20 foldHighMay be necessary for less reactive amines, but can increase the risk of side reactions and makes purification more challenging.[6]

Experimental Protocols

Protocol 1: General Procedure for Coupling this compound to an NHS Ester
  • Reagent Preparation:

    • Dissolve the amine-modified molecule (your substrate) in an amine-free buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3-8.5).

    • Immediately before use, dissolve the this compound in the same reaction buffer.

    • Prepare a concentrated stock solution of the NHS ester in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-20 fold) of the this compound solution to the NHS ester solution.

    • The final concentration of the organic solvent (DMSO or DMF) should not exceed 10% (v/v) to avoid precipitation of biomolecules.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[6]

  • Quenching the Reaction (Optional):

    • To stop the reaction, add a quenching buffer (e.g., 1 M Tris-HCl, pH 8.5) to a final concentration of 50-100 mM.[6]

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purification:

    • Purify the conjugate using standard techniques such as dialysis, size-exclusion chromatography (SEC), or HPLC to remove unreacted reagents and byproducts.

Protocol 2: General Procedure for Boc Deprotection
  • Preparation:

    • Dissolve the Boc-protected PEG conjugate in anhydrous dichloromethane (DCM) in a glass vial.

  • Deprotection Reaction:

    • Cool the solution to 0°C in an ice bath.

    • Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v). If your molecule is sensitive to alkylation, include a scavenger like triisopropylsilane (TIS) (2.5-5% v/v).

    • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature.

    • Continue to stir for an additional 1-3 hours, monitoring the reaction progress by TLC or LC-MS until the starting material is consumed.[8]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • The resulting product will be the amine as its TFA salt. If the free amine is required, dissolve the residue in DCM and wash carefully with a saturated sodium bicarbonate solution to neutralize the acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected product.

Visualizations

experimental_workflow cluster_coupling Amine Coupling Stage cluster_deprotection Boc Deprotection Stage prep_amine Prepare Substrate in Amine-Free Buffer (pH 7.2-8.5) mix Mix Reactants (1-2h at RT or overnight at 4°C) prep_amine->mix prep_peg Dissolve this compound prep_peg->mix quench Quench Reaction (e.g., Tris buffer) mix->quench purify1 Purify Conjugate (e.g., SEC, HPLC) quench->purify1 dissolve Dissolve Conjugate in anhydrous DCM purify1->dissolve Boc-Protected Conjugate deprotect Add TFA/DCM (20-50%) (1-3h at RT) dissolve->deprotect workup Work-up and Neutralization deprotect->workup purify2 Final Product Purification workup->purify2

Caption: A typical two-stage experimental workflow for using this compound.

troubleshooting_yield cluster_checks Initial Checks cluster_optimization Optimization Steps start Start: Low Reaction Yield check_reagents Are reagents fresh and stored correctly? start->check_reagents check_buffer Is the buffer amine-free (e.g., PBS, HEPES)? check_reagents->check_buffer Yes end_success Yield Improved no_reagents No: Replace/re-purify reagents check_reagents->no_reagents No check_ph Is the reaction pH optimal (7.2-8.5)? check_buffer->check_ph Yes no_buffer No: Perform buffer exchange check_buffer->no_buffer No optimize_ratio Increase molar excess of PEG-amine or NHS ester check_ph->optimize_ratio Yes no_ph No: Adjust buffer pH check_ph->no_ph No optimize_time Increase reaction time or adjust temperature optimize_ratio->optimize_time check_solubility Ensure reactants are fully dissolved optimize_time->check_solubility check_solubility->end_success

Caption: A logical workflow for troubleshooting low yield in amine coupling reactions.

References

managing solubility issues of conjugates during purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing solubility issues of bioconjugates. This resource provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in overcoming challenges related to conjugate precipitation and aggregation during purification.

Frequently Asked Questions (FAQs)

Q1: Why are solubility issues so common with bioconjugates like Antibody-Drug Conjugates (ADCs)?

A1: Solubility issues are prevalent due to the fundamental changes in the molecule's physicochemical properties upon conjugation. Key causes include:

  • Increased Hydrophobicity: Many cytotoxic payloads and linkers are hydrophobic. Covalently attaching them to a protein, such as an antibody, increases the overall hydrophobicity of the conjugate, promoting self-association and aggregation to minimize exposure to the aqueous environment.[1][2]

  • Conjugation Process Stress: The chemical conditions during conjugation, including the use of organic co-solvents, non-optimal pH, or elevated temperatures, can induce conformational stress on the protein. This can expose previously buried hydrophobic regions, leading to aggregation.[1][2]

  • Structural Instability: The attachment of payloads can disrupt the native structure of the protein, leading to conformational or colloidal instability, which are primary drivers of aggregation.[1][3]

Q2: How does the Drug-to-Antibody Ratio (DAR) influence the solubility of a conjugate?

A2: The Drug-to-Antibody Ratio (DAR), which represents the average number of drug molecules attached to a single antibody, is a critical factor. A higher DAR generally leads to increased hydrophobicity of the ADC. This heightened hydrophobicity increases the propensity for intermolecular interactions and aggregation as the hydrophobic payloads associate with each other.[2]

Q3: Can the choice of linker and payload affect ADC aggregation?

A3: Absolutely. The physicochemical properties of the linker and the attached payload are significant contributors. Hydrophobic or lipophilic payloads and linkers increase the likelihood of forming aggregates to shield these components from the aqueous solution.[1] These initial aggregate nuclei can grow into larger, less soluble species, potentially leading to precipitation.[1]

Q4: What are the primary consequences of conjugate aggregation during purification?

A4: Conjugate aggregation is a critical quality attribute that must be controlled. Its consequences can be severe:

  • Loss of Efficacy: Aggregated species may have reduced ability to bind to their target, leading to a loss of therapeutic efficacy.[2][3]

  • Altered Pharmacokinetics: High-molecular-weight (HMW) species are often cleared more rapidly from circulation, altering the drug's pharmacokinetic profile.[2]

  • Potential for Immunogenicity: Aggregates can be recognized as foreign by the immune system, potentially inducing an unwanted immunogenic response in patients.[2]

  • Manufacturing Challenges: Aggregation can lead to low recovery yields during purification, column fouling, and difficulties in formulation.[4][5]

Troubleshooting Guides

This section addresses specific problems of aggregation or precipitation that you may encounter during the purification workflow.

Issue 1: Conjugate Precipitates During a Chromatography Step (e.g., SEC, IEX)
  • Problem: You observe sample precipitation in the loading loop, at the top of the column, or notice a significant loss of product during a chromatography run.

  • Logical Troubleshooting Workflow

    Start Precipitation Observed During Chromatography CheckBuffer Analyze Buffer Conditions Start->CheckBuffer CheckSample Evaluate Sample Properties Start->CheckSample CheckColumn Investigate Column Interactions Start->CheckColumn pH_Check Is pH near pI? CheckBuffer->pH_Check Concentration_Check Is Concentration Too High? CheckSample->Concentration_Check Binding_Check Non-Specific Binding? CheckColumn->Binding_Check Ionic_Check Is Ionic Strength Too Low? pH_Check->Ionic_Check No Adjust_pH Adjust pH (≥1 unit from pI) pH_Check->Adjust_pH Yes Increase_Salt Increase Salt Conc. (e.g., 150 mM NaCl) Ionic_Check->Increase_Salt Yes Add_Excipient Add Solubilizing Excipient (e.g., Arginine) Ionic_Check->Add_Excipient No Concentration_Check->Binding_Check No Dilute_Sample Dilute Sample Before Loading Concentration_Check->Dilute_Sample Yes Equilibrate_Column Ensure Proper Column Equilibration Binding_Check->Equilibrate_Column Yes

    Caption: Troubleshooting workflow for conjugate precipitation in chromatography.

  • Detailed Solutions

    • Optimize Buffer pH: The solubility of proteins is minimal at their isoelectric point (pI). Ensure your buffer pH is at least one unit above or below the conjugate's pI.[4]

    • Increase Ionic Strength: Low salt concentrations can lead to aggregation. Increasing the ionic strength of your buffers (e.g., adding 150 mM NaCl) can help maintain protein solubility.[4]

    • Reduce Sample Concentration: High protein concentrations increase the likelihood of intermolecular interactions and aggregation.[1] Try diluting your sample before loading it onto the column.[4]

    • Add Solubilizing Excipients: Certain additives can significantly improve solubility and prevent aggregation. See the data table below for common examples.

    • Ensure Proper Column Equilibration: To prevent non-specific binding to the column matrix, which can cause peak tailing and low recovery, ensure the column is fully equilibrated with the running buffer.[4]

Issue 2: Low Recovery or Aggregation During Diafiltration/Buffer Exchange (TFF/Dialysis)
  • Problem: The conjugate precipitates or forms aggregates during a buffer exchange step, leading to low yield and high levels of HMW species.

  • Possible Causes & Solutions

    • Suboptimal Final Buffer: The target buffer may lack the necessary components to keep the conjugate soluble. The pH, ionic strength, or absence of stabilizing excipients can be the cause.[2][4]

      • Solution: Before performing a large-scale buffer exchange, screen a variety of potential formulation buffers at a small scale. Assess the stability of the conjugate in each buffer after a short incubation.

    • High Shear Stress (TFF): The pumping action in Tangential Flow Filtration (TFF) can create shear stress, which may lead to protein denaturation and aggregation.[4]

      • Solution: Optimize the pump speed to minimize shear stress. If possible, perform the TFF at a lower cross-flow rate.[4]

    • Over-Concentration: Attempting to reach a very high final protein concentration can push the conjugate beyond its solubility limit.[4]

      • Solution: Avoid concentrating to excessively high levels. If a high concentration is required, ensure the formulation buffer is fully optimized with stabilizing excipients.[4]

    • Membrane Interactions: The conjugate may be binding non-specifically to the filtration membrane.

      • Solution: Use membranes made from low-protein-binding materials, such as regenerated cellulose.[4]

Data Presentation: Enhancing Conjugate Solubility

The tables below summarize common additives and purification parameters that can be modulated to improve the solubility of conjugates.

Table 1: Common Excipients and Additives for Improving Conjugate Solubility

Additive/ExcipientTypical ConcentrationMechanism of ActionKey Considerations
Arginine 50 mM - 0.5 MSuppresses protein aggregation and increases solubility by interacting with hydrophobic patches on the protein surface.[5][6]Can interfere with some downstream assays. Effective for many mAbs and ADCs.
Polysorbates (Tween 20/80) 0.01% - 0.1%Non-ionic surfactants that prevent surface-induced aggregation and stabilize proteins.[7]Must be compatible with downstream applications and analytics.
Sugars (Sucrose, Trehalose) 1% - 10% (w/v)Act as cryo- and lyoprotectants, stabilizing the native protein structure through preferential exclusion.Can increase viscosity at higher concentrations.
Ammonium Sulfate VariesCan be used to exploit solubility differences for purification. Charged polymer conjugates can remain soluble even at 100% saturation.[8][9][10]Primarily used for precipitation-based purification steps, not typically in final formulations.
Organic Co-solvents (DMSO, DMF) <10% (v/v)Can help solubilize highly hydrophobic payloads during the conjugation reaction.[11][12]Must be removed during purification as they can denature the protein.[11][12]

Table 2: Impact of Key Purification Parameters on Conjugate Solubility

ParameterImpact on Solubility & AggregationGeneral Recommendation
pH Minimal solubility near the isoelectric point (pI).[4] Low pH elution from Protein A columns can induce aggregation.[5][13]Maintain buffer pH at least 1 unit away from the conjugate's pI.[4] Use milder elution conditions when possible.
Ionic Strength Low ionic strength can reduce solubility. High salt is used to promote binding in Hydrophobic Interaction Chromatography (HIC).[14][15]Use a sufficient salt concentration (e.g., 150 mM NaCl) in buffers like PBS to maintain solubility.[4] Optimize salt type and concentration for HIC.
Temperature Elevated temperatures can cause thermal stress, leading to denaturation and aggregation.[1] Hydrophobic interactions typically strengthen at higher temperatures.[15]Perform purification steps at reduced temperatures (e.g., 4°C) where possible, unless it negatively impacts the separation mechanism (like in HIC).
Protein Concentration Higher concentrations increase the probability of intermolecular interactions, which can lead to aggregation.[1][4]Avoid excessive concentration. If high concentrations are necessary, ensure the formulation buffer is robust.

Key Experimental Protocols

Protocol 1: Purification of a Hydrophobic Conjugate via Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their surface hydrophobicity and is an excellent technique for purifying ADCs and removing aggregates.[14][15]

  • Workflow Diagram

    cluster_0 HIC Purification Workflow Prep 1. Prepare Buffers (High & Low Salt) Equilibrate 2. Equilibrate Column (High Salt Buffer) Prep->Equilibrate Load 3. Load Sample (in High Salt) Equilibrate->Load Wash 4. Wash Column (High Salt Buffer) Load->Wash Elute 5. Elute with Gradient (Decreasing Salt) Wash->Elute Analyze 6. Analyze Fractions (SDS-PAGE, SEC) Elute->Analyze

    Caption: Standard experimental workflow for HIC purification.

  • Methodology

    • Buffer Preparation:

      • Buffer A (Binding/Wash): High salt concentration to promote hydrophobic interaction. Example: 2 M Ammonium Sulfate in 50 mM Sodium Phosphate, pH 7.0.[16]

      • Buffer B (Elution): Low salt concentration. Example: 50 mM Sodium Phosphate, pH 7.0.[16]

    • Column Selection: Choose a HIC resin with appropriate hydrophobicity (e.g., Phenyl, Butyl, Octyl). Phenyl resins are commonly used for ADCs.[15]

    • Sample Preparation: Exchange the conjugate into Buffer A or add salt to the sample to match the Buffer A concentration. Filter the sample (0.22 µm) to remove any initial precipitates.

    • Equilibration: Equilibrate the HIC column with at least 5-10 column volumes (CVs) of Buffer A.

    • Loading: Load the prepared sample onto the column at a controlled flow rate.

    • Wash: Wash the column with 3-5 CVs of Buffer A to remove any unbound impurities.

    • Elution: Elute the bound conjugate by applying a linear gradient from 100% Buffer A to 100% Buffer B over 10-20 CVs. More hydrophobic species (like higher DAR species or aggregates) will elute later in the gradient (at lower salt concentrations).[15]

    • Fraction Analysis: Collect fractions and analyze them by SDS-PAGE and Size Exclusion Chromatography (SEC) to identify those containing the pure, monomeric conjugate.

Protocol 2: Dialysis for Buffer Exchange

Dialysis is a common and gentle method for buffer exchange, suitable for removing small molecule impurities and transferring the conjugate into its final formulation buffer.

  • Materials:

    • Dialysis tubing or cassette with an appropriate Molecular Weight Cut-Off (MWCO), typically 10-14 kDa for antibodies.

    • Dialysis Buffer: The final desired buffer for the conjugate (e.g., Phosphate Buffered Saline, pH 7.4).[4] Ensure its pH and ionic strength are optimal for solubility.[4]

    • Stir plate and stir bar.

    • Beaker or container large enough to hold at least 100 times the sample volume.

  • Procedure:

    • Prepare Tubing/Cassette: Prepare the dialysis membrane according to the manufacturer's instructions (this may involve rinsing with water to remove preservatives).

    • Load Sample: Carefully load the conjugate solution into the dialysis tubing/cassette, avoiding the introduction of air bubbles. Securely close the ends with clips or seal the ports.

    • Perform Dialysis:

      • Place the loaded dialysis device into the container with the dialysis buffer. Ensure the device is fully submerged.

      • Place the container on a stir plate and add a stir bar. Stir gently at 4°C.

      • The volume of the dialysis buffer should be at least 100-fold greater than the sample volume for efficient exchange.

    • Buffer Changes: For optimal results, perform at least two to three buffer changes. Dialyze for at least 4 hours for the first change, followed by two more changes with an overnight dialysis for the final step.

    • Sample Recovery: Carefully remove the dialysis device from the buffer. Recover the conjugate sample into a sterile tube. Check for any signs of precipitation.

    • Confirmation: Measure the protein concentration and analyze the sample by SEC-HPLC to confirm that no aggregation occurred during the process.

References

Technical Support Center: Troubleshooting Aggregation of Protein-PEG Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals encountering aggregation issues during the PEGylation of proteins. The following information is presented in a question-and-answer format to directly address common problems.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I observe immediate precipitation or turbidity upon adding the activated PEG reagent to my protein solution. What is the likely cause and how can I fix it?

A1: This rapid aggregation is often due to suboptimal reaction conditions that promote immediate protein self-association.

Possible Causes:

  • High Protein Concentration: Elevated protein concentrations increase the proximity of molecules, facilitating intermolecular interactions and aggregation.[1][2]

  • Suboptimal Buffer Conditions: The pH and ionic strength of your buffer may be close to the protein's isoelectric point (pI), minimizing electrostatic repulsion between protein molecules.[2][3]

Troubleshooting Steps:

  • Reduce Protein Concentration: Attempt the conjugation reaction at a lower protein concentration (e.g., <5 mg/mL).[2]

  • Optimize Buffer Conditions: Screen a range of buffer pH values and ionic strengths to identify conditions where the protein exhibits maximum stability.[1] It is advisable to work at a pH sufficiently far from the protein's pI.[3]

  • Stepwise Reagent Addition: Instead of adding the entire volume of the activated PEG reagent at once, introduce it in smaller aliquots over time. This can prevent localized high concentrations of the reagent that may trigger rapid precipitation.[4]

Q2: My protein-PEG conjugate appears soluble initially, but forms aggregates over time during the reaction. What could be happening?

A2: Delayed aggregation suggests that the reaction conditions are slowly inducing protein unfolding or instability.

Possible Causes:

  • Protein Unfolding: The reaction conditions may be gradually causing the protein to unfold, exposing hydrophobic regions that can lead to aggregation.[2]

  • Intermolecular Cross-linking: If you are using a bifunctional PEG linker, it can physically connect multiple protein molecules, resulting in the formation of large aggregates.[1] Even monofunctional PEG reagents can contain bifunctional impurities.[1]

Troubleshooting Steps:

  • Lower Reaction Temperature: Performing the reaction at a lower temperature, such as 4°C, can slow down both the PEGylation reaction and potential aggregation pathways.[1]

  • Add Stabilizing Excipients: Incorporate stabilizers like sugars (sucrose, trehalose), polyols (sorbitol, glycerol), or amino acids (arginine, glycine) into the reaction buffer to enhance protein stability.[1][2]

  • Verify PEG Reagent Quality: Confirm the purity of your PEG reagent, particularly the content of bifunctional impurities if you are using a monofunctional PEG.[1]

  • Optimize PEG:Protein Ratio: Reduce the molar excess of the PEG reagent to minimize the chances of intermolecular cross-linking.[1]

Q3: My purified protein-PEG conjugate is prone to aggregation during storage. How can I improve its stability?

A3: Aggregation during storage is often a formulation challenge related to the long-term stability of the conjugate.

Possible Causes:

  • Inappropriate Formulation Buffer: The storage buffer may not be optimal for maintaining the stability of the PEGylated protein.[3]

  • Suboptimal Storage Conditions: Factors like temperature, freeze-thaw cycles, and exposure to light can destabilize the conjugate.[3]

Troubleshooting Steps:

  • Screen Formulation Buffers: Evaluate a range of buffer conditions (pH, ionic strength) to find the most suitable formulation for long-term stability.[3]

  • Incorporate Stabilizing Excipients: Test the effect of various stabilizers, such as sugars, amino acids, and surfactants (e.g., Polysorbate 20/80), on reducing aggregation during storage.[3]

  • Optimize Storage Conditions: Assess the impact of storage temperature and consider lyophilization with appropriate cryoprotectants for long-term storage.[3]

Data Presentation: Optimizing Reaction Conditions

Systematic screening of reaction parameters is crucial to minimize aggregation. The following table summarizes key parameters and their typical ranges for optimization.[4]

ParameterRecommended RangeRationale
Temperature 4°C to 25°CLower temperatures can slow the reaction rate, potentially favoring intramolecular modification and reducing aggregation.[4]
Protein Concentration 0.5 - 5 mg/mLLower concentrations decrease the likelihood of intermolecular interactions that lead to aggregation.[4]
PEG:Protein Molar Ratio 1:1 to 20:1A high molar excess of PEG can lead to over-labeling and aggregation; titration is necessary to find the optimal balance.[4]
pH 6.0 - 8.0The optimal pH depends on the specific protein and conjugation chemistry. A pH screen is recommended to find conditions of maximum protein stability.[4]

The following table provides examples of commonly used stabilizing excipients and their recommended concentrations.[4]

ExcipientRecommended ConcentrationMechanism of Action
Sucrose 5-10% (w/v)Stabilizes the native conformation of the protein through preferential exclusion.[4]
Arginine 50-100 mMSuppresses non-specific protein-protein interactions.[4]
Glycine 50-100 mMKnown to suppress protein aggregation.[4]
Polysorbate 20 0.01-0.05% (v/v)A non-ionic surfactant that can prevent surface-induced aggregation.[4]
Glycerol 5-20% (v/v)A polyol that can act as a protein stabilizer.[4]

Experimental Protocols

Protocol 1: Analysis of Protein-PEG Conjugate Aggregation by Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume, making it an excellent technique for quantifying monomers, dimers, and higher-order aggregates.[4][5]

  • Materials:

    • Purified protein-PEG conjugate sample

    • SEC column appropriate for the molecular weight range of the protein and its conjugates

    • HPLC or UPLC system with a UV detector

    • Mobile phase (e.g., phosphate-buffered saline)

  • Procedure:

    • Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

    • Centrifuge the protein-PEG conjugate sample at high speed (e.g., 14,000 x g) for 5-10 minutes to remove any large, insoluble aggregates.[4]

    • Inject the supernatant onto the equilibrated SEC column.[4]

    • Monitor the elution profile at 280 nm.

    • Integrate the peak areas corresponding to the monomeric conjugate and any high molecular weight species (aggregates) to determine the percentage of aggregation.[4]

Protocol 2: Characterization of Aggregation by Dynamic Light Scattering (DLS)

DLS measures the size distribution of particles in a solution and is highly sensitive to the presence of large aggregates.[4][6]

  • Materials:

    • Protein-PEG conjugate sample

    • DLS instrument

    • Low-volume cuvette

    • Syringe filters (for sample clarification)

  • Procedure:

    • Filter the protein-PEG conjugate sample through a low protein-binding syringe filter (e.g., 0.22 µm) to remove dust and large particulates.

    • Transfer the filtered sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

    • Perform the DLS measurement to acquire data on the intensity fluctuations of scattered light.

    • The instrument's software will analyze the data to calculate the particle size distribution (hydrodynamic radius) and the polydispersity index (PDI). An increase in the average particle size or a high PDI can indicate the presence of aggregates.[3]

Protocol 3: Assessment of PEGylation and Aggregation by SDS-PAGE

SDS-PAGE separates proteins based on their molecular weight and can be used to visualize the products of a PEGylation reaction and identify high molecular weight aggregates.[7]

  • Materials:

    • Protein-PEG conjugate sample

    • Unmodified protein control

    • Polyacrylamide gels

    • SDS-PAGE running buffer and sample loading buffer

    • Protein molecular weight standards

    • Coomassie blue or other protein stain

    • Electrophoresis apparatus and power supply

  • Procedure:

    • Prepare samples by mixing the protein-PEG conjugate and the unmodified protein control with sample loading buffer.

    • Heat the samples at 95-100°C for 5-10 minutes to denature the proteins (note: some PEG-protein linkages may be heat-labile).[8]

    • Load the samples and molecular weight standards onto the polyacrylamide gel.

    • Run the gel at a constant voltage until the dye front reaches the bottom.

    • Stain the gel with Coomassie blue and then destain to visualize the protein bands.

    • Compare the band patterns of the PEGylated sample to the unmodified control. Successful PEGylation will result in a shift to a higher apparent molecular weight. High molecular weight bands that fail to enter the resolving gel may indicate the presence of aggregates.

Visualizations

G Troubleshooting Workflow for Protein-PEG Conjugate Aggregation cluster_0 Problem Identification cluster_1 Initial Troubleshooting cluster_2 Advanced Strategies cluster_3 Outcome Start Aggregation Observed (Turbidity, Precipitation, HMW species in SEC) Optimize_Conditions Optimize Reaction Conditions (Protein Conc., PEG:Protein Ratio, pH, Temp) Start->Optimize_Conditions Initial Step Verify_Reagent Verify PEG Reagent Quality (Purity, Functionality) Start->Verify_Reagent Parallel Check Resolved Aggregation Resolved Optimize_Conditions->Resolved Successful Not_Resolved Aggregation Minimized but Present Optimize_Conditions->Not_Resolved Partially Successful Verify_Reagent->Optimize_Conditions Add_Excipients Incorporate Stabilizing Excipients (Sugars, Amino Acids, Surfactants) Add_Excipients->Resolved Successful Still_Present Aggregation Still Present Add_Excipients->Still_Present Unsuccessful Control_Rate Control Reaction Rate (Lower Temp, Stepwise PEG Addition) Alternative_Strategy Consider Alternative PEGylation Strategy (e.g., different chemistry, site-specific) Control_Rate->Alternative_Strategy Still Unresolved Control_Rate->Resolved Successful Alternative_Strategy->Resolved Successful Not_Resolved->Add_Excipients Still_Present->Control_Rate G Experimental Workflow for Optimizing PEGylation Conditions Prepare_Protein Prepare Protein Stock Solution Setup_Reactions Set up Small-Scale Reactions (Varying pH, Protein Conc., PEG Ratio, Temp) Prepare_Protein->Setup_Reactions Prepare_PEG Prepare Activated PEG Stock Solution Prepare_PEG->Setup_Reactions Incubate Incubate Reactions Setup_Reactions->Incubate Analyze Analyze Samples for Aggregation (SEC, DLS, SDS-PAGE) Incubate->Analyze Evaluate Evaluate Conjugation Efficiency and Aggregation Levels Analyze->Evaluate Select_Optimal Select Optimal Conditions Evaluate->Select_Optimal Scale_Up Scale-Up Reaction Select_Optimal->Scale_Up G Potential Mechanisms of Protein-PEG Conjugate Aggregation cluster_causes Causes cluster_mechanisms Mechanisms High_Conc High Protein/Reagent Concentration Intermolecular_Interaction Increased Intermolecular Interactions High_Conc->Intermolecular_Interaction Suboptimal_Buffer Suboptimal Buffer (pH, Ionic Strength) Reduced_Repulsion Reduced Electrostatic Repulsion Suboptimal_Buffer->Reduced_Repulsion Bifunctional_PEG Bifunctional PEG Linker Crosslinking Intermolecular Cross-linking Bifunctional_PEG->Crosslinking Conformational_Change Conformational Changes/ Unfolding Hydrophobic_Exposure Exposure of Hydrophobic Regions Conformational_Change->Hydrophobic_Exposure Aggregation Protein-PEG Conjugate Aggregation Intermolecular_Interaction->Aggregation Reduced_Repulsion->Aggregation Crosslinking->Aggregation Hydrophobic_Exposure->Aggregation

References

Technical Support Center: Analytical Methods for Reaction Progress Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Analytical Methods in Reaction Monitoring. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and find answers to frequently asked questions related to monitoring the progress of chemical reactions.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your experiments using various analytical techniques.

Thin-Layer Chromatography (TLC)

Question: My spots are streaking or elongated on the TLC plate. What should I do?

Answer: Streaking or elongated spots on a TLC plate can be caused by several factors. Here are the common causes and their solutions:

  • Sample Overload: You may have spotted too much of your sample on the plate.[1] Prepare a more diluted sample solution and spot a smaller amount.

  • Compound Sensitivity:

    • For acid-sensitive compounds, add a small amount of triethylamine (0.1–2.0%) or ammonia in methanol/dichloromethane (1–10%) to your mobile phase.[1]

    • For base-sensitive compounds, add a small amount of acetic or formic acid (0.1–2.0%) to the mobile phase.[1]

  • High Polarity: If your compound is highly polar, it may interact too strongly with the silica gel. Consider using a reverse-phase TLC plate (like C18-functionalized silica).[1]

  • Inadequate Drying: Ensure the spot is completely dry before developing the plate.

Question: My spots are not visible on the TLC plate after development. What could be the reason?

Answer: If your spots are not visible, it could be due to the following reasons:

  • Non-UV Active Compound: Your compound may not be UV-active. Try using a different visualization method, such as staining.[1]

  • Sample Too Dilute: Your sample may be too dilute. Try concentrating your sample or spotting it multiple times in the same location, allowing the solvent to evaporate between applications.[1]

  • Volatile Compound: Your compound might be volatile and could have evaporated from the plate during development or drying.[1]

  • Improper Solvent Level: Ensure the solvent level in the developing chamber is below the spotting line on the TLC plate to prevent the sample from dissolving into the solvent reservoir.[1]

Question: The Rf values of my reactant and product are very similar. How can I improve the separation?

Answer: When the Rf values are too close, it's difficult to monitor the reaction progress. Here are some solutions:

  • Change the Solvent System: Experiment with different solvent systems to improve separation. Try varying the polarity of the mobile phase.[2]

  • Use a Cospot: A "cospot" is where the reaction mixture is spotted directly on top of the starting material spot. This helps to identify if the reactant is truly consumed, especially when Rf values are similar.[3]

  • 2D TLC: Run a 2D TLC. First, develop the plate in one solvent system, then rotate it 90 degrees and develop it in a second solvent system. This can help to separate compounds with similar Rf values in a single solvent system.[2]

  • Staining: Some staining agents can produce different colors for different compounds, which can help in distinguishing between the reactant and the product even if their Rf values are close.[2]

High-Performance Liquid Chromatography (HPLC)

Question: I am observing poor peak resolution in my HPLC chromatogram. How can I fix this?

Answer: Poor peak resolution is a common issue in HPLC. Here are some troubleshooting steps:

  • Optimize the Mobile Phase:

    • Adjust the solvent composition (the ratio of solvents in your mobile phase) to improve separation.[4]

    • For complex samples, consider using a gradient elution.[4]

    • Ensure the pH of the mobile phase is appropriate for your analyte and column.[4]

  • Adjust the Flow Rate: Lowering the flow rate can sometimes improve resolution, but it will increase the analysis time. You need to find a balance between speed and efficiency.[4]

  • Select the Right Column:

    • Ensure you are using a column with the appropriate stationary phase for your analytes (e.g., C18 for non-polar compounds).[4]

    • Longer columns generally provide better resolution but result in longer run times.[4]

    • Columns with smaller particle sizes can increase efficiency and resolution.[5]

  • Control the Temperature: Use a column oven to maintain a stable temperature, which can improve reproducibility and resolution.[4]

Question: The baseline in my HPLC chromatogram is drifting or noisy. What is causing this?

Answer: Baseline instability can interfere with peak detection and integration. The common causes include:

  • Temperature Fluctuations: Ensure a stable laboratory environment and use a column oven.[4]

  • Contaminated Mobile Phase: Use high-purity solvents and filter the mobile phase before use.[4]

  • Instrument Contamination: Regularly clean the detector, pump, and tubing to reduce background noise.[4]

  • Column Bleed: This can be caused by using a column at a temperature or pH outside its recommended range.[5]

Question: My peak shapes are tailing or fronting. What should I do?

Answer: Asymmetrical peaks can affect the accuracy of quantification. Here are some potential solutions:

  • Column Overloading: Use a lower sample concentration or a split injection.[6]

  • Active Sites on the Column: There might be active sites on the column that are interacting with your analyte. Conditioning the column at a higher temperature might help.[6]

  • Improper Sample Vaporization: This is more relevant for GC but can be a factor in some HPLC applications. Ensure proper sample preparation.[6]

  • Contaminated Sample or Column: Ensure your sample is clean and that the column is not degraded or contaminated.[6]

Gas Chromatography (GC)

Question: I am seeing ghost peaks or carryover in my GC chromatogram. What is the source?

Answer: Ghost peaks are peaks that appear in a chromatogram at unexpected times. Common causes include:

  • Contaminated Syringe: The syringe may be contaminated with a previous sample. Clean the syringe thoroughly between injections.

  • Septum Bleed: The septum at the injector port can degrade at high temperatures, releasing volatile compounds. Use a high-quality, low-bleed septum and replace it regularly.[7]

  • Column Contamination: Impurities can accumulate at the head of the column. Baking out the column at a high temperature can help remove these contaminants.[6]

  • Carryover from a Previous Injection: A highly concentrated sample can leave residues in the injector or column. Inject a solvent blank to check for carryover.

Question: My retention times are shifting. Why is this happening?

Answer: Inconsistent retention times can make peak identification difficult. The likely causes are:

  • Fluctuations in Carrier Gas Flow Rate: Check the carrier gas supply and ensure the pressure regulators are functioning correctly. "Pressure creep" can occur as a gas cylinder empties, leading to an increase in flow rate.[8]

  • Changes in Column Temperature: Ensure the oven temperature is stable and reproducible.[7]

  • Leaks in the System: Check for leaks at the injector, detector, and column fittings.[7]

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention times.

Question: I am observing a drifting or unstable baseline in my GC analysis. What are the possible causes?

Answer: An unstable baseline can be caused by several factors:

  • Column Bleed: The stationary phase is degrading and eluting from the column. This is more pronounced at higher temperatures. Conditioning the column or replacing it may be necessary.[6]

  • Contaminated Detector: The detector may be contaminated. Cleaning the detector can resolve this issue.[7]

  • Gas Leaks: Leaks in the system can introduce air, leading to an unstable baseline.[7]

  • Impure Carrier Gas: Ensure you are using a high-purity carrier gas and that the gas traps are functioning correctly.[7]

Frequently Asked Questions (FAQs)

This section addresses general questions about various analytical techniques for reaction monitoring.

1. What is the purpose of reaction monitoring?

Reaction monitoring is crucial during both the research and manufacturing phases of chemical and pharmaceutical development. In R&D, it helps in optimizing reaction conditions to improve product yield and purity. In manufacturing, it ensures that the reaction is progressing as expected, which is vital for process safety, cost-effectiveness, and reliability.[9]

2. Which analytical technique is best for monitoring my reaction?

The choice of analytical technique depends on the specific characteristics of your reaction and the compounds involved. Here's a general guide:

  • Thin-Layer Chromatography (TLC): A quick, simple, and inexpensive qualitative technique ideal for rapid screening and monitoring the progress of many organic reactions.[10][11]

  • High-Performance Liquid Chromatography (HPLC): A powerful quantitative technique suitable for a wide range of compounds, especially those that are non-volatile or thermally unstable.

  • Gas Chromatography (GC): Ideal for volatile and thermally stable compounds.[12]

  • UV-Vis Spectroscopy: Useful for reactions where the reactants or products have a significant absorbance in the UV-Visible region. The absorbance is directly proportional to the concentration.[9][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and is inherently quantitative, making it excellent for identifying reactants, products, and by-products in organic reactions.[9]

  • Mass Spectrometry (MS): Can be used for real-time monitoring and provides information about the molecular weight of the components in the reaction mixture.[14][15]

3. What are in-situ reaction monitoring techniques?

In-situ techniques allow for the analysis of a reaction as it is happening, directly within the reaction vessel, without the need to withdraw a sample.[16] This is particularly advantageous for:

  • Studying transient and unstable intermediates.[17]

  • Real-time tracking of reaction progress.[17]

  • Reactions involving expensive or limited reagents where taking multiple samples is not feasible.[17]

Common in-situ techniques include Fourier-Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and specialized probes for UV-Vis and NMR spectroscopy.[17][18]

4. How can I quantify the progress of my reaction using TLC?

While TLC is primarily a qualitative technique, it can be adapted for quantitative analysis. One method involves using a densitometer to measure the intensity of the spots on the TLC plate. Another approach is to use image analysis software to convert the visual information from the TLC plate into quantitative data, allowing for the calculation of conversion percentages and reaction rates.[19]

5. When should I choose an in-situ monitoring technique over traditional off-line analysis?

You should consider an in-situ technique when:

  • The reaction involves unstable intermediates that might decompose upon sampling.[17]

  • You need real-time data to make immediate decisions about the reaction conditions.[17]

  • The reaction is sensitive to changes in the environment, and removing a sample could alter the reaction's progress.

  • You are working with a limited volume of reactants and cannot afford to take multiple samples for off-line analysis.[17]

Experimental Protocols

This section provides detailed methodologies for key experiments.

Protocol 1: Monitoring a Reaction by Thin-Layer Chromatography (TLC)

Objective: To qualitatively monitor the progress of a chemical reaction by observing the disappearance of starting materials and the appearance of products.

Materials:

  • TLC plates (e.g., silica gel 60 F254)[10]

  • Developing chamber (e.g., a beaker with a watch glass cover)

  • Capillary tubes for spotting[3]

  • Pencil

  • Ruler

  • Mobile phase (solvent system)

  • UV lamp[10]

  • Staining solution and heating plate (if necessary)

  • Samples:

    • Starting material (reactant)

    • Reaction mixture at different time points

Procedure:

  • Prepare the Developing Chamber: Pour the chosen mobile phase into the developing chamber to a depth of about 0.5 cm. Cover the chamber to allow the atmosphere inside to become saturated with solvent vapors.[3][11]

  • Prepare the TLC Plate:

    • Using a pencil, gently draw a straight line (the origin) about 1 cm from the bottom of the TLC plate.[20]

    • Mark three small dots on the origin line for spotting the starting material, a cospot, and the reaction mixture.[3]

  • Spot the Plate:

    • Using a capillary tube, spot a small amount of the starting material solution on the leftmost dot.[3]

    • Spot the starting material again on the middle dot.[3]

    • Using a fresh capillary tube, spot the reaction mixture on the rightmost dot and also on top of the starting material spot in the middle (the cospot).[3] Ensure the spots are small and do not spread into each other.[3]

  • Develop the Plate:

    • Carefully place the spotted TLC plate into the developing chamber, ensuring the origin line is above the solvent level.[20]

    • Cover the chamber and allow the solvent to move up the plate via capillary action.[20]

    • Remove the plate when the solvent front is about 1 cm from the top.[20] Immediately mark the solvent front with a pencil.[20]

  • Visualize the Spots:

    • Allow the plate to dry completely.

    • Visualize the spots under a UV lamp and circle any visible spots with a pencil.[10]

    • If necessary, further visualize the plate by dipping it into a staining solution and then heating it on a hot plate.[3]

  • Analyze the Results:

    • Compare the spots from the reaction mixture to the starting material. The disappearance of the starting material spot and the appearance of a new spot indicate the progress of the reaction.[21]

    • The cospot helps to confirm the identity of the starting material in the reaction mixture.[3]

    • Calculate the Rf (retention factor) for each spot using the formula: Rf = (distance traveled by the spot) / (distance traveled by the solvent front).

Protocol 2: Monitoring a Reaction by High-Performance Liquid Chromatography (HPLC)

Objective: To quantitatively monitor the progress of a chemical reaction by measuring the concentration of reactants and products over time.

Materials:

  • HPLC system (pump, injector, column, detector)

  • Appropriate HPLC column

  • Mobile phase (HPLC-grade solvents)

  • Standard solutions of reactants and products of known concentrations

  • Reaction mixture at different time points

  • Syringes and filters for sample preparation

Procedure:

  • Method Development (if not already established):

    • Select an appropriate HPLC column and mobile phase to achieve good separation of the reactants and products.

    • Optimize the flow rate, column temperature, and detector wavelength.[4]

  • Prepare Standard Solutions and Calibration Curve:

    • Prepare a series of standard solutions of the reactant and product at different known concentrations.[22]

    • Inject each standard solution into the HPLC system and record the peak area.

    • Plot a calibration curve of peak area versus concentration for both the reactant and the product.[22]

  • Prepare the HPLC System:

    • Purge the pump with the mobile phase to remove any air bubbles.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation and Analysis:

    • At various time intervals during the reaction, withdraw a small aliquot of the reaction mixture.

    • Quench the reaction in the aliquot if necessary (e.g., by rapid cooling or adding a quenching agent).

    • Dilute the aliquot with a suitable solvent.

    • Filter the diluted sample through a syringe filter to remove any particulate matter.[22]

    • Inject a known volume of the filtered sample into the HPLC system.[22]

  • Data Analysis:

    • Record the chromatogram and integrate the peak areas for the reactant and product.

    • Using the calibration curves, determine the concentration of the reactant and product in the injected sample at each time point.

    • Plot the concentration of the reactant and product as a function of time to monitor the reaction progress.

Data Presentation

Table 1: Common Solvent Systems for TLC of Organic Compounds
Polarity of CompoundExample Solvent Systems (v/v)
Non-polarHexane, Pentane
Moderately Non-polar10-30% Ethyl Acetate in Hexane
Moderately Polar50-70% Ethyl Acetate in Hexane
Polar5-10% Methanol in Dichloromethane
Very Polar10-20% Methanol in Dichloromethane with 1% Acetic Acid
Table 2: Troubleshooting HPLC Peak Shape Issues
SymptomPossible CauseRecommended Action
Peak TailingColumn overloadDecrease sample concentration
Active sites on columnUse a different column or add a competing base/acid to the mobile phase
Contaminated columnFlush or replace the column
Peak FrontingSample solvent stronger than mobile phaseDissolve the sample in the mobile phase
Column overloadDecrease sample concentration
Split PeaksClogged frit or void in the columnReplace the frit or the column
Sample solvent incompatible with mobile phaseDissolve the sample in the mobile phase

Visualizations

Troubleshooting Workflow Diagrams

TLC_Troubleshooting start TLC Plate Issue streaking Streaking Spots start->streaking no_spots No Visible Spots start->no_spots bad_separation Poor Separation start->bad_separation overload Sample Overloaded? streaking->overload uv_active UV Active Compound? no_spots->uv_active solvent Optimize Solvent? bad_separation->solvent dilute Dilute Sample overload->dilute Yes stain Use Stain overload->stain No, check polarity uv_active->dilute Yes, but too dilute uv_active->stain No change_solvent Change Solvent System solvent->change_solvent Yes cospot Use Cospot solvent->cospot No

Caption: Troubleshooting workflow for common TLC issues.

HPLC_Troubleshooting start HPLC Problem poor_resolution Poor Resolution start->poor_resolution baseline_drift Baseline Drift/Noise start->baseline_drift bad_peaks Peak Tailing/Fronting start->bad_peaks mobile_phase Optimize Mobile Phase? poor_resolution->mobile_phase temp_stable Stable Temperature? baseline_drift->temp_stable column_overload Column Overload? bad_peaks->column_overload adjust_solvent Adjust Solvent Ratio mobile_phase->adjust_solvent Yes check_column Check Column Health mobile_phase->check_column No temp_stable->adjust_solvent Yes, check mobile phase use_oven Use Column Oven temp_stable->use_oven No lower_conc Lower Sample Concentration column_overload->lower_conc Yes column_overload->check_column No

Caption: Troubleshooting workflow for common HPLC problems.

GC_Troubleshooting start GC Issue ghost_peaks Ghost Peaks start->ghost_peaks rt_shift Retention Time Shift start->rt_shift bad_baseline Unstable Baseline start->bad_baseline septum_bleed Septum Bleed? ghost_peaks->septum_bleed flow_rate Stable Flow Rate? rt_shift->flow_rate column_bleed Column Bleed? bad_baseline->column_bleed replace_septum Replace Septum septum_bleed->replace_septum Yes condition_column Condition/Replace Column septum_bleed->condition_column No, check column check_gas Check Gas Supply flow_rate->check_gas No check_leaks Check for Leaks flow_rate->check_leaks Yes, but still shifting column_bleed->condition_column Yes column_bleed->check_leaks No

References

impact of pH on the stability of Boc-amido-PEG9-amine conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals to provide answers and troubleshooting for issues related to the pH stability of Boc-amido-PEG9-amine conjugates.

Frequently Asked Questions (FAQs)

Q1: What are the primary chemical liabilities of this compound conjugates concerning pH?

A1: The stability of this compound is primarily influenced by two functional groups that are sensitive to pH:

  • The N-terminal tert-butyloxycarbonyl (Boc) group: This protecting group is highly sensitive to acidic conditions and will be cleaved to reveal a primary amine.[1][2] It is, however, generally stable under basic and nucleophilic conditions.[1][2]

  • The internal amide bond: Amide bonds are known for their high stability due to resonance.[3] However, they can undergo hydrolysis under strongly acidic or basic conditions, leading to the cleavage of the conjugate.[2][3]

Q2: In what pH range is a this compound conjugate considered stable?

A2: For general short-term handling and in aqueous solutions, a pH range between 4 and 9 is recommended to maintain the integrity of the molecule.[2] Within this range, both the Boc group and the amide linkage exhibit good stability. For long-term storage, it is best to store the compound as a solid at -20°C or as a solution at -80°C.[2][4]

Q3: What happens to the conjugate below pH 4?

A3: Below pH 4, the Boc group becomes highly labile. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly and completely remove the Boc group, exposing the primary amine.[2][5][6] This is a standard procedure for deprotection but represents degradation if it occurs unintentionally.[7][8]

Q4: Is the conjugate stable at high pH (e.g., pH > 9)?

A4: While the Boc group is stable at high pH, the amide linkage becomes more susceptible to base-catalyzed hydrolysis as the pH increases significantly above 9.[9] This process is typically much slower than the acid-mediated deprotection of the Boc group but can become a concern during prolonged incubations at elevated pH and temperature.

Q5: Can the PEG9 linker itself degrade?

A5: The polyethylene glycol (PEG) chain is generally stable to hydrolysis but can be susceptible to oxidative degradation.[2] This is less dependent on pH and more on the presence of oxidizing agents and metal ions. It is advisable to use degassed solvents and avoid sources of oxidation.

Troubleshooting Guide

Problem: My analytical results (LC-MS, NMR) show a new species corresponding to the mass of the deprotected amine. What happened?

  • Likely Cause: Your conjugate has been exposed to acidic conditions. The Boc group is extremely sensitive to acid.[10]

  • Troubleshooting Steps:

    • Verify Solvent/Buffer pH: Ensure all solvents and buffers are free from acidic contamination. Use fresh, high-purity, neutral solvents.[2]

    • Check Reagent Purity: Confirm that other reagents in your mixture are not acidic or do not degrade to form acidic byproducts.

    • Review Storage: If stored in solution, ensure the solvent has not become acidic over time.

Problem: I am observing fragmentation of my conjugate into smaller PEG units during a long experiment.

  • Likely Cause: This suggests the hydrolysis of the internal amide bond.

  • Troubleshooting Steps:

    • Assess pH and Temperature: Amide hydrolysis is accelerated at very high or very low pH, especially in combination with elevated temperatures.[9]

    • Buffer Selection: Ensure you are using a suitable buffer to maintain the pH within the stable range (4-9).[2]

    • Reaction Time: For prolonged experiments outside the optimal pH range, consider the possibility of amide bond cleavage and analyze samples at intermediate time points.

Problem: The reactivity of the terminal amine seems low in my conjugation reaction.

  • Likely Cause: This is not a stability issue with the conjugate itself but is highly dependent on the reaction pH. The reactivity of a primary amine in nucleophilic reactions (e.g., with an NHS ester) is dependent on it being in its unprotonated, free-base form.

  • Troubleshooting Steps:

    • Optimize Reaction pH: For reactions like acylation with NHS esters, a pH of 7.2-8.5 is typically recommended to ensure a sufficient concentration of the deprotonated amine.[11]

    • Monitor Competing Reactions: Be aware that at higher pH values, competing reactions like the hydrolysis of an NHS ester are also accelerated.[12][13]

Data Summary

The stability of the key functional groups in this compound conjugates is summarized below.

pH RangeBoc Group StabilityAmide Bond StabilityPEG Chain StabilityOverall Recommendation
< 4 (Acidic) Highly Labile. Rapidly cleaved by strong acids.[6][8]Susceptible to acid-catalyzed hydrolysis over time.[9]Generally StableAvoid. Unintentional deprotection will occur. Suitable only for controlled Boc removal.
4 - 9 (Neutral) Stable. [2]Highly Stable. [3]Stable (protect from oxidation)[2]Optimal Range. Recommended for storage, handling, and most conjugation reactions.
> 9 (Basic) Stable. [1]Susceptible to base-catalyzed hydrolysis over time.[9]Generally StableUse with Caution. Avoid prolonged exposure, especially at elevated temperatures.

Experimental Protocols

Protocol 1: pH Stability Assessment using LC-MS

This protocol allows for the quantitative assessment of conjugate stability over time at different pH values.

  • Buffer Preparation: Prepare a series of buffers at your desired pH values (e.g., pH 3, 5, 7.4, 9). Common buffers include citrate (pH 3-6), phosphate (pH 6-8), and borate (pH 8-10).

  • Sample Preparation: Dissolve the this compound conjugate in each buffer to a final concentration of 1 mg/mL.

  • Time Zero (T=0) Analysis: Immediately after preparation, inject an aliquot of each sample into an LC-MS system to obtain a baseline chromatogram and mass spectrum.

  • Incubation: Incubate the remaining samples at a controlled temperature (e.g., room temperature or 37°C).

  • Time-Point Analysis: At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each sample and analyze by LC-MS.

  • Data Analysis:

    • Monitor the peak area of the parent compound over time. A decrease indicates degradation.

    • Identify any new peaks that appear in the chromatogram.

    • Analyze the mass spectra of new peaks to identify degradation products (e.g., deprotected amine, hydrolyzed fragments).

Protocol 2: Standard Boc Group Deprotection

This protocol describes the intentional and controlled removal of the Boc protecting group.

  • Dissolution: Dissolve the Boc-protected PEG conjugate in dichloromethane (DCM).[7]

  • Acid Addition: Cool the solution to 0°C in an ice bath. Add trifluoroacetic acid (TFA) to a final concentration of 20-50% (v/v).[5][7]

  • Reaction: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed.[11][14]

  • Work-up:

    • Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

    • To remove residual TFA, co-evaporate the residue with toluene (3 times).[7]

    • The resulting TFA salt of the deprotected amine can often be used directly or neutralized by washing with a mild base (e.g., saturated aqueous sodium bicarbonate solution) to yield the free amine.[5]

Visualizations

cluster_main cluster_paths cluster_conditions main Boc-NH-(CH₂)₂-CO-NH-PEG9-NH₂ deprotected HOOC-NH-(CH₂)₂-CO-NH-PEG9-NH₂ (Deprotected Amine) main->deprotected hydrolyzed Boc-NH-(CH₂)₂-COOH + H₂N-PEG9-NH₂ (Hydrolyzed Fragments) main->hydrolyzed acid Acidic Conditions (pH < 4) extreme_ph Strong Acid/Base (Prolonged)

Caption: Key degradation pathways for this compound at different pH values.

arrow start Start: Prepare Buffers (e.g., pH 3, 5, 7.4, 9) dissolve Dissolve Conjugate in Each Buffer (1 mg/mL) start->dissolve t0 Analyze T=0 Sample (LC-MS) dissolve->t0 incubate Incubate Samples at Controlled Temperature dissolve->incubate timepoint Withdraw Aliquots at Specific Time Points incubate->timepoint analyze Analyze Samples (LC-MS) timepoint->analyze data Compare Data to T=0: - Monitor Parent Peak Area - Identify Degradation Products analyze->data end End: Determine Stability Profile data->end

Caption: Experimental workflow for a typical pH stability study.

start Observed Issue: Unexpected Peak in LC-MS q1 Does the new mass match the deprotected conjugate? start->q1 a1_yes Cause: Acidic Conditions (Boc Cleavage) q1->a1_yes  Yes q2 Does the new mass match fragmented PEG chains? q1->q2  No sol1 Solution: 1. Verify pH of all reagents. 2. Use fresh, neutral solvents. a1_yes->sol1 a2_yes Cause: Amide Hydrolysis q2->a2_yes  Yes other Other Cause: (e.g., Oxidation, Impurity) q2->other  No sol2 Solution: 1. Ensure pH is between 4-9. 2. Avoid prolonged high temp. a2_yes->sol2

Caption: Troubleshooting logic for identifying the cause of conjugate degradation.

References

storage and stability issues of Boc-amido-PEG9-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the storage, stability, and handling of Boc-amido-PEG9-amine.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

For long-term stability, this compound should be stored at -20°C.[1] It is also advisable to store the compound under an inert atmosphere, such as argon or nitrogen, to minimize potential oxidation of the PEG chain. The container should be tightly sealed to prevent moisture absorption. For short-term storage, refrigeration at 2-8°C is acceptable for brief periods.

Q2: How should I handle this compound in the laboratory?

Before use, it is crucial to allow the container to warm to room temperature before opening. This prevents condensation of atmospheric moisture, which can lead to hydrolysis. Handle the compound in a well-ventilated area, and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Since PEG compounds can be hygroscopic, minimize their exposure to the atmosphere.

Q3: What solvents are compatible with this compound?

This compound is soluble in water, as well as in common organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and dichloromethane (DCM).[1] When preparing stock solutions, it is recommended to use anhydrous solvents and store them at -20°C for long-term use. Aliquoting stock solutions into single-use volumes is advisable to avoid repeated freeze-thaw cycles.

Q4: What are the primary stability concerns for this compound?

The two main stability concerns for this compound are the acid-lability of the Boc protecting group and the potential for oxidative degradation of the PEG backbone. The Boc group is susceptible to cleavage under acidic conditions.[2][3] The PEG chain can undergo oxidation, especially when exposed to air at elevated temperatures.[4]

Q5: Under what conditions is the Boc group cleaved?

The tert-butyloxycarbonyl (Boc) protecting group is readily cleaved under mild acidic conditions.[1][5] Reagents commonly used for Boc deprotection include trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM), or hydrogen chloride (HCl) in an organic solvent.[6][7] The Boc group is generally stable to basic and nucleophilic conditions.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no reactivity of the primary amine Degradation of the compound due to improper storage (exposure to moisture, air, or light).Use a fresh vial of the reagent and ensure that proper storage conditions (-20°C, inert atmosphere) are maintained.
Incomplete Boc deprotection in a previous step (if applicable).Optimize the Boc deprotection reaction conditions. Ensure complete removal of the protecting group using a suitable acidic reagent and monitor the reaction progress.
Unexpected side products in reaction mixture Partial cleavage of the Boc group during a reaction intended to be performed under neutral or basic conditions.Ensure the reaction pH is not acidic. If necessary, buffer the reaction mixture to maintain a neutral or slightly basic pH.
Oxidative degradation of the PEG chain.Use degassed solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon). Avoid prolonged exposure to elevated temperatures.
Difficulty in purifying the final PEGylated conjugate Co-elution of the product with unreacted PEG reagent.Employ a different purification technique. Size-exclusion chromatography (SEC) can be effective for separating the larger conjugate from the smaller unreacted PEG. Reversed-phase HPLC with an optimized gradient can also provide good separation.
The PEGylated product appears as a broad peak during chromatography.This can be inherent to the polydispersity of some PEG reagents. Using a monodisperse PEG linker like this compound can help achieve sharper peaks. Optimizing chromatographic conditions, such as the mobile phase and gradient, may also improve peak shape.

Stability Data Summary

While specific quantitative stability data for this compound is not extensively available in the public domain, the following table summarizes the general stability profile of Boc-protected amines and PEG compounds based on available literature.

Condition Effect on Boc Group Effect on PEG Chain General Recommendation
Acidic pH (<4) Prone to cleavage.[2][6]Generally stable.Avoid acidic conditions unless Boc deprotection is intended.
Neutral pH (6-8) Stable.[2]Generally stable.Ideal for most conjugation reactions involving the primary amine.
Basic pH (>9) Stable.[2]Generally stable.Suitable for reactions where the Boc group needs to remain intact.
Elevated Temperature (>30°C) Stable.Susceptible to oxidative degradation, especially in the presence of oxygen.[4]Avoid prolonged exposure to high temperatures. If heating is necessary, perform under an inert atmosphere.
-20°C (Recommended Storage) Stable.Stable.Optimal for long-term storage to maintain compound integrity.[1]
Exposure to Air/Oxygen Stable.Can lead to oxidative degradation over time, accelerated by heat.[4]Store under an inert gas (argon or nitrogen).
Exposure to Moisture Stable.Hygroscopic nature may lead to the presence of water, which could affect reactions.Store in a tightly sealed container with a desiccant. Allow the vial to warm to room temperature before opening.

Experimental Protocols

Protocol for Boc Deprotection

This protocol outlines a general procedure for the removal of the Boc protecting group to yield the free primary amine.

Materials:

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Round-bottom flask

  • Magnetic stirrer

  • Nitrogen or argon source

Procedure:

  • Dissolve the this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an excess of TFA to the solution with stirring. A common ratio is 20-50% TFA in DCM.

  • Allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS) to ensure complete deprotection.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

  • The resulting amine salt can be used directly or further purified as needed.

Protocol for Stability Assessment by HPLC

This protocol provides a framework for evaluating the stability of this compound under various conditions.

Materials:

  • This compound

  • HPLC-grade solvents (e.g., acetonitrile, water)

  • Buffers of desired pH

  • HPLC system with a suitable column (e.g., C18)

  • Incubator or water bath

Procedure:

  • Prepare stock solutions of this compound in a suitable solvent (e.g., water or DMSO).

  • Aliquot the stock solution into separate vials for each condition to be tested (e.g., different pH buffers, different temperatures).

  • Store the vials under the specified conditions.

  • At predetermined time points (e.g., 0, 24, 48, 72 hours), remove an aliquot from each vial.

  • Analyze the samples by HPLC to determine the percentage of intact this compound remaining.

  • Compare the peak area of the parent compound over time to assess its stability under each condition.

Visualizations

Troubleshooting_Flowchart Troubleshooting Experimental Issues start Experiment Start issue Unexpected Results? start->issue check_reagent Check Reagent Integrity issue->check_reagent Yes success Successful Outcome issue->success No check_conditions Review Reaction Conditions (pH, Temp, Atmosphere) check_reagent->check_conditions new_reagent Use Fresh Reagent check_reagent->new_reagent check_purification Evaluate Purification Method check_conditions->check_purification optimize_conditions Optimize Conditions check_conditions->optimize_conditions new_purification Try Alternative Purification (e.g., SEC, different HPLC gradient) check_purification->new_purification new_reagent->start optimize_conditions->start new_purification->start

Caption: Troubleshooting workflow for experiments involving this compound.

Degradation_Pathways Potential Degradation Pathways start This compound (Intact Molecule) acid_cleavage Boc Group Cleavage start->acid_cleavage oxidation PEG Chain Oxidation start->oxidation product1 H2N-amido-PEG9-amine (Deprotected) acid_cleavage->product1 product2 Degraded PEG Fragments oxidation->product2 condition1 Acidic Conditions (e.g., TFA, HCl) condition1->acid_cleavage condition2 Oxidizing Conditions (e.g., Air, High Temp) condition2->oxidation

Caption: Potential degradation pathways for this compound.

References

Validation & Comparative

A Researcher's Guide to Characterizing Boc-amido-PEG9-amine Conjugates: A Comparative Analysis of Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of Boc-amido-PEG9-amine conjugates is a critical step in ensuring the quality, efficacy, and safety of PEGylated therapeutics. This guide provides a comprehensive comparison of key analytical techniques for characterizing these conjugates, complete with experimental protocols, quantitative data summaries, and workflow visualizations to aid in methodological selection and implementation.

Overview of Analytical Techniques

A multi-faceted analytical approach is essential for the comprehensive characterization of this compound conjugates, confirming not only the identity and purity of the molecule but also providing structural elucidation. The primary techniques employed are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Fourier-Transform Infrared (FTIR) Spectroscopy. Each technique offers unique insights into the molecular structure and purity of the conjugate.

Comparative Analysis of Key Techniques

The selection of an analytical technique is often guided by the specific information required. The following tables provide a comparative summary of the quantitative data and performance characteristics of each method.

Table 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Feature¹H NMR¹³C NMR
Objective Provides information on the proton environment and structural connectivity.Provides information on the carbon skeleton of the molecule.
Key Signals Boc group: ~1.4 ppm (singlet, 9H)PEG backbone: ~3.6 ppm (multiplet)Amine protons: VariableBoc C(CH₃)₃: ~28 ppmBoc C(CH₃)₃: ~80 ppmPEG backbone: ~70 ppmBoc C=O: ~155 ppm
Sample Prep 5-10 mg dissolved in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]5-10 mg dissolved in 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1]

Table 2: Mass Spectrometry (MS) Data

TechniqueIonization MethodKey Information Provided
Electrospray Ionization (ESI) Soft ionizationAccurate molecular weight determination of the conjugate.
Matrix-Assisted Laser Desorption/Ionization (MALDI) Soft ionizationVerification of the molecular weight of the compound.[2]
Liquid Chromatography-Mass Spectrometry (LC-MS) ESI or APCIPurity assessment and identification of impurities.

Table 3: High-Performance Liquid Chromatography (HPLC) Performance

MethodPrincipleTypical ColumnKey Performance Characteristics
Reversed-Phase (RP-HPLC) Separation based on hydrophobicity.C18Robust and widely used for purity determination. May require ion-pairing agents for better retention of polar analytes.[3][4]
Hydrophilic Interaction Liquid Chromatography (HILIC) Separation based on hydrophilicity.Amide, silicaSuperior retention and separation for highly polar compounds like PEG-amines.[3] Offers better compatibility with mass spectrometry.[3]
Size-Exclusion Chromatography (SEC) Separation based on molecular size.Silica or polymer-basedUseful for analyzing polydispersity of the PEG chain and detecting aggregation.

Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data

Functional GroupCharacteristic Absorption (cm⁻¹)
N-H (Amine) ~3300-3500 (stretch)
C=O (Boc carbamate) ~1680-1700 (stretch)
C-O-C (PEG ether) ~1100 (stretch)[5]
N-H (Amide) ~1640 (stretch)

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible results. The following are representative protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound conjugate in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.[1]

  • Instrumentation: Acquire spectra on a 400 MHz or higher NMR spectrometer.

  • ¹H NMR Acquisition:

    • Use a standard 30-degree pulse angle.

    • Set a relaxation delay of 1-2 seconds.

    • Acquire 16-32 scans for adequate signal-to-noise.[1]

  • ¹³C NMR Acquisition:

    • Use a 90-degree pulse angle.

    • Employ a longer relaxation delay of 2-5 seconds.

    • Acquire a larger number of scans (e.g., 1024 or more) for good signal-to-noise.[1]

  • Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)
  • Sample Preparation: Dissolve the conjugate in the mobile phase to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.[3]

  • Chromatography (RP-HPLC):

    • Column: C18, 2.1 x 50 mm, 1.7 µm particle size.[4]

    • Mobile Phase A: 0.1% Formic Acid in Water.[4]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[4]

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15 minutes.[4]

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.[3]

  • Mass Spectrometry (ESI-TOF):

    • Ionization Mode: Positive.

    • Capillary Voltage: 3500 V.

    • Fragmentor Voltage: 175 V.

    • Mass Range: 100-1000 m/z.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrumentation: Use an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition:

    • Collect the spectrum over a range of 4000-400 cm⁻¹.

    • Average 16-32 scans to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using the spectrum of the empty ATR crystal.

Visualization of Analytical Workflows

Understanding the sequence of steps in an analytical procedure is crucial for successful implementation. The following diagrams, generated using Graphviz, illustrate the workflows for HPLC analysis and the logical relationship for selecting an appropriate HPLC method.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Weigh Sample prep2 Dissolve in Mobile Phase prep1->prep2 prep3 Filter (0.22 µm) prep2->prep3 analysis1 Inject into HPLC System prep3->analysis1 analysis2 Chromatographic Separation analysis1->analysis2 analysis3 Detection (UV/MS) analysis2->analysis3 data1 Generate Chromatogram analysis3->data1 data2 Peak Integration data1->data2 data3 Calculate Purity data2->data3

Caption: General workflow for HPLC purity analysis of this compound.

HPLC_Method_Selection start Analyte: This compound (Polar) rp_hplc Standard RP-HPLC start->rp_hplc poor_retention Poor Retention rp_hplc->poor_retention alternatives Alternative Methods poor_retention->alternatives ip_rp_hplc Ion-Pairing RP-HPLC alternatives->ip_rp_hplc hilic HILIC alternatives->hilic

References

A Comparative Guide to Mass Spectrometry Analysis of PEGylated Peptides: MALDI-TOF-ISD vs. LC-ESI-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise characterization of PEGylated peptides is a critical step in ensuring the safety and efficacy of biotherapeutics. The covalent attachment of polyethylene glycol (PEG) to peptides enhances their pharmacokinetic properties; however, the inherent heterogeneity of PEG polymers presents a significant analytical challenge. This guide provides an objective comparison of two powerful mass spectrometry (MS) techniques for the analysis of PEGylated peptides: Matrix-Assisted Laser Desorption/Ionization Time-of-Flight with In-Source Decay (MALDI-TOF-ISD) and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS), supported by experimental data and detailed protocols.

The polydispersity of PEG moieties and the potential for multiple PEGylation sites on a single peptide result in complex mass spectra, making it difficult to determine the exact molecular weight, the degree of PEGylation, and the specific attachment sites.[1][2] This guide will delve into two distinct methodologies capable of overcoming these challenges, offering insights into their respective strengths and weaknesses to aid in selecting the most appropriate analytical strategy.

Method 1: MALDI-TOF with In-Source Decay (ISD) for Top-Down Sequencing

MALDI-TOF MS is a soft ionization technique well-suited for the analysis of large and heterogeneous molecules like PEGylated peptides.[3] A key advantage of MALDI-TOF for this application is its ability to provide high-resolution mass spectra of intact PEGylated peptides, allowing for the characterization of the overall PEG distribution.[4] When coupled with in-source decay (ISD), MALDI-TOF becomes a powerful tool for "top-down" sequencing, where the intact molecule is fragmented directly in the mass spectrometer to pinpoint the PEGylation site.[4][5]

ISD is a fragmentation process that occurs spontaneously in the MALDI source, primarily yielding c-, y-, and z-type fragment ions.[4] The fragmentation pattern can be used to read the peptide sequence from both the N- and C-termini. Critically, the large PEG moiety tends to inhibit fragmentation beyond the attachment site, effectively truncating the ion series and thereby revealing the point of modification.[4]

Method 2: Liquid Chromatography-Electrospray Ionization Tandem MS (LC-ESI-MS/MS)

LC-ESI-MS/MS is a highly sensitive and automated technique widely used in proteomics and biopharmaceutical characterization.[2][6] For PEGylated peptides, coupling liquid chromatography with mass spectrometry allows for the separation of different PEGylated species and isoforms prior to MS analysis, reducing the complexity of the resulting spectra.[7]

A common strategy for analyzing PEGylated peptides by ESI-MS involves in-source fragmentation (or in-source collision-induced dissociation, CID) to break down the PEG chain, followed by tandem MS (MS/MS) of the resulting peptide with a small PEG remnant.[8][9][10] This approach simplifies the precursor ion selection for MS/MS and allows for conventional peptide sequencing using collision-induced dissociation, which predominantly produces b- and y-type fragment ions. Additionally, the use of charge-reducing agents, such as triethylamine (TEA), post-column can simplify the complex charge state envelopes often observed with ESI of PEGylated molecules.[7]

Quantitative Performance Comparison

The choice between MALDI-TOF-ISD and LC-ESI-MS/MS often depends on the specific analytical goal, the nature of the PEGylated peptide, and the available instrumentation. The following table summarizes key performance characteristics based on available literature.

FeatureMALDI-TOF with In-Source Decay (ISD)LC-ESI-MS/MS with In-Source Fragmentation/CID
Primary Application Intact mass analysis and top-down sequencing for PEGylation site determination.Separation and sequencing of complex mixtures of PEGylated peptides.
Sample Throughput Higher, as it does not typically require chromatographic separation.Lower, due to the time required for LC separation.
Sequence Coverage Can provide extensive N- and C-terminal sequence information from a single spectrum.[11]Typically provides good sequence coverage of the peptide backbone.
Mass Accuracy Typically in the range of 10-50 ppm with external calibration.[12]Generally higher, often below 20 ppm.[12]
Resolution High resolution is achievable, allowing for the separation of individual PEG oligomers.[4]Resolution can be affected by the complexity of the charge state envelope.
Sensitivity Generally high, capable of detecting low picomole to femtomole amounts.[3]Very high, often reaching the low femtomole to attomole range.
Tolerance to Heterogeneity More tolerant to sample heterogeneity and polydispersity of the PEG chain.[4]Can be challenging to deconvolve complex spectra from highly heterogeneous samples.
Automation Less amenable to full automation compared to LC-MS systems.Highly automatable, especially when coupled with an autosampler.[2]

Experimental Protocols

MALDI-TOF-ISD Analysis of a PEGylated Peptide

This protocol outlines the general steps for analyzing a PEGylated peptide using MALDI-TOF with in-source decay for top-down sequencing.

1. Sample Preparation:

  • Dissolve the PEGylated peptide in a suitable solvent, such as a mixture of acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water, to a final concentration of approximately 1-10 pmol/µL.[13]

2. Matrix Preparation:

  • Prepare a saturated solution of a suitable matrix, such as α-cyano-4-hydroxycinnamic acid (HCCA) or sinapinic acid (SA), in a solvent compatible with the sample (e.g., 50% ACN, 0.1% TFA).[14] For ISD analysis of larger proteins, 1,5-diaminonaphthalene (1,5-DAN) can be effective.[15]

3. Target Plate Spotting (Dried-Droplet Method):

  • Mix the sample solution and the matrix solution in a 1:1 ratio (v/v).

  • Spot 0.5-1 µL of the mixture onto the MALDI target plate and allow it to air dry completely, forming a crystalline matrix-analyte spot.[15]

4. Mass Spectrometry Analysis:

  • Instrument: MALDI-TOF/TOF mass spectrometer.

  • Mode: Reflector positive ion mode for ISD analysis.

  • Laser: Use a nitrogen laser (337 nm) with sufficient power to induce desorption, ionization, and in-source decay. The laser fluence should be optimized for the best fragmentation pattern.

  • Data Acquisition: Acquire spectra in the appropriate mass range to observe both the intact PEGylated peptide and its ISD fragment ions.

5. Data Analysis:

  • Identify the series of c-, y-, and z-type fragment ions.

  • The point at which the fragment ion series is truncated indicates the amino acid residue modified with the PEG chain.[4]

LC-ESI-MS/MS Analysis of a PEGylated Peptide

This protocol provides a general workflow for the analysis of a PEGylated peptide using liquid chromatography coupled with electrospray ionization tandem mass spectrometry.

1. Sample Preparation:

  • Dissolve the PEGylated peptide sample in a solvent compatible with the initial mobile phase conditions of the LC method (e.g., water with 0.1% formic acid).

2. Liquid Chromatography (LC):

  • Column: A reversed-phase C18 column is commonly used.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A suitable gradient from low to high organic mobile phase (B) is used to elute the PEGylated peptide.

  • Post-Column Addition (Optional): A solution of a charge-reducing agent like 0.1% triethylamine (TEA) in 50:50 acetonitrile/water can be introduced post-column via a T-junction to simplify the ESI mass spectrum.[7]

3. Mass Spectrometry (MS and MS/MS):

  • Ion Source: Electrospray ionization (ESI) in positive ion mode.

  • In-Source Fragmentation: Apply a higher orifice or cone voltage to induce fragmentation of the PEG chain, generating ions of the peptide with a small PEG remnant.[8][10]

  • MS1 Scan: Acquire a full scan to identify the precursor ions of the peptide with the PEG remnant.

  • MS2 Scan (CID): Select the precursor ions of interest for collision-induced dissociation (CID) to generate b- and y-type fragment ions for peptide sequencing.

  • Data-Dependent Acquisition: Set up the instrument to automatically switch between MS1 and MS/2 scans based on the intensity of the precursor ions.

4. Data Analysis:

  • Reconstruct the peptide sequence from the b- and y-ion series in the MS/MS spectra.

  • The mass shift on the fragmented peptide will confirm the presence of the PEG remnant and, in conjunction with the LC retention time, can help identify the PEGylated species.

Visualization of Experimental Workflows

MALDI_TOF_ISD_Workflow cluster_sample_prep Sample & Matrix Preparation cluster_spotting Target Plate Spotting cluster_ms MALDI-TOF-ISD Analysis cluster_data Data Analysis Sample PEGylated Peptide Solution (1-10 pmol/µL) Mix Mix Sample and Matrix (1:1) Sample->Mix Matrix Saturated Matrix Solution (e.g., HCCA) Matrix->Mix Spot Spot on MALDI Target and Dry Mix->Spot Desorption Laser Desorption/Ionization Spot->Desorption ISD In-Source Decay (Fragmentation) Desorption->ISD TOF Time-of-Flight Mass Analysis ISD->TOF Spectrum Acquire Mass Spectrum TOF->Spectrum Analysis Identify Fragment Ions (c, y, z) & Determine PEGylation Site Spectrum->Analysis

LC_ESI_MSMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms ESI-MS/MS Analysis cluster_data Data Analysis Sample PEGylated Peptide in Solution Injection Inject Sample Sample->Injection Separation Reversed-Phase C18 Separation Injection->Separation PostColumn Optional: Post-Column Amine Addition Separation->PostColumn ESI Electrospray Ionization PostColumn->ESI InSourceFrag In-Source Fragmentation of PEG ESI->InSourceFrag MS1 MS1: Precursor Ion Scan InSourceFrag->MS1 CID MS2: Collision-Induced Dissociation MS1->CID Select Precursor Spectrum Acquire MS/MS Spectra CID->Spectrum Analysis Sequence Peptide (b, y ions) & Confirm PEG Remnant Spectrum->Analysis

Conclusion

Both MALDI-TOF-ISD and LC-ESI-MS/MS are invaluable techniques for the comprehensive characterization of PEGylated peptides. MALDI-TOF-ISD excels in the top-down analysis of intact molecules, providing a direct route to identifying PEGylation sites in less complex samples. In contrast, LC-ESI-MS/MS offers the advantage of chromatographic separation, making it ideal for analyzing more complex mixtures and providing high-sensitivity peptide sequencing. The choice of method should be guided by the specific analytical requirements, including the need for intact mass information, PEGylation site determination, sample complexity, and desired throughput. For a comprehensive understanding of a PEGylated therapeutic, these two techniques can be employed in a complementary fashion to provide a complete structural picture.

References

A Comparative Guide to Determining the Purity of Boc-amido-PEG9-amine Conjugates Using HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with PEGylated compounds, ensuring the purity of starting materials and conjugated products is critical for experimental success and the development of safe and effective therapeutics. Boc-amido-PEG9-amine is a widely used heterobifunctional linker in bioconjugation, and its purity can significantly impact downstream applications. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for determining the purity of this compound conjugates, supported by detailed experimental protocols and comparative data.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Approach

HPLC is a cornerstone technique for the separation, quantification, and purification of components in a mixture.[1][] For PEGylated compounds like this compound, Reversed-Phase HPLC (RP-HPLC) is the most common and robust method for purity assessment.[3] The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.

This protocol outlines a typical RP-HPLC method for the analysis of a this compound conjugate.

1. Instrumentation and Materials:

  • HPLC system with a binary pump, autosampler, column thermostat, and a suitable detector (e.g., UV, ELSD, CAD, or MS).

  • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • This compound conjugate sample.

  • High-purity water and acetonitrile (HPLC grade).

2. Sample Preparation:

  • Accurately weigh and dissolve the crude reaction mixture or purified conjugate in a solvent compatible with the initial mobile phase conditions (e.g., 10% acetonitrile in water) to a final concentration of 1 mg/mL.[4]

  • Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

  • Detection:

    • UV-Vis: If the conjugated molecule has a chromophore, detection can be performed at a suitable wavelength. The Boc protecting group itself provides weak UV absorbance.[3]

    • ELSD/CAD: For universal detection, an Evaporative Light Scattering Detector (ELSD) or Charged Aerosol Detector (CAD) is recommended as the PEG moiety lacks a strong chromophore.[5][6]

    • MS: Mass spectrometry can be coupled with HPLC (LC-MS) for both quantification and mass confirmation of the conjugate and impurities.[6]

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B (linear gradient)

    • 25-30 min: 95% B

    • 30.1-35 min: 5% B (re-equilibration)

4. Data Analysis:

  • The purity of the this compound conjugate is determined by calculating the peak area of the main product relative to the total peak area of all components in the chromatogram.

Alternative Analytical Methods for Purity Determination

While HPLC is a powerful tool, other techniques can provide complementary information for a comprehensive purity analysis of this compound conjugates.[1][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation capabilities of HPLC with the mass detection of mass spectrometry.[3] It is highly effective for identifying impurities by providing molecular weight information, which can help in characterizing synthesis-related byproducts or degradation products.[7]

  • Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS): MALDI-TOF MS is a rapid and sensitive method for determining the molecular weight of the conjugate and identifying the presence of species with different PEG chain lengths.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy provide detailed structural information about the conjugate, confirming the covalent attachment and the integrity of the molecule. It is particularly useful for identifying and quantifying impurities with distinct chemical structures.

Comparative Analysis of Analytical Techniques

The choice of analytical method depends on the specific requirements of the analysis, such as the need for quantification, impurity identification, or structural confirmation. The following table summarizes a hypothetical comparative analysis of these techniques for the purity assessment of a this compound conjugate.

Technique Principle Purity Assessment (%) Resolution Sensitivity Advantages Disadvantages
RP-HPLC with UV/ELSD/CAD Separation based on hydrophobicity.[3]96.5HighModerate to HighRobust, reproducible, and provides accurate quantification.[]May require non-volatile buffers for ELSD/CAD; UV detection is limited by the absence of a strong chromophore in the PEG chain.[5]
LC-MS Combines HPLC separation with mass detection.[3]96.8HighVery HighProvides molecular weight information for impurity identification; high specificity.[7]More complex instrumentation; potential for ion suppression effects.
MALDI-TOF MS Ionization and mass analysis of molecules from a solid matrix.[6]QualitativeModerateHighRapid analysis; excellent for determining molecular weight distribution.Not inherently quantitative; may have difficulty with complex mixtures.
NMR Spectroscopy Nuclear spin transitions in a magnetic field.95.2LowLowProvides detailed structural information; can identify and quantify structurally different impurities.Low sensitivity; requires higher sample concentrations; complex data analysis.

Visualizing the Experimental and Logical Workflows

To better illustrate the processes involved, the following diagrams have been generated using Graphviz.

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis dissolve Dissolve Conjugate (1 mg/mL) filter Filter Sample (0.22 µm) dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation (C18 Column) inject->separate detect Detection (UV/ELSD/CAD/MS) separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Purity Report

Workflow for HPLC purity analysis of this compound conjugates.

logical_relationship cluster_main Purity Determination of this compound Conjugate HPLC HPLC (Quantification & Separation) LCMS LC-MS (Identification & Quantification) HPLC->LCMS provides mass info MALDI MALDI-TOF MS (Molecular Weight) HPLC->MALDI complements with MW distribution NMR NMR (Structural Confirmation) HPLC->NMR orthogonal technique for structural verification LCMS->NMR MALDI->LCMS

Logical relationship of analytical methods for purity assessment.

Conclusion

High-Performance Liquid Chromatography is a robust and reliable method for determining the purity of this compound conjugates, offering high resolution and accurate quantification.[] For routine quality control, RP-HPLC with a universal detector such as ELSD or CAD is often sufficient. However, for comprehensive characterization and impurity identification, a multi-faceted approach employing orthogonal techniques like LC-MS and NMR is recommended to ensure the highest quality of the PEGylated product for research and drug development applications.[6]

References

A Researcher's Guide to NMR Spectroscopy for the Structural Elucidation of Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of modern drug discovery and development, the precise structural characterization of complex biomolecular conjugates is paramount. From antibody-drug conjugates (ADCs) to glycoconjugates and peptide-drug conjugates, a thorough understanding of their three-dimensional structure, conjugation sites, and stoichiometry is critical for ensuring efficacy and safety. Nuclear Magnetic Resonance (NMR) spectroscopy has emerged as a powerhouse technique, offering unparalleled insights into the atomic-level details of these intricate molecules in their solution state, which often closely mimics physiological conditions.[1][2]

This guide provides a comprehensive comparison of NMR spectroscopy with other key analytical techniques—namely Mass Spectrometry (MS) and X-ray Crystallography—for the structural elucidation of conjugates. It is designed for researchers, scientists, and drug development professionals, offering a blend of comparative data, detailed experimental protocols, and visual workflows to aid in methodological selection and application.

Unraveling Conjugate Structures: A Comparative Overview

The choice of an analytical technique for conjugate characterization hinges on a variety of factors, including the nature of the conjugate, the specific structural questions being addressed, and the available sample amount. While each method offers unique advantages, they also come with inherent limitations.

Table 1: Quantitative Comparison of Key Analytical Techniques for Conjugate Structural Analysis

ParameterNMR SpectroscopyMass Spectrometry (MS)X-ray Crystallography
Information Provided Atomic-level 3D structure in solution, conformational dynamics, binding interfaces, stoichiometryMolecular weight, stoichiometry (DAR), sequence, post-translational modificationsHigh-resolution 3D structure in solid state, precise atomic coordinates
Typical Sample Conc. 0.1 - 2.5 mM (Protein NMR)[3]ng - µg/µLHigh, requires supersaturated solution for crystallization
Molecular Weight Limit Practically < 50 kDa for detailed structural analysis, though larger systems can be studied[4]Routinely up to ~150 kDa (for intact antibodies) and beyondNo theoretical upper limit, but crystallization becomes more challenging for larger, flexible complexes[5]
Resolution Atomic, but generally lower than X-ray crystallographyCan provide isotopic resolutionAtomic, often to sub-Ångström levels[6]
Experiment Time Hours to days per experimentMinutes to hoursDays to months (including crystallization trials)
Key Advantage for Conjugates Detailed structural information of both components and the linkage in solutionExcellent for determining drug-to-antibody ratio (DAR) and heterogeneity[7][8]Provides a precise and static snapshot of the conjugate's 3D structure
Key Limitation for Conjugates Lower sensitivity, potential for signal overlap in large moleculesProvides limited information on 3D structure and conformational dynamicsRequires well-ordered crystals, which can be difficult to obtain for heterogeneous conjugates; crystal packing can influence conformation[9][10]

The NMR Workflow for Structural Elucidation

NMR spectroscopy provides a versatile toolkit for interrogating conjugate structures. A typical workflow involves a series of one-dimensional (1D) and two-dimensional (2D) experiments to build up a complete structural picture.

NMR_Workflow cluster_prep Sample Preparation cluster_1D 1D NMR cluster_2D 2D NMR cluster_analysis Data Analysis & Structure Calculation Sample Conjugate Sample Purification Purification & Quantification Sample->Purification Buffer Buffer Exchange (Deuterated) Purification->Buffer Proton_NMR 1H NMR Buffer->Proton_NMR Carbon_NMR 13C NMR Proton_NMR->Carbon_NMR COSY COSY Carbon_NMR->COSY TOCSY TOCSY COSY->TOCSY HSQC HSQC TOCSY->HSQC HMBC HMBC HSQC->HMBC NOESY NOESY/ROESY HMBC->NOESY Assignment Resonance Assignment NOESY->Assignment Restraints Generate Structural Restraints Assignment->Restraints Calculation Structure Calculation Restraints->Calculation Validation Structure Validation Calculation->Validation

A typical workflow for the structural elucidation of a conjugate using NMR spectroscopy.

Head-to-Head: NMR vs. Mass Spectrometry vs. X-ray Crystallography

To provide a clearer picture of how these techniques compare in a practical scenario, let's consider the characterization of an antibody-drug conjugate (ADC).

technique_comparison cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry cluster_xray X-ray Crystallography NMR_Info Provides: - 3D structure of antibody domains - Linker conformation - Drug-antibody interface - Conformational changes upon conjugation MS_Info Provides: - Average Drug-to-Antibody Ratio (DAR) - Distribution of drug-loaded species - Confirmation of covalent linkage - Identification of post-translational modifications Xray_Info Provides: - High-resolution 3D structure of the ADC - Precise location of the drug and linker - Detailed intermolecular interactions ADC Antibody-Drug Conjugate ADC->NMR_Info ADC->MS_Info ADC->Xray_Info

Information obtained from NMR, MS, and X-ray Crystallography for ADC characterization.

Detailed Experimental Protocols

To facilitate the practical application of NMR for conjugate analysis, the following sections provide detailed protocols for essential experiments.

Sample Preparation for NMR Analysis

High-quality NMR spectra are critically dependent on meticulous sample preparation.[3][11]

  • Purification: The conjugate sample must be highly pure (>95%).[12] Standard chromatographic techniques such as size-exclusion chromatography (SEC) and affinity chromatography are commonly employed.

  • Concentration: For protein-based conjugates, a concentration of 0.1-2.5 mM is typically required.[3] For smaller peptide conjugates, concentrations can be higher, in the range of 2-5 mM.[4]

  • Buffer: The sample should be in a deuterated buffer (e.g., D₂O-based phosphate buffer) to minimize the solvent signal in ¹H NMR spectra.[13] The pH of the buffer should be carefully chosen to ensure the stability and solubility of the conjugate.[12]

  • Internal Standard: A reference compound, such as DSS or TSP, is often added for chemical shift referencing.

  • Filtration: The final sample should be filtered to remove any particulate matter that could affect the magnetic field homogeneity.[11]

Protocol 1: 1D ¹H-NMR for Initial Assessment

This is the first experiment performed to get a general overview of the sample.

  • Spectrometer Setup: Tune and match the probe for ¹H. Lock the spectrometer to the deuterium signal of the solvent. Shim the magnetic field to achieve good resolution.

  • Acquisition Parameters:

    • Pulse Sequence: A simple pulse-acquire sequence (e.g., zg on Bruker systems).

    • Spectral Width (SW): Typically 12-16 ppm for protons.

    • Number of Scans (NS): 16 to 128, depending on the sample concentration.

    • Relaxation Delay (D1): 1-2 seconds.

  • Processing:

    • Apply a window function (e.g., exponential multiplication with a line broadening of 0.3 Hz).

    • Fourier transform the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Baseline correct the spectrum.

    • Reference the chemical shifts to the internal standard.

Protocol 2: 2D ¹H-¹³C HSQC for H-C Correlation

The Heteronuclear Single Quantum Coherence (HSQC) experiment is crucial for correlating protons to their directly attached carbons.[6]

  • Spectrometer Setup: As for 1D ¹H-NMR. Additionally, the ¹³C channel needs to be calibrated.

  • Acquisition Parameters:

    • Pulse Sequence: A standard HSQC pulse sequence with sensitivity enhancement and gradients (e.g., hsqcedetgpsisp2 on Bruker systems).[14]

    • Spectral Width (SW): Set the ¹H spectral width based on the 1D proton spectrum. Set the ¹³C spectral width to cover the expected range (e.g., 0-160 ppm).[14]

    • Number of Increments (in F1): 256-512 for good resolution in the ¹³C dimension.

    • Number of Scans (NS): 8 to 64 per increment, depending on concentration.

  • Processing:

    • Apply appropriate window functions in both dimensions.

    • Perform Fourier transformation in both dimensions.

    • Phase and baseline correct the 2D spectrum.

Protocol 3: 2D ¹H-¹³C HMBC for Long-Range H-C Correlations

The Heteronuclear Multiple Bond Correlation (HMBC) experiment is vital for identifying long-range correlations between protons and carbons (typically 2-3 bonds), which helps in connecting different molecular fragments.[6]

  • Spectrometer Setup: Same as for HSQC.

  • Acquisition Parameters:

    • Pulse Sequence: A standard HMBC pulse sequence with gradients.

    • Spectral Width (SW): Similar to HSQC, but the ¹³C width should be extended to include quaternary carbons (e.g., 0-220 ppm).[14]

    • Long-Range Coupling Delay: Optimized based on the expected long-range J-couplings (typically set for a coupling of 8-10 Hz).

    • Number of Increments (in F1): 256-512.

    • Number of Scans (NS): 16 to 128 per increment.

  • Processing: Similar to HSQC, but typically processed in magnitude mode.

Logical Flow of 2D NMR Data Interpretation

The interpretation of 2D NMR spectra follows a logical progression to piece together the molecular structure.

Logical flow for interpreting 2D NMR data for structural elucidation.

Conclusion

NMR spectroscopy stands as an indispensable tool for the in-depth structural characterization of biomolecular conjugates. Its ability to provide atomic-resolution information in a solution state offers a unique advantage for understanding the structure, dynamics, and interactions of these complex molecules under near-physiological conditions.[6][15] While techniques like mass spectrometry and X-ray crystallography provide crucial complementary information, particularly regarding stoichiometry and high-resolution static structures, respectively, NMR offers a dynamic and detailed view that is often key to unraveling the structure-function relationships of these important therapeutic and biological entities. By carefully selecting the appropriate NMR experiments and meticulously preparing samples, researchers can gain profound insights into the intricate world of conjugates, thereby accelerating the development of novel and effective therapeutics.

References

The "Goldilocks" Dilemma in PROTAC Design: A Comparative Guide to PEG Linker Length, Featuring Boc-amido-PEG9-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a delicate balancing act. A critical component in this endeavor is the linker, a chemical bridge connecting the target protein binder and the E3 ligase ligand. Among the diverse linker chemistries, polyethylene glycol (PEG) has gained prominence for its hydrophilicity, biocompatibility, and tunable length. This guide provides an objective comparison of PROTACs with varying PEG linker lengths, with a special focus on the utility of building blocks like Boc-amido-PEG9-amine, supported by experimental data to inform rational PROTAC design.

The linker is not merely a passive spacer; it plays a pivotal role in the formation of a stable and productive ternary complex between the target protein, the PROTAC, and an E3 ligase.[1] The length and flexibility of the PEG linker directly influence the geometry of this complex, which in turn dictates the efficiency of ubiquitin transfer to the target protein and its subsequent degradation.[1] An optimal linker length is crucial: one that is too short can lead to steric hindrance and prevent ternary complex formation, while an excessively long linker may result in a non-productive complex with inefficient ubiquitination.[1]

Quantitative Comparison of PROTAC Efficacy with Varying PEG Linker Lengths

The efficacy of a PROTAC is primarily assessed by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation (Dmax), which indicates the highest percentage of protein degradation achievable.[2] The following table summarizes quantitative data from a representative study on Bromodomain-containing protein 4 (BRD4)-targeting PROTACs, showcasing the impact of PEG linker length on performance. These PROTACs consist of the BRD4 inhibitor JQ1 and a ligand for the von Hippel-Lindau (VHL) E3 ligase, connected by PEG linkers of varying lengths.[3]

PROTACLinker LengthDC50 (nM) [a]Dmax (%)
PROTAC-PEG22 PEG units>1000<20
PROTAC-PEG4 4 PEG units 15 >95
PROTAC-PEG66 PEG units50~90
PROTAC-PEG88 PEG units80~85
PROTAC-PEG1010 PEG units120~80
PROTAC-PEG1212 PEG units>500<50

[a] DC50: The concentration of the PROTAC required to degrade 50% of the target protein (BRD4) in MV4-11 cells after 24 hours of treatment. A lower DC50 value indicates higher potency.[3]

The data clearly illustrates a structure-activity relationship where a PEG4 linker provides the optimal balance of potency and efficacy for this particular BRD4-targeting PROTAC series.[3] Linkers that are too short (PEG2) or too long (PEG12) are significantly less effective. While direct comparative data for a PROTAC with a PEG9 linker is not available in this specific study, the trend suggests that its performance would likely fall between that of the PEG8 and PEG10 linkers. For many protein targets, linkers in the range of 4 to 12 PEG units have demonstrated good efficacy.[2] this compound is a valuable chemical tool that falls within this promising range for initial PROTAC design and optimization.[4][5]

The Role of this compound in PROTAC Synthesis

This compound is a heterobifunctional linker, meaning it has two different reactive ends, which allows for the sequential and controlled conjugation of the target protein ligand and the E3 ligase ligand.[5] The Boc-protected amine and the free carboxylic acid provide orthogonal handles for a modular and efficient synthesis of PROTAC libraries with varying linker lengths, accelerating the discovery of potent and selective protein degraders.[6]

Visualizing the Process: From Mechanism to Evaluation

To better understand the underlying biological processes and the experimental approach to evaluating PROTACs, the following diagrams illustrate the PROTAC-mediated protein degradation pathway and a typical experimental workflow.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway PROTAC PROTAC Ternary_Complex Ternary Complex (POI-PROTAC-E3) PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->E3 ATP Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degraded_POI Degraded Peptides Proteasome->Degraded_POI

Caption: PROTAC-mediated protein degradation pathway.

Experimental_Workflow Experimental Workflow for PROTAC Evaluation cluster_synthesis PROTAC Synthesis cluster_cell_culture Cell-Based Assay cluster_analysis Analysis Synthesis Synthesize PROTACs with varying PEG linker lengths (e.g., PEG2, PEG4, PEG6, PEG9, PEG12) Treatment Treat cells with different PROTAC concentrations Synthesis->Treatment Cell_Culture Culture target cells Cell_Culture->Treatment Lysis Cell Lysis Treatment->Lysis Western_Blot Western Blot for Target Protein Levels Lysis->Western_Blot Quantification Densitometry and Data Analysis Western_Blot->Quantification DC50_Dmax Determine DC50 and Dmax Quantification->DC50_Dmax

Caption: Experimental workflow for PROTAC evaluation.

Goldilocks_Principle The Goldilocks Principle of Linker Length Too_Short Linker Too Short Steric_Hindrance Steric Hindrance Too_Short->Steric_Hindrance leads to Optimal Optimal Linker Length (e.g., PEG4-PEG12) Productive_Complex Productive Ternary Complex Optimal->Productive_Complex enables Too_Long Linker Too Long Inefficient_Ub Inefficient Ubiquitination Too_Long->Inefficient_Ub leads to

References

The Strategic Advantage of PEGylation: A Comparative Guide to Boc-amido-PEG9-amine and Non-PEG Linkers in Antibody-Drug Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the judicious selection of a linker is a cornerstone in the design of efficacious and safe Antibody-Drug Conjugates (ADCs). The linker, a seemingly simple bridge between a monoclonal antibody and a potent cytotoxic payload, profoundly dictates the ADC's stability, pharmacokinetics, and therapeutic index. This guide provides an objective, data-driven comparison of a hydrophilic, discrete Polyethylene Glycol (PEG) linker, Boc-amido-PEG9-amine, against traditional non-PEG linkers, offering insights into their respective impacts on ADC performance.

The core challenge in ADC development often lies in managing the inherent hydrophobicity of many cytotoxic payloads. Conjugation of these drugs to an antibody can lead to aggregation, reduced solubility, and rapid clearance from circulation, thereby compromising therapeutic efficacy and potentially increasing off-target toxicity.[1][2] Hydrophilic linkers, particularly those incorporating discrete PEG units, have emerged as a powerful strategy to mitigate these challenges.[1][3]

Unveiling the Linkers: Structure and Function

This compound is a monodisperse PEG linker featuring nine ethylene glycol units.[4][5] The Boc (tert-butyloxycarbonyl) protecting group allows for controlled, stepwise conjugation, while the terminal amine group provides a reactive handle for attachment to the payload or antibody.[4][6] The defining characteristic of this linker is its hydrophilic PEG chain, which imparts favorable physicochemical properties to the resulting ADC.

Non-PEG linkers encompass a diverse range of chemical structures, broadly categorized as cleavable and non-cleavable.

  • Cleavable Linkers: These are designed to release the payload under specific conditions within the target cell. A prominent example is the dipeptide valine-citrulline (Val-Cit) linker, which is susceptible to cleavage by lysosomal proteases like Cathepsin B, often overexpressed in tumor cells.[7][]

  • Non-cleavable Linkers: These linkers, such as succinimidyl-4-(N-maleimidomethyl)cyclohexane-1-carboxylate (SMCC) , rely on the complete degradation of the antibody in the lysosome to release the payload, which remains attached to the linker and a single amino acid residue.[7][]

Head-to-Head Comparison: Performance Metrics

The choice between a PEGylated and a non-PEG linker involves a trade-off between several key performance parameters. The following sections and tables summarize representative data from preclinical studies to illustrate these differences.

Hydrophilicity and Aggregation

A primary advantage of PEG linkers is their ability to counteract the hydrophobicity of the payload, thereby reducing the propensity for ADC aggregation.[9][10]

Table 1: Comparison of Hydrophilicity and Aggregation

Linker TypeRepresentative LinkerKey Findings on Hydrophilicity and AggregationCitations
PEG Linker Discrete PEG (e.g., PEG8, PEG12)Significantly reduces aggregation, especially at higher Drug-to-Antibody Ratios (DARs). Enables the use of more hydrophobic payloads.[2][11]
Non-PEG Cleavable Valine-Citrulline (Val-Cit)Prone to aggregation, particularly at higher DARs, due to the hydrophobicity of the linker-payload complex.[10][12]
Non-PEG Non-cleavable SMCCCan contribute to hydrophobicity, though generally less aggregation-prone than some cleavable linkers at lower DARs.[12]
Pharmacokinetics (PK)

The pharmacokinetic profile of an ADC is a critical determinant of its efficacy and safety. PEGylation is well-documented to improve the PK of bioconjugates.[1][3]

Table 2: Comparison of Pharmacokinetics

Linker TypeRepresentative LinkerPlasma Half-life (t½)ClearanceKey FindingsCitations
PEG Linker Discrete PEG (e.g., PEG8)IncreasedDecreasedSlower clearance and prolonged circulation time, leading to greater drug exposure at the tumor site.[11]
Non-PEG Cleavable Valine-Citrulline (Val-Cit)Variable; can be shorter due to premature cleavage in some preclinical models.HigherInstability in mouse plasma can lead to rapid clearance.[13][14]
Non-PEG Non-cleavable SMCCGenerally longer than cleavable linkersLowerHigh plasma stability contributes to a longer half-life and wider therapeutic window.[7][12]
In Vitro Cytotoxicity

The in vitro potency of an ADC is a primary indicator of its cell-killing ability.

Table 3: Comparison of In Vitro Cytotoxicity (IC50 Values)

Linker TypeRepresentative LinkerTarget Cell LineIC50 (nM)Key FindingsCitations
PEG Linker PEGylated Val-CitHER2+ Cell Line~0.1 - 1Potent cytotoxicity, though very long PEG chains may slightly reduce potency.[15][16]
Non-PEG Cleavable Valine-Citrulline (Val-Cit)HER2+ Cell Line~0.1 - 1Often demonstrates high in vitro potency.[7][12]
Non-PEG Non-cleavable SMCCHER2+ Cell Line~1 - 10Can be less potent in vitro compared to cleavable linker ADCs.[7][12]

Note: IC50 values are highly dependent on the specific antibody, payload, DAR, and cell line used.

In Vivo Efficacy

Ultimately, the success of an ADC is determined by its ability to control tumor growth in a living organism.

Table 4: Comparison of In Vivo Efficacy

Linker TypeRepresentative LinkerXenograft ModelKey Findings on Tumor Growth InhibitionCitations
PEG Linker Discrete PEGBreast CancerImproved tumor growth inhibition compared to non-PEGylated counterparts due to enhanced PK and tumor accumulation.[11]
Non-PEG Cleavable Valine-Citrulline (Val-Cit)Breast CancerCan be highly efficacious, but premature drug release can negatively impact the therapeutic window.[7][12]
Non-PEG Non-cleavable SMCCBreast CancerOften demonstrates a wider therapeutic window and significant tumor growth inhibition due to high plasma stability.[7][12]

Visualizing the Concepts

To further elucidate the concepts discussed, the following diagrams were generated using Graphviz (DOT language).

General Structure of an Antibody-Drug Conjugate (ADC) cluster_mAb Monoclonal Antibody (mAb) cluster_Linker Linker cluster_Payload Payload mAb Antibody Linker Linker (e.g., this compound or Non-PEG) mAb->Linker Conjugation Site Payload Cytotoxic Drug Linker->Payload

Figure 1. General structure of an Antibody-Drug Conjugate.

Comparison of Linker Properties cluster_PEG This compound cluster_NonPEG Non-PEG Linkers PEG_Linker PEG Linker PEG_Props High Hydrophilicity Improved PK Reduced Aggregation Higher DAR Potential PEG_Linker->PEG_Props NonPEG_Linker Non-PEG Linkers Cleavable Cleavable (e.g., Val-Cit) NonPEG_Linker->Cleavable NonCleavable Non-Cleavable (e.g., SMCC) NonPEG_Linker->NonCleavable Cleavable_Props Enzymatic Release Bystander Effect Potential Instability Cleavable->Cleavable_Props NonCleavable_Props High Stability No Bystander Effect Wider Therapeutic Window NonCleavable->NonCleavable_Props

Figure 2. Comparison of key properties of PEG vs. Non-PEG linkers.

Experimental Workflow for ADC Comparison start Start synthesis ADC Synthesis & Conjugation start->synthesis characterization Characterization (e.g., DAR by HIC) synthesis->characterization invitro In Vitro Evaluation (Cytotoxicity, Stability) characterization->invitro invivo In Vivo Evaluation (PK, Efficacy) invitro->invivo analysis Data Analysis & Comparison invivo->analysis end End analysis->end

Figure 3. A typical experimental workflow for comparing ADCs.

Experimental Protocols

Detailed methodologies are crucial for the accurate evaluation and comparison of ADC performance. Below are summaries of key experimental protocols.

Protocol 1: ADC Synthesis and Conjugation (General Overview)

The synthesis of an ADC is a multi-step process that requires careful control of reaction conditions to achieve the desired drug-to-antibody ratio (DAR).

  • Antibody Modification (if necessary): For cysteine-based conjugation, interchain disulfide bonds of the antibody are partially or fully reduced using a reducing agent like tris(2-carboxyethyl)phosphine (TCEP).[17]

  • Linker-Payload Preparation: The this compound linker is first reacted with the cytotoxic payload, which has been activated for conjugation. The Boc protecting group may be removed at a later stage if the amine is required for antibody conjugation.

  • Conjugation: The activated linker-payload is then reacted with the modified antibody. The reaction is typically carried out in a buffered solution at a specific pH and temperature to ensure efficient conjugation.

  • Purification: The resulting ADC is purified to remove unconjugated linker-payload and any aggregates. Size exclusion chromatography (SEC) or other chromatographic techniques are commonly used.[9]

Protocol 2: Determination of Drug-to-Antibody Ratio (DAR) by Hydrophobic Interaction Chromatography (HIC)

HIC is a widely used method to determine the DAR and the distribution of different drug-loaded species in an ADC preparation.[18][19]

  • Mobile Phase Preparation: Prepare a high-salt buffer (e.g., sodium phosphate with ammonium sulfate) as mobile phase A and a low-salt buffer as mobile phase B.[19]

  • Column Equilibration: Equilibrate the HIC column with the initial mobile phase conditions (a high percentage of mobile phase A).

  • Sample Injection: Inject the purified ADC sample onto the column.

  • Gradient Elution: Elute the bound ADC species using a decreasing salt gradient (increasing percentage of mobile phase B). Species with higher DARs are more hydrophobic and will elute later.

  • Data Analysis: The area under each peak, corresponding to a specific drug-loaded species (DAR 0, 2, 4, 6, 8), is integrated. The average DAR is calculated as the weighted average of the peak areas.[19]

Protocol 3: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cell-killing potency of an ADC.[20][21]

  • Cell Seeding: Seed target antigen-positive and antigen-negative cancer cells in 96-well plates and allow them to adhere overnight.[20]

  • ADC Treatment: Prepare serial dilutions of the ADCs (with PEG and non-PEG linkers) and add them to the cells. Include an unconjugated antibody and free payload as controls.

  • Incubation: Incubate the plates for a period that allows for ADC internalization and payload-induced cell death (typically 72-120 hours).[7]

  • MTT Addition: Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.[20]

  • Solubilization: Add a solubilizing agent (e.g., SDS-HCl) to dissolve the formazan crystals.[20]

  • Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated controls and plot the data to determine the IC50 value (the concentration of ADC that inhibits cell growth by 50%).[20]

Protocol 4: In Vivo Efficacy Study in a Xenograft Mouse Model

Xenograft models are essential for evaluating the anti-tumor activity of an ADC in a living system.[22][23]

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.[22]

  • Tumor Growth and Randomization: Once the tumors reach a predetermined size, randomize the mice into treatment groups (e.g., vehicle control, ADC with PEG linker, ADC with non-PEG linker).[23]

  • ADC Administration: Administer the ADCs to the mice, typically via intravenous injection.[23]

  • Monitoring: Measure tumor volume and body weight regularly to assess efficacy and toxicity.[22]

  • Endpoint: At the end of the study, or when tumors reach a predefined size, euthanize the mice and collect tumors and tissues for further analysis.

  • Data Analysis: Plot tumor growth curves and perform statistical analysis to determine the significance of the anti-tumor effect of each ADC.[22]

Conclusion

The selection of a linker is a critical decision in ADC design, with a profound impact on the therapeutic's performance. While non-PEG linkers like Val-Cit and SMCC have been successfully employed in approved ADCs, they can present challenges related to hydrophobicity and stability.[7][12] The incorporation of a hydrophilic, discrete PEG linker, such as this compound, offers a compelling strategy to overcome these limitations.

By enhancing solubility, reducing aggregation, and improving pharmacokinetics, PEGylated linkers can enable the development of more stable and effective ADCs, potentially allowing for higher drug loading and a wider therapeutic window.[1][11] The experimental data consistently demonstrates the advantages of PEGylation in improving the overall "drug-like" properties of ADCs. As the field of antibody-drug conjugates continues to evolve, the rational design and selection of linkers, with a strong consideration for the benefits of PEGylation, will be paramount in developing the next generation of targeted cancer therapies.

References

Navigating In Vivo Linker Stability: A Comparative Guide to Boc-amido-PEG9-amine

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of advanced therapeutics, such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), the linker connecting the targeting moiety to the payload is a critical determinant of efficacy and safety. The in vivo stability of this linker directly impacts the pharmacokinetic profile, biodistribution, and ultimately, the therapeutic index of the conjugate. This guide provides an objective comparison of the in vivo stability of the Boc-amido-PEG9-amine linker with other commonly used linker technologies, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

The Stability of Amide-Based PEG Linkers

The this compound linker belongs to the class of non-cleavable linkers, characterized by the robust amide bond connecting the polyethylene glycol (PEG) chain to the conjugated molecule. Amide bonds are known for their high stability under physiological conditions, being largely resistant to enzymatic and hydrolytic degradation in plasma.[1][2] This inherent stability is a key advantage for applications requiring a long circulation half-life and minimal premature payload release.

The PEG component of the linker enhances the hydrophilicity and solubility of the conjugate, which can improve its pharmacokinetic properties and reduce aggregation.[3][4] However, the PEG chain itself is not entirely inert in vivo and can be subject to oxidative metabolism.[4]

Comparative In Vivo Stability Data

Direct head-to-head in vivo stability data for the this compound linker is limited in publicly available literature. However, by synthesizing data from studies on various conjugates utilizing amide-based and other linker technologies, we can establish a representative comparison of their expected pharmacokinetic performance. The following tables summarize key pharmacokinetic parameters for conjugates constructed with different linker types.

Table 1: Representative Pharmacokinetic Parameters of Different Linker Types in ADCs

Linker TypeLinkage ChemistryIn Vivo Stability ProfileRepresentative Half-Life (t½)Representative Clearance (CL)
Amide-PEG AmideHigh LongLow
Thioether (e.g., SMCC)ThioetherHighLongLow
Valine-Citrulline (vc)PeptideCleavable (Enzymatic)ModerateModerate to High
HydrazoneHydrazonepH-sensitive (Cleavable)Short to ModerateHigh

Table 2: Representative Pharmacokinetic Parameters of Different Linker Types in PROTACs

Linker TypeLinkage ChemistryIn Vivo Stability ProfileRepresentative Half-Life (t½)Representative Clearance (CL)
Amide-PEG AmideHigh LongLow
AlkylAlkylModerateModerateModerate
Rigid (e.g., piperazine)Amide/VariousHighLongLow

Note: The data in these tables are synthesized from multiple sources to illustrate general trends and are not from direct comparative studies of a single molecule with different linkers. Actual pharmacokinetic parameters are highly dependent on the specific conjugate, payload, and experimental model.

In Vivo Degradation Pathway of Amide-PEG Linkers

While the amide bond itself is highly stable, the PEG chain can undergo oxidative metabolism in vivo, primarily mediated by cytochrome P450 (CYP) enzymes.[5][6] This process typically involves the oxidation of the terminal methylene group of the PEG chain to an aldehyde, which is subsequently oxidized to a carboxylic acid. This can lead to the eventual cleavage of the PEG chain.

cluster_0 In Vivo Metabolism of PEG Chain Intact_PEG Amide-PEG-Linker (Intact) Aldehyde_Metabolite Aldehyde Metabolite Intact_PEG->Aldehyde_Metabolite Alcohol Dehydrogenase (CYP450-mediated) Carboxylic_Acid_Metabolite Carboxylic Acid Metabolite Aldehyde_Metabolite->Carboxylic_Acid_Metabolite Aldehyde Dehydrogenase Excretion Renal Excretion Carboxylic_Acid_Metabolite->Excretion

In vivo metabolic pathway of the PEG chain.

Experimental Protocols

Accurate assessment of in vivo linker stability is crucial for the development of safe and effective bioconjugates. The following are detailed protocols for key experiments.

In Vivo Pharmacokinetic Study

This protocol outlines a general procedure for determining the pharmacokinetic profile of a conjugate in an animal model.

Objective: To evaluate the in vivo stability, clearance, and distribution of a conjugate.

Materials:

  • Test conjugate (e.g., ADC or PROTAC with this compound linker)

  • Appropriate animal model (e.g., mice or rats)

  • Dosing vehicle

  • Blood collection supplies (e.g., heparinized tubes)

  • Centrifuge

  • Analytical instrumentation (e.g., LC-MS/MS or ELISA)

Procedure:

  • Dosing: Administer the test conjugate to a cohort of animals at a predetermined dose and route (e.g., intravenous).

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 1, 4, 8, 24, 48, and 72 hours).

  • Plasma Preparation: Process the blood samples by centrifugation to obtain plasma.

  • Sample Analysis: Quantify the concentration of the intact conjugate in the plasma samples using a validated analytical method such as LC-MS/MS or ELISA.

  • Pharmacokinetic Analysis: Plot the plasma concentration of the intact conjugate versus time and calculate key pharmacokinetic parameters, including half-life (t½), clearance (CL), and area under the curve (AUC).

cluster_workflow In Vivo Pharmacokinetic Study Workflow Dosing Animal Dosing (e.g., IV injection) Sampling Blood Sampling (Time course) Dosing->Sampling Processing Plasma Preparation (Centrifugation) Sampling->Processing Analysis Quantification of Intact Conjugate (LC-MS/MS or ELISA) Processing->Analysis PK_Analysis Pharmacokinetic Analysis (t½, CL, AUC) Analysis->PK_Analysis

Experimental workflow for an in vivo pharmacokinetic study.
In Vitro Plasma Stability Assay

This assay provides a preliminary assessment of linker stability in a biological matrix.

Objective: To determine the stability of the linker in plasma from different species.

Materials:

  • Test conjugate

  • Human, mouse, and rat plasma (heparinized)

  • Phosphate-buffered saline (PBS)

  • Incubator (37°C)

  • Protein precipitation solution (e.g., acetonitrile)

  • Analytical instrumentation (LC-MS/MS)

Procedure:

  • Incubation: Incubate the test conjugate in plasma from different species at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 6, 24, 48, and 72 hours).

  • Protein Precipitation: Stop the reaction and precipitate plasma proteins by adding a cold protein precipitation solution.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the percentage of the remaining intact conjugate over time.

Conclusion

The this compound linker, by virtue of its stable amide bond and the beneficial properties of the PEG chain, is expected to confer high in vivo stability to bioconjugates. This makes it a suitable choice for therapeutic strategies that require long circulation times and minimal off-target release of the payload. While direct comparative in vivo data is still emerging, the foundational principles of its chemistry suggest a favorable pharmacokinetic profile compared to cleavable linker technologies. The provided experimental protocols offer a robust framework for researchers to conduct their own stability assessments and generate comparative data for their specific therapeutic candidates.

References

A Researcher's Guide to Functional Assays for Validating Bioconjugate Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of a bioconjugate's functional activity is a critical step in the development of novel therapeutics. This guide provides an objective comparison of key functional assays, supported by experimental data, to assess the efficacy of bioconjugates, with a particular focus on Antibody-Drug Conjugates (ADCs).

The successful conjugation of a biological molecule with another moiety, such as a cytotoxic drug or a fluorescent probe, is only the initial step. The subsequent, and arguably more crucial, phase is to rigorously confirm that the resulting bioconjugate is not only structurally intact but also fully functional.[1] This involves a suite of assays designed to evaluate the bioconjugate's biological activity, potency, and specificity.

Comparative Analysis of In Vitro Functional Assays

A comprehensive in vitro evaluation of a bioconjugate, such as an ADC, typically involves a panel of functional assays to characterize its efficacy and mechanism of action. The primary assays include cytotoxicity, bystander killing, internalization, and serum stability. The selection of appropriate assays is critical for the preclinical evaluation of bioconjugates and for guiding the selection of optimal candidates for further development.[2][3]

Table 1: Comparison of In Vitro Cytotoxicity of an Anti-HER2 ADC (Trastuzumab-vc-MMAE) on Different Breast Cancer Cell Lines
Cell LineHER2 Expression LevelIC50 (ng/mL)Reference
SKBR3High15[4]
BT474High25[4]
N87High20[4]
MCF7Low> 1000[4][5]

IC50 (half maximal inhibitory concentration) values represent the concentration of the ADC required to inhibit the growth of 50% of the cells.

Table 2: Comparison of Bystander Killing Effect of Different ADCs
ADCLinker TypePayloadBystander EffectReference
Trastuzumab-vc-MMAECleavable (Val-Cit)MMAEPotent[2][4]
T-DM1 (Kadcyla®)Non-cleavableDM1Minimal[5]
DS-8201a (Enhertu®)CleavableDeruxtecanPotent[5]

The bystander effect is the ability of the payload released from the target cell to kill neighboring antigen-negative cells.[6] ADCs with cleavable linkers generally exhibit a more potent bystander effect.[2]

Key Functional Assays and Experimental Protocols

Below are detailed protocols for essential functional assays to evaluate bioconjugates, particularly ADCs.

Cytotoxicity Assay

This assay determines the potency of the bioconjugate in killing target cells. A commonly used method is the MTT or CellTiter-Glo assay, which measures cell viability.[7]

Experimental Protocol (MTT Assay):

  • Cell Seeding: Plate antigen-positive (e.g., SKBR3) and antigen-negative (e.g., MCF7) cells in separate 96-well plates at a density of 5,000-10,000 cells/well and incubate overnight.[7]

  • ADC Treatment: Prepare serial dilutions of the bioconjugate, a relevant isotype control, and the free cytotoxic payload in complete cell culture medium. Add the diluted compounds to the cells.

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a CO2 incubator. The incubation time may vary depending on the payload's mechanism of action.[7]

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 1-4 hours.[7]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark.[7]

  • Data Analysis: Read the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Bystander Killing Assay

This assay evaluates the ability of the payload released from target cells to kill neighboring antigen-negative cells, which is crucial for treating heterogeneous tumors.[6] Two common methods are the co-culture assay and the conditioned medium transfer assay.[5]

Experimental Protocol (Conditioned Medium Transfer):

  • Generate Conditioned Medium: Seed antigen-positive cells and treat them with a high concentration of the bioconjugate (e.g., 10x IC50) for 48-72 hours.

  • Collect Supernatant: Collect the culture supernatant, which now contains the released payload, and filter it to remove any cells.[6]

  • Treat Bystander Cells: Seed antigen-negative cells in a new 96-well plate and replace their medium with the conditioned medium.[6]

  • Incubation and Analysis: Incubate for 48-72 hours and then assess the viability of the antigen-negative cells using a standard viability assay like MTT or CellTiter-Glo.[6] A significant decrease in viability compared to control medium indicates a bystander effect.

Internalization Assay

This assay confirms that the bioconjugate is internalized by the target cells, a necessary step for the release of intracellular payloads.[1][8]

Experimental Protocol (Fluorescence-based):

  • Labeling: Label the bioconjugate with a pH-sensitive fluorescent dye (e.g., pHrodo) that fluoresces in the acidic environment of endosomes and lysosomes.[9][10]

  • Cell Treatment: Seed target cells in a 96-well plate and treat them with the fluorescently labeled bioconjugate.

  • Live-Cell Imaging: Monitor the internalization of the bioconjugate over time using a live-cell imaging system (e.g., IncuCyte). An increase in fluorescence intensity within the cells indicates internalization.[10]

  • Quantification: Quantify the fluorescence signal per cell to determine the rate and extent of internalization.[11]

Serum Stability Assay

This assay assesses the stability of the bioconjugate in plasma, which is critical for predicting its in vivo performance and potential for off-target toxicity.[12][13]

Experimental Protocol (LC-MS based):

  • Incubation: Incubate the bioconjugate in human or mouse plasma at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72 hours).

  • Sample Preparation: For each time point, capture the ADC from the plasma using affinity beads (e.g., Protein A).[12]

  • LC-MS Analysis: Analyze the captured ADC using liquid chromatography-mass spectrometry (LC-MS) to determine the drug-to-antibody ratio (DAR). A decrease in DAR over time indicates payload deconjugation.[14]

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell Tumor Cell cluster_cytoplasm Cytoplasm cluster_endosome Endosome cluster_lysosome Lysosome ADC Antibody-Drug Conjugate (ADC) Receptor Tumor Antigen (Receptor) ADC->Receptor 1. Binding ADC_Internalized Internalized ADC-Receptor Complex Receptor->ADC_Internalized 2. Internalization (Endocytosis) Payload_Released Released Payload Target Intracellular Target (e.g., Microtubules) Payload_Released->Target 5. Target Binding Apoptosis Apoptosis Target->Apoptosis 6. Cell Death ADC_Degradation ADC Degradation ADC_Internalized->ADC_Degradation 3. Trafficking ADC_Degradation->Payload_Released 4. Payload Release

Caption: Mechanism of action of an internalizing antibody-drug conjugate (ADC).[15][16]

Functional_Assay_Workflow cluster_assays Functional Assays cluster_data Data Analysis & Interpretation Bioconjugate Bioconjugate (e.g., ADC) Cytotoxicity Cytotoxicity Assay (e.g., MTT) Bioconjugate->Cytotoxicity Bystander Bystander Killing Assay (Co-culture / Conditioned Medium) Bioconjugate->Bystander Internalization Internalization Assay (Fluorescence-based) Bioconjugate->Internalization Stability Serum Stability Assay (LC-MS) Bioconjugate->Stability Potency Potency (IC50) Cytotoxicity->Potency Bystander_Effect Bystander Efficacy Bystander->Bystander_Effect Uptake Internalization Rate Internalization->Uptake Stability_Profile Stability (DAR over time) Stability->Stability_Profile Candidate Lead Candidate Selection Potency->Candidate Bystander_Effect->Candidate Uptake->Candidate Stability_Profile->Candidate

Caption: General workflow for the functional validation of bioconjugates.

References

Safety Operating Guide

Proper Disposal of Boc-amido-PEG9-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Effective management of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of Boc-amido-PEG9-amine, a bifunctional linker commonly used in pharmaceutical research and drug development. Adherence to these procedures is crucial for ensuring laboratory safety, protecting the environment, and maintaining regulatory compliance.

Hazard Identification and Safety Profile

This compound is classified as a substance that is harmful if swallowed and causes skin and serious eye irritation.[1] It may also cause respiratory irritation.[1] Therefore, it is imperative that this chemical is handled with appropriate personal protective equipment (PPE) and is not released into the environment.

Key Safety Information:

PropertyValueSource
Chemical Formula C25H52N2O11[1]
Molecular Weight 556.69 g/mol [1]
GHS Hazard Statements H302: Harmful if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Signal Word Warning[1]
Personal Protective Equipment (PPE)

When handling this compound for disposal, the following PPE should be worn to minimize exposure:

  • Eye Protection: Safety glasses with side-shields or goggles.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber).

  • Skin and Body Protection: Laboratory coat and appropriate footwear.

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of this compound. This procedure assumes that the waste is being handled in a laboratory setting and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) guidelines.

1. Waste Identification and Segregation:

  • Hazardous Waste Determination: Due to its hazard classification, this compound waste should be treated as hazardous chemical waste unless a formal hazard assessment by your institution's EHS department determines otherwise.

  • Waste Segregation: Designate a specific, clearly labeled waste container for this compound and any materials contaminated with it (e.g., pipette tips, gloves, paper towels).

  • Incompatible Materials: Do not mix this compound waste with other incompatible waste streams. Consult the Safety Data Sheet (SDS) and your institution's chemical compatibility charts.

2. Container Management:

  • Appropriate Containers: Use a chemically compatible and leak-proof container for waste collection. The original product container is often a suitable choice for unused or expired material. For contaminated labware, use a designated solid waste container.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant," "Harmful").

  • Container Sealing: Keep the waste container tightly sealed when not in use to prevent the release of vapors and to avoid spills.

3. Waste Accumulation and Storage:

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA that is at or near the point of generation and under the control of laboratory personnel.

  • Storage Conditions: The SAA should be a well-ventilated, secondary containment area away from sources of ignition and incompatible materials.

4. Final Disposal:

  • Contact EHS: When the waste container is full or has reached the allowable accumulation time limit set by your institution, contact your EHS department or a licensed chemical waste disposal service to arrange for pickup and disposal.

  • Documentation: Complete all required waste disposal forms and documentation as per your institution's and local regulatory requirements.

Never pour this compound down the drain or dispose of it in the regular trash.

Disposal Workflow

The following diagram illustrates the decision-making process and required actions for the proper disposal of this compound.

This compound Disposal Workflow start Start: this compound Waste Generated ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe waste_determination Perform Waste Determination (Consult SDS and EHS) segregate Segregate Waste into a Designated Container waste_determination->segregate Treat as Hazardous ppe->waste_determination label_container Label Container: 'Hazardous Waste' 'this compound' Hazards segregate->label_container store Store in a Designated Satellite Accumulation Area (SAA) label_container->store contact_ehs Contact EHS for Pickup and Disposal store->contact_ehs document Complete Waste Disposal Documentation contact_ehs->document end End: Proper Disposal document->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling Boc-amido-PEG9-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, logistical, and procedural information for the handling and disposal of Boc-amido-PEG9-amine. Given the absence of a specific Safety Data Sheet (SDS) for this compound, a precautionary approach based on best practices for handling similar PEGylated and amine-containing chemicals is mandated to ensure a safe laboratory environment.

I. Personal Protective Equipment (PPE)

A multi-layered PPE approach is essential to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE based on the potential hazard level of the laboratory activity.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation of any dust or aerosols, all handling of this compound, especially in powdered form or when preparing solutions, should be conducted within a certified chemical fume hood.[1][2]
Eye and Face Protection Chemical Splash GogglesTo protect against splashes. Goggles should be compliant with ANSI Z87.1 standards.[1]
Face ShieldRecommended for operations with a higher risk of splashing, such as when handling larger quantities.[2]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to consult the glove manufacturer's compatibility chart for specific breakthrough times.[1][3]
Body Protection Laboratory CoatA long-sleeved lab coat, fully buttoned, is required to protect skin and personal clothing.[1]
Chemical-Resistant ApronRecommended to be worn over the lab coat during procedures with a higher risk of splashing.[1]
Respiratory Protection NIOSH-Approved RespiratorRequired only if working outside of a fume hood or if engineering controls are insufficient to control airborne concentrations. The type of respirator will depend on the specific conditions.

II. Operational Plan: Step-by-Step Handling Protocol

A systematic approach to handling this compound is crucial for both personnel safety and experimental integrity.

A. Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and appropriate fire extinguisher are readily accessible and operational.[2]

  • Don PPE: Put on all required personal protective equipment as outlined in the table above before entering the designated handling area.[2]

B. Handling and Solution Preparation

  • Work in a Fume Hood: All handling of the compound must be performed inside a certified chemical fume hood.[1][2][4]

  • Inert Atmosphere: For applications that are sensitive to air and moisture, consider handling the compound under an inert atmosphere, such as argon or nitrogen.[1]

  • Solution Preparation: To avoid inaccuracies in weighing, as some PEG reagents can be low-melting solids, it is advisable to prepare a stock solution.[1]

    • This compound is soluble in water, DMSO, DMF, and DCM.[5]

    • When preparing solutions, slowly add the solvent to the solid compound to prevent splashing.[4]

  • Labeling: Clearly label all solutions with the compound name, concentration, solvent, date of preparation, and your initials.[4]

C. Spill and Exposure Procedures

  • Spill: In the event of a small spill, absorb the material with an inert absorbent and place it into a suitable, sealed container for hazardous waste disposal.[6] Avoid generating dust.[6] For larger spills, use appropriate protective equipment to control personal contact and prevent the spillage from entering drains or watercourses.[6]

  • Skin Contact: If the chemical comes into contact with your skin, immediately wash the affected area with soap and plenty of water and remove any contaminated clothing.[1]

  • Eye Contact: In case of eye contact, flush the eyes with water as a precaution.[1]

  • Inhalation: If inhaled, move the individual to fresh air. If they are not breathing, provide artificial respiration.[1]

III. Disposal Plan

Proper disposal of this compound and any associated waste is crucial to prevent environmental contamination and ensure regulatory compliance. While polyethylene glycol (PEG) itself is considered biodegradable and not hazardous, it is best practice to dispose of PEG-ylated compounds as chemical waste.[7]

Waste Type Disposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a properly labeled and sealed container.[1]
Contaminated Materials Any materials that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, should be placed in a designated hazardous waste container.[1][2]
Solutions Aqueous and organic solutions containing this compound should be collected in separate, appropriately labeled hazardous waste containers.[1][2] Do not mix incompatible waste streams.[2]

General Disposal Guidelines:

  • Labeling: All waste containers must be clearly labeled with the full chemical name and any associated hazards.[2]

  • Storage: Store waste containers in a designated satellite accumulation area within the laboratory.[2]

  • Contractor Disposal: Arrange for a licensed chemical waste disposal contractor for the final disposal of the waste.[7]

IV. Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.

Property Value Source
Molecular Formula C25H52N2O11[5][8][9]
Molecular Weight 556.69 g/mol [8][9][10]
CAS Number 890091-43-7[5][9][10]
Purity >95%[5][9]
Appearance Colorless to light yellow liquid[10]
Storage -20°C, protect from light[5][10]
Solubility Water, DMSO, DMF, DCM[5]

V. Experimental Workflow Diagram

The following diagram illustrates the standard workflow for safely handling this compound, from initial preparation to final disposal.

G prep 1. Pre-Handling Preparation ppe 2. Don Appropriate PPE prep->ppe fume_hood 3. Work in a Certified Chemical Fume Hood ppe->fume_hood handling 4. Weighing and Solution Preparation fume_hood->handling experiment 5. Perform Experiment handling->experiment decon 6. Decontaminate Work Area experiment->decon waste 7. Segregate and Label Waste decon->waste disposal 8. Store for Licensed Disposal waste->disposal

Caption: Workflow for Safe Handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Boc-amido-PEG9-amine
Reactant of Route 2
Reactant of Route 2
Boc-amido-PEG9-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.